5-Aminopyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
5-aminopyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFGXVSJLDNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339896-26-2 | |
| Record name | 5-aminopyrazine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Aminopyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and evidence-based synthesis pathway for 5-Aminopyrazine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 5-Aminopyrazine-2-carboxylic acid. This document furnishes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is most effectively approached through a two-step reaction sequence. The initial step involves the formation of the primary amide, 5-Aminopyrazine-2-carboxamide, from 5-Aminopyrazine-2-carboxylic acid. The subsequent step is the thionation of the carboxamide group to yield the target carbothioamide.
Logical Workflow of the Synthesis Pathway
Figure 1: A diagram illustrating the two-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established chemical transformations for similar pyrazine derivatives and represent a viable route to the target compound.
Step 1: Synthesis of 5-Aminopyrazine-2-carboxamide
This procedure details the conversion of 5-Aminopyrazine-2-carboxylic acid to 5-Aminopyrazine-2-carboxamide. Two potential methods are presented.
Method A: Amidation via an Activated Ester Intermediate
This method is based on the successful synthesis of N-substituted 3-aminopyrazine-2-carboxamides from the corresponding carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
-
Materials:
-
5-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ammonia solution (e.g., 2 M in ethanol or aqueous 25%)
-
Microwave reactor vials
-
Magnetic stirrer
-
-
Procedure:
-
In a microwave reactor vial, dissolve 5-Aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.
-
Add 1,1'-carbonyldiimidazole (1.3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 10-15 minutes, or until the evolution of CO2 gas ceases.
-
To the activated acid intermediate, add an excess of an ammonia solution (e.g., 3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.
-
After cooling, the reaction mixture can be purified by standard methods such as recrystallization or column chromatography to yield 5-Aminopyrazine-2-carboxamide.
-
Method B: Ammonolysis of a Precursor
This method is adapted from a procedure for the synthesis of 5-Aminopyrazine-2-carboxamide from 5-chloropyrazine-2-carboxamide.[1]
-
Materials:
-
5-Chloropyrazine-2-carboxamide (or a suitable ester precursor like methyl 5-aminopyrazine-2-carboxylate)
-
25% aqueous ammonia solution
-
Methanol
-
Thick-walled microwave reactor tube
-
Magnetic stirrer
-
-
Procedure:
-
Combine 5-chloropyrazine-2-carboxamide (1.0 eq), 25% aqueous ammonia (excess), and methanol in a thick-walled microwave reactor tube.[1]
-
Ensure the mixture is homogeneous and seal the tube.[1]
-
Place the reaction tube in a microwave reactor and heat to 95 °C for 30 minutes with a power output of 200 W under PowerMAX mode.[1]
-
After the reaction is complete and the vessel has cooled, the product can be isolated and purified.
-
Step 2: Synthesis of this compound
This procedure describes the thionation of 5-Aminopyrazine-2-carboxamide using Lawesson's reagent, a widely used and effective thionating agent for converting amides to thioamides.[2][3]
-
Materials:
-
5-Aminopyrazine-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 5-Aminopyrazine-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by filtration to remove any insoluble by-products, followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound. An aqueous work-up prior to chromatography is often recommended to remove phosphorus-containing by-products.[3]
-
Quantitative Data
Table 1: Reactants and Expected Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | Starting Material |
| 5-Aminopyrazine-2-carboxamide | C₅H₆N₄O | 138.13 | Intermediate |
| This compound | C₅H₆N₄S | 154.19 | Final Product |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Activating Agent |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Thionating Agent |
Table 2: Analogous Reaction Data and Expected Physical Properties
| Compound Name | Analogous Yield | Analogous Melting Point (°C) | Expected Appearance |
| 5-Aminopyrazine-2-carboxamide | ~70-90%¹ | Not Reported | Solid |
| This compound | ~80-90%² | Not Reported | Solid |
¹Yields for the amidation of similar pyrazine carboxylic acids can vary but are often in this range, especially with microwave assistance. ²Thionation reactions with Lawesson's reagent are generally high-yielding. An 86% yield was reported for the thionation of a different amide in THF at room temperature.[3]
Signaling Pathways and Experimental Workflows
The synthesis of novel heterocyclic compounds like this compound is often driven by their potential to interact with biological pathways relevant to disease. While the specific biological targets of this compound are not yet elucidated, its structural similarity to other pyrazine derivatives suggests potential applications in areas such as antimicrobial or anticancer research. The workflow for such investigations is outlined below.
Experimental Workflow for Biological Evaluation
Figure 2: A generalized workflow for the biological evaluation of a newly synthesized compound.
This guide provides a robust framework for the synthesis and potential evaluation of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Aminopyrazine-2-carbothioamide. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on providing calculated properties, a proposed synthetic pathway from its common precursors, and detailed, standard experimental protocols for its characterization and property determination. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry, with prominent members like Pyrazinamide being a first-line treatment for tuberculosis. The replacement of an amide's oxygen atom with sulfur to form a thioamide is a common bioisosteric substitution strategy in drug design. This modification can significantly alter a compound's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.[1]
This compound is a thioamide analog of 5-aminopyrazinamide. While its direct biological and physicochemical properties are not widely reported, its structural similarity to known bioactive molecules makes it a compound of significant interest for antimicrobial and other therapeutic research.[2][3] This guide outlines the necessary theoretical and practical steps for its synthesis and comprehensive characterization.
Chemical Structure and Properties
Quantitative Data Summary
| Property | Data Type | Value | Notes / Reference |
| IUPAC Name | Systematic | This compound | - |
| Molecular Formula | Calculated | C₅H₆N₄S | - |
| Molecular Weight | Calculated | 154.19 g/mol | - |
| CAS Number | Identifier | Not Assigned | As of the date of this publication. |
| Melting Point | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.1. |
| Aqueous Solubility | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.2. |
| pKa (Acidic/Basic) | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.3. |
| LogP (Octanol/Water) | Predicted | 1.1 ± 0.3 | Predicted using computational models. |
Synthesis and Characterization
As dedicated synthesis literature for this compound is scarce, a plausible and robust synthetic route is proposed, starting from the well-documented precursor, 5-aminopyrazine-2-carboxylic acid.
Proposed Synthetic Pathway
The most direct route involves a two-step process: (1) amidation of the carboxylic acid to form the intermediate 5-aminopyrazine-2-carboxamide, followed by (2) thionation to yield the target carbothioamide. Lawesson's reagent is a common and effective thionating agent for converting amides to thioamides.[4][5][6]
Caption: Proposed two-step synthesis of the target compound.
Logical Structure Relationship
The structural evolution from the common acid precursor to the target thioamide highlights the key functional group interconversions that are central to the synthesis and potential modulation of biological activity.
Caption: Structural relationship of key compounds in the synthesis.
Experimental Protocols
The following sections detail standard methodologies for the synthesis, characterization, and determination of the key physicochemical properties of this compound.
Protocol for Synthesis: Thionation of 5-Aminopyrazine-2-carboxamide
This protocol is adapted from general procedures for the thionation of amides using Lawesson's reagent.[4][5]
-
Reagents and Equipment:
-
5-aminopyrazine-2-carboxamide (1.0 eq)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 - 0.6 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Nitrogen or Argon gas supply for inert atmosphere
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-aminopyrazine-2-carboxamide and anhydrous toluene (approx. 10-20 mL per gram of amide).
-
Stir the suspension and add Lawesson's Reagent in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
The crude residue is then purified by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane) to isolate the pure this compound.
-
-
Confirmation of Structure:
-
The identity and purity of the synthesized product must be confirmed by standard analytical techniques as described in Protocol 4.2.
-
Protocol for Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic pyrazine protons and the -NH₂ protons of the amino and thioamide groups. The chemical shifts (δ) and coupling constants (J) will confirm the substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms, with the thiocarbonyl carbon (C=S) expected to appear significantly downfield (typically >190 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet). The spectrum should display characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and a prominent C=S stretching band (Thioamide I band, often around 1200-1400 cm⁻¹). The absence of a strong C=O stretch (around 1680 cm⁻¹) from the starting amide confirms the conversion.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a technique like Electrospray Ionization (ESI) or Electron Impact (EI). The resulting spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 154.19.
-
Protocol for Melting Point Determination
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
Place a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for testing chemicals.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of distilled water (or a relevant buffer, e.g., pH 7.4) in a flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the mixture to stand to let undissolved solids settle.
-
Centrifuge or filter the supernatant to obtain a clear, saturated solution.
-
Determine the concentration of the compound in the clear solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration is the aqueous solubility.
-
Protocol for pKa Determination (Potentiometric Titration)
-
Procedure:
-
Accurately weigh and dissolve a sample of the compound in a known volume of water (co-solvents like methanol may be used if solubility is low).
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine and pyrazine nitrogens.
-
Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic thioamide proton.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
-
Conclusion
While this compound is not a well-characterized compound, its synthesis is feasible through established chemical transformations. This guide provides the necessary theoretical framework and detailed experimental protocols for its synthesis, purification, and the determination of its core physicochemical properties. The data and methods presented here should enable researchers to confidently produce and characterize this compound, facilitating further investigation into its potential as a novel therapeutic agent.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Aminopyrazine-2-carbothioamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Aminopyrazine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry. While direct studies on its mechanism of action are emerging, a comprehensive understanding can be extrapolated from the well-documented activities of its structural analogs, primarily pyrazine carboxamide derivatives. This technical guide synthesizes the current knowledge on the potential mechanisms of action of this compound by examining the biological activities of these related compounds, providing a predictive framework for its therapeutic applications. The primary activities observed for this class of molecules include antimycobacterial effects, inhibition of Fibroblast Growth Factor Receptors (FGFR), and modulation of Monoamine Oxidase B (MAO-B).
Core Postulated Mechanisms of Action
Based on the evidence from structurally similar pyrazine derivatives, the potential mechanisms of action for this compound can be categorized into three main areas:
-
Antimycobacterial Activity: Pyrazinamide, a structural analog, is a cornerstone in tuberculosis treatment. Its derivatives have been extensively studied, revealing that they often act as prodrugs, being converted to their active forms within mycobacteria. The proposed mechanisms interfere with vital cellular processes of the pathogen.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs. These receptors are crucial in cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers. Inhibition of FGFR signaling can thus be a potent anti-cancer strategy.
-
Monoamine Oxidase B (MAO-B) Inhibition: N-substituted pyrazine-2-carboxamides have demonstrated selective and competitive inhibition of MAO-B, an enzyme responsible for the degradation of dopamine. This activity is particularly relevant for the treatment of neurodegenerative disorders such as Parkinson's disease.
Quantitative Biological Activity Data
The following table summarizes the quantitative data for various pyrazine derivatives, offering a comparative look at their potency across different biological targets.
| Compound/Derivative Class | Target/Organism | Assay Type | Metric | Value | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Whole-cell | MIC | 12.5 µg/mL (46 µM) | [1] |
| N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 3.9 nM | |
| N-(3-chloro-4-((3-chlorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 5.1 nM | |
| N-(3-chloro-4-((4-fluorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 9.7 nM | |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (Photosynthesis Inhibition) | Oxygen Evolution Rate | IC50 | 51 µmol∙L⁻¹ | [2] |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris (Antialgal Activity) | Chlorophyll Content Reduction | IC50 | 44 µmol∙L⁻¹ | [2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound and its analogs.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compound and standard antitubercular drugs (e.g., isoniazid, rifampin)
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Prepare serial twofold dilutions of the test compound and standard drugs in a 96-well plate with 100 µL of Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.
-
Seal the plates with paraffin and incubate at 37°C for 5-7 days.[3]
-
After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[3]
-
Re-incubate the plate for 24 hours.[3]
-
If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate and check daily.[3]
-
After 24 hours of incubation with the dye, record the color in all wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[3]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
FGFR Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the FGFR kinase.
Materials:
-
FGFR3 kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A
-
Test compound and a known inhibitor (e.g., staurosporine)
-
384-well plates
Procedure:
-
Prepare a 3X solution of the test compound and a known inhibitor in Kinase Buffer A.
-
Prepare a 3X mixture of the FGFR3 kinase and the Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (antibody/donor).[4]
-
Calculate the emission ratio (665 nm / 615 nm). Inhibition is determined by the decrease in the emission ratio in the presence of the test compound.
MAO-B Inhibitor Screening: Fluorometric Assay
This assay quantifies the inhibition of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine)
-
A fluorescent probe (e.g., GenieRed Probe)
-
Developer
-
Known MAO-B inhibitor (e.g., selegiline)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in MAO-B Assay Buffer.
-
In a 96-well black plate, add 10 µL of the diluted test compound, inhibitor control, or assay buffer (for enzyme control).[5]
-
Prepare the MAO-B enzyme solution by diluting the stock enzyme in the assay buffer. Add 50 µL of the diluted enzyme solution to each well.[6]
-
Incubate the plate for 10 minutes at 37°C.[6]
-
Prepare the MAO-B substrate solution containing the substrate, fluorescent probe, and developer in the assay buffer.
-
Add 40 µL of the substrate solution to each well to start the reaction.[6]
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 10-40 minutes.[5]
-
Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 540-570 nm using a microplate reader.[7][8]
-
Cell viability is expressed as a percentage of the vehicle control.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: Predicted FGFR signaling pathway inhibited by pyrazine derivatives.
Caption: Mechanism of MAO-B inhibition by pyrazine analogs.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
While the direct mechanism of action for this compound is a subject of ongoing investigation, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The potential for this compound and its derivatives to act as antimycobacterial agents, FGFR inhibitors, and MAO-B inhibitors highlights their broad therapeutic potential. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the capabilities of this promising class of molecules. Future studies should focus on direct enzymatic and cellular assays with this compound to confirm these predicted mechanisms and to elucidate its full pharmacological profile.
References
- 1. Downstream signaling of activated FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. abcam.cn [abcam.cn]
- 6. assaygenie.com [assaygenie.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. 2.6. MTT cytotoxicity assay [bio-protocol.org]
The Ascendant Therapeutic Potential of 5-Aminopyrazine-2-carbothioamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Among these, 5-aminopyrazine-2-carbothioamide and its analogues are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antiviral, and antibacterial properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes key synthetic and mechanistic pathways to facilitate further research and development in this area. While direct studies on this compound are nascent, this guide draws upon structurally related compounds, particularly carboxamides and thiosemicarbazones, to provide a foundational understanding and to highlight the therapeutic promise of this chemical class.
Introduction
Pyrazine and its derivatives are integral to the development of numerous therapeutic agents. The inclusion of a carbothioamide functional group, a well-known metal chelator and hydrogen-bonding motif, at the 2-position of the 5-aminopyrazine ring system presents a compelling strategy for the design of novel bioactive molecules. Thiosemicarbazones, which share the N-C=S moiety, are known to exhibit potent anticancer and antimicrobial activities, often attributed to their ability to chelate essential metal ions and inhibit key enzymes.[1][2] This guide explores the biological landscape of this compound derivatives, leveraging data from closely related analogues to build a comprehensive profile.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several synthetic routes. A common strategy involves the conversion of a carboxylic acid or its corresponding nitrile to the desired carbothioamide.
Caption: General synthetic route to this compound derivatives.
Experimental Protocol: Synthesis of this compound from 5-Aminopyrazine-2-carbonitrile
This protocol is a generalized procedure based on the thionation of nitriles.
-
Dissolution: 5-Aminopyrazine-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as pyridine or a mixture of triethylamine and methanol.
-
Addition of Thionating Agent: Hydrogen sulfide (H₂S) gas is bubbled through the solution at room temperature, or a solid H₂S source like sodium hydrosulfide can be used.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Biological Activities
While specific data for this compound is limited, the biological activities of structurally similar 5-amino-N-phenylpyrazine-2-carboxamides and pyrazine thiosemicarbazones provide valuable insights into their potential.
Antibacterial Activity
Derivatives of the closely related 5-amino-N-phenylpyrazine-2-carboxamides have been evaluated for their antibacterial properties.
Table 1: Antibacterial Activity of 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives
| Compound | Test Organism | MIC (µM) | Reference |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 | [3] |
| 5-amino-N-phenylpyrazine-2-carboxamide derivative 11 | Pseudomonas aeruginosa | 250 | [3] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pseudomonas aeruginosa | 250 | [4] |
| 3-amino-N-heptylpyrazine-2-carboxamide | Various strains | 250 | [4] |
Antiviral Activity
Several 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses.
Table 2: Antiviral Activity of 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives
| Compound Series | Virus | Activity Level | Reference |
| 5-amino-N-phenylpyrazine-2-carboxamides | Influenza A | Moderate (tens of µM) | [3] |
Anticancer Activity
Table 3: Anticancer Activity of Related Pyrazine and Carbothioamide/Thiosemicarbazone Derivatives
| Compound Class | Cell Line(s) | Activity Metric | Finding | Reference |
| Pyrazine-2-carboxamide metal complexes | SNB-19, HCT-15, COLO-205, KB-3-1 | IC₅₀ | Generally low toxicity (IC₅₀ > 100 µM) | [7] |
| Pyrazoline carbothioamide analogs | A549, HeLa | IC₅₀ | Potent activity (e.g., 13.49 µM for compound 3a on A549) | [8] |
| Chitosan thiosemicarbazones | MDCK, MCF-7 | IC₅₀ | Moderate activity (e.g., 281-355 µg/mL on MCF-7) | [5] |
Experimental Protocols for Biological Evaluation
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to the desired final concentration.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of thiosemicarbazones, this compound derivatives may exert their anticancer effects through the chelation of intracellular metal ions, leading to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS).
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Aminopyrazine-2-carbothioamide and its Structural Analogs: Synthesis, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carbothioamide and its structural analogs, with a focus on their synthesis, biological functions, and potential therapeutic applications. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound and its Analogs
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its carboxamide analogs have emerged as a promising class of compounds with a broad spectrum of therapeutic potential, including antiviral, antimycobacterial, and anticancer activities. The structural modifications on the pyrazine ring and the functional group at the 2-position have led to the discovery of potent drug candidates, most notably the antiviral drug favipiravir (T-705). This guide will delve into the structure-activity relationships, mechanisms of action, and synthetic strategies for this important class of molecules.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A general workflow for the synthesis and subsequent biological evaluation is outlined below.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound from its corresponding carboxamide using Lawesson's reagent.
Materials:
-
5-Aminopyrazine-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Aminopyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Functions and Therapeutic Applications
Structural analogs of this compound have demonstrated a wide range of biological activities, which are summarized in the following sections.
Antiviral Activity
The most prominent and well-studied activity of this class of compounds is their antiviral effect, particularly against RNA viruses.
The antiviral activity of favipiravir (T-705), a fluorinated pyrazine carboxamide analog, is attributed to its selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] This active metabolite is recognized by the viral RdRp and is incorporated into the nascent viral RNA strand.[1] The incorporation of favipiravir-RTP can lead to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.[2]
Caption: Mechanism of action of Favipiravir as a viral RNA polymerase inhibitor.
| Compound/Analog | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.013 - 0.48 | [1] |
| Ebola virus | Vero | 10 | [1] | |
| Lassa virus | Vero | 1.3 | [1] | |
| T-1105 | Chikungunya virus | Vero | 7.0 ± 1 | [1] |
| 5-ALA with SFC | SARS-CoV-2 (Wuhan) | Vero-E6 | 235 | [3] |
| SARS-CoV-2 (Alpha) | Vero-E6 | 173 | [3] | |
| SARS-CoV-2 (Delta) | Vero-E6 | 397 | [3] |
This protocol provides a general method for determining the antiviral activity of compounds using a plaque reduction assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates
-
Virus stock of known titer
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Prepare serial dilutions of the test compounds in serum-free cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
In a separate plate, pre-incubate the virus with each dilution of the test compound for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-5 days).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The 50% effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.
Antimycobacterial Activity
Several pyrazine-2-carboxamide analogs have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound | R¹ | R² | R³ | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| PZA (Pyrazinamide) | H | H | H | 6.25 - 12.5 | [4] |
| Analog 1 | Cl | H | 4-F-benzylamino | 6.25 | [4] |
| Analog 2 | CN | H | benzylamino | 12.5 | [4] |
| Analog 3 | H | tert-butyl | 3,5-bis(trifluoromethyl)phenyl | > 20% inhibition | [3] |
| N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide | - | - | - | 0.78 |
This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin solution
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a drug-free control (growth control) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Anticancer Activity
Recent studies have also explored the anticancer potential of pyrazine and pyrazole derivatives, including some with carbothioamide functionalities.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline-carbothioamide | A549 (Lung Cancer) | 13.49 ± 0.17 | [6] |
| HeLa (Cervical Cancer) | 17.52 ± 0.09 | [6] | |
| 5-Aminopyrazole derivative | K-562 (Leukemia) | Not specified (38.64% growth) | [7] |
| T-47D (Breast Cancer) | Not specified (35.88% growth) | [7] | |
| Indenoquinoxaline and pyrazine derivatives | MCF-7 (Breast Cancer) | 5.4 | [8] |
| A549 (Lung Cancer) | 4.3 | [8] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces cell viability by 50%.
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising class of compounds with significant therapeutic potential. The extensive research on favipiravir has paved the way for the exploration of other pyrazine derivatives as antiviral agents. Furthermore, the demonstrated antimycobacterial and anticancer activities of related structures highlight the broad applicability of this chemical scaffold.
Future research in this area should focus on:
-
Synthesis and evaluation of a wider range of this compound analogs to establish a more comprehensive structure-activity relationship, particularly for the carbothioamide moiety.
-
Elucidation of the detailed mechanisms of action for the antimycobacterial and anticancer activities to identify novel cellular targets.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for potential clinical development.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and its analogs.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of pyrazine-carbothioamides, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on their synthesis, biological activities, and the evolution of their scientific understanding.
Introduction: The Pyrazine Core and the Thioamide Functionality
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and clinically approved drugs underscores its importance. The introduction of a carbothioamide (-CSNH₂) functional group to the pyrazine ring gives rise to pyrazine-carbothioamides, a class of compounds with a distinct chemical profile and a broad spectrum of biological activities. The replacement of the carbonyl oxygen in the corresponding carboxamide with a sulfur atom significantly alters the molecule's electronic and steric properties, often leading to enhanced biological potency and modified pharmacokinetic profiles.
Historical Perspective: From Pyrazinamide to Pyrazine-Carbothioamides
The history of pyrazine-carbothioamides is intrinsically linked to the development of their carboxamide analogue, pyrazinamide. Pyrazinamide was first synthesized in 1936 and was later discovered to be a potent anti-tubercular agent in 1952.[1] This discovery spurred further research into related pyrazine derivatives, including their thioamide counterparts.
While a definitive first synthesis of the parent pyrazine-2-carbothioamide is not prominently documented in readily available literature, its conception follows logically from the extensive research on pyrazinamide. The conversion of amides to thioamides is a well-established transformation in organic chemistry, and it is highly probable that pyrazine-carbothioamides were first synthesized in the mid-20th century as part of structure-activity relationship (SAR) studies on pyrazinamide analogues.
Early investigations into pyrazine derivatives were largely driven by the search for novel anti-tubercular agents. The success of pyrazinamide laid the groundwork for the exploration of its bioisosteres, with the carbothioamide group being a natural choice for modifying the parent molecule's properties.
Synthesis of Pyrazine-Carbothioamides: Key Methodologies
The synthesis of pyrazine-carbothioamides can be broadly approached through two main strategies: construction of the pyrazine ring followed by functional group manipulation, or direct thionation of a pre-existing pyrazine-carboxamide.
De Novo Synthesis of the Pyrazine Ring
Early methods for the synthesis of the pyrazine ring itself date back to the late 19th century. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are classical methods that involve the condensation of α-amino ketones.[2] Once the substituted pyrazine ring is formed, the carbothioamide group can be introduced through various synthetic routes, often starting from a pyrazine-carboxylic acid or its ester.
Thionation of Pyrazine-Carboxamides
A more direct and commonly employed method for the synthesis of pyrazine-carbothioamides is the thionation of the corresponding pyrazine-carboxamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Key Thionating Reagents:
-
Phosphorus Pentasulfide (P₄S₁₀): A classical and potent thionating agent.
-
Lawesson's Reagent (LR): A milder and more soluble alternative to P₄S₁₀, widely used for the thionation of amides and other carbonyl compounds.
Experimental Protocol: Thionation of Pyrazinamide using Lawesson's Reagent (Illustrative)
To a solution of pyrazinamide (1.0 eq) in a dry, inert solvent such as toluene or dioxane, Lawesson's reagent (0.5 eq) is added. The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazine-2-carbothioamide.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent may vary depending on the specific substrate and scale of the reaction.
The following diagram illustrates the general workflow for the synthesis of pyrazine-carbothioamides.
References
A Theoretical Investigation Framework for 5-Aminopyrazine-2-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the theoretical and computational investigation of 5-Aminopyrazine-2-carbothioamide. Despite its potential relevance in medicinal chemistry, stemming from the known activities of related pyrazine and carbothioamide compounds, a thorough review of the scientific literature reveals a notable absence of dedicated theoretical studies on this specific molecule. This document serves as a proactive roadmap for researchers, detailing the pertinent computational methodologies, expected data outputs, and logical workflows necessary to elucidate its structural, electronic, and reactive properties. By leveraging established quantum chemical methods and drawing parallels from studies on analogous structures, this guide provides the foundational knowledge for future in-silico research into this compound, aiming to accelerate its potential discovery and development as a therapeutic agent.
Introduction: The Case for a Theoretical Study
The pyrazine ring is a key pharmacophore found in numerous clinically significant drugs, including the anti-tuberculosis agent pyrazinamide. The carbothioamide group, a bioisostere of the amide group, is also prevalent in various biologically active compounds, known for its hydrogen bonding capabilities and ability to coordinate with metal ions. The combination of these two moieties in this compound suggests a molecule of significant interest for drug design and development.
Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to predict a molecule's properties before undertaking extensive experimental synthesis and testing. Such studies can provide deep insights into:
-
Molecular Geometry: Understanding the three-dimensional arrangement of atoms, bond lengths, and angles.
-
Electronic Structure: Mapping the distribution of electrons to understand reactivity, stability, and intermolecular interactions.
-
Spectroscopic Signatures: Predicting infrared, Raman, and NMR spectra to aid in experimental characterization.
-
Reactivity Descriptors: Calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential to predict how the molecule will interact with biological targets.
This guide will now lay out a proposed workflow for a comprehensive theoretical study of this compound.
Proposed Computational Workflow
A logical workflow for the theoretical characterization of this compound would involve a multi-step process, starting from the basic molecular structure and progressing to more complex analyses of reactivity and potential biological interactions.
Caption: A proposed workflow for the theoretical study of this compound.
Detailed Methodologies and Data Presentation
This section provides detailed protocols for the key computational experiments and outlines how the resulting data should be presented for clarity and comparative analysis.
Geometric Structure Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.
Experimental Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn in a molecular editor (e.g., GaussView, Avogadro) and a preliminary 3D structure is generated. The SMILES string for this molecule is NC1=NC=C(C(=S)N)C=N1.
-
Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The ++ indicates the inclusion of diffuse functions to describe lone pairs and anions, while (d,p) denotes polarization functions to accurately model bonding.
-
Solvation Model: To simulate a more biologically relevant environment, a solvent model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.
-
Software: Standard quantum chemistry software packages like Gaussian, ORCA, or NWChem can be used to perform these calculations.
Data Presentation: The optimized geometric parameters should be summarized in a table.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C2-C3 | Value |
| C5-N(amino) | Value | |
| C(thio)-S | Value | |
| C(thio)-N(amide) | Value | |
| Bond Angles | N1-C2-C3 | Value |
| C3-C4-N4 | Value | |
| S-C(thio)-N(amide) | Value | |
| Dihedral Angles | N1-C2-C3-C4 | Value |
| C5-N(amino)-H... | Value |
(Note: Atom numbering should be based on a standardized molecular diagram provided with the study.)
Electronic and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic properties and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity.
Experimental Protocol: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is applied to the optimized structure to calculate electronic properties.
Data Presentation: Key electronic properties and FMO energies should be tabulated.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Total Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Energy Gap (ΔE) | Value | eV |
| Ionization Potential (I ≈ -E_HOMO) | Value | eV |
| Electron Affinity (A ≈ -E_LUMO) | Value | eV |
| Electronegativity (χ) | Value | eV |
| Chemical Hardness (η) | Value | eV |
| Chemical Softness (S) | Value | eV⁻¹ |
| Electrophilicity Index (ω) | Value | eV |
The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum.
Experimental Protocol: Frequency calculations are performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311++G(d,p)). Calculated frequencies are often systematically overestimated and should be scaled by a known factor (e.g., ~0.967 for B3LYP/6-311G basis sets) for better agreement with experimental data.
Data Presentation: The most significant vibrational modes should be presented in a table, along with their assignments.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
|---|---|---|---|
| Value | Value | Value | N-H stretch (amino) |
| Value | Value | Value | C=S stretch |
| Value | Value | Value | Pyrazine ring C-N stretch |
| Value | Value | Value | N-H bend (amide) |
Visualization of Key Molecular Properties
Visual representations are essential for interpreting the results of quantum chemical calculations.
Molecular Orbitals and Electrostatic Potential
Visualizing the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) surface provides an intuitive understanding of the molecule's reactivity.
Caption: Logical relationship for generating and interpreting molecular property surfaces.
-
HOMO: The regions where the HOMO is localized indicate the sites most likely to donate electrons in a reaction (nucleophilic attack).
-
LUMO: The distribution of the LUMO shows the regions most susceptible to receiving electrons (electrophilic attack).
-
MEP: The MEP surface is color-coded to represent electrostatic potential. Red areas (negative potential) are rich in electrons and are likely sites for electrophilic attack, while blue areas (positive potential) are electron-poor and are susceptible to nucleophilic attack.
Conclusion and Future Directions
This guide has presented a robust and detailed framework for conducting the first theoretical studies on this compound. By following the proposed workflow, researchers can generate a wealth of data on the geometric, electronic, and reactive properties of this molecule. The resulting insights will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Furthermore, the computational data generated can serve as the basis for more advanced studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations against specific protein targets, and molecular dynamics simulations to understand its behavior in a biological environment. The in-silico characterization of this compound is a critical first step towards unlocking its potential as a novel therapeutic agent.
Potential Therapeutic Targets of 5-Aminopyrazine-2-carbothioamide: A Technical Guide for Drug Discovery Professionals
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 5-Aminopyrazine-2-carbothioamide. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this document synthesizes findings from structurally related pyrazine and carbothioamide analogs to infer potential mechanisms of action and therapeutic applications. The primary focus is on targets in infectious diseases, neurodegenerative disorders, and oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development to inform future research and hypothesis-driven studies.
Introduction
This compound is a heterocyclic compound featuring a pyrazine ring, an amino group, and a carbothioamide functional group. While this specific molecule is not extensively characterized in the literature, its structural motifs are present in numerous biologically active compounds. The pyrazine core is a key component of several approved drugs, and the carbothioamide group is known to be a versatile pharmacophore. This guide explores the potential therapeutic targets of this compound by examining the established activities of its close structural relatives.
Inferred Potential Therapeutic Areas and Molecular Targets
Based on the biological activities of analogous compounds, the following therapeutic areas and molecular targets are proposed for this compound.
Infectious Diseases
Derivatives of pyrazine-2-carboxamide, the parent structure of the well-known antitubercular drug pyrazinamide, have been extensively studied for their anti-infective properties.
-
Potential Target: Mycobacterial Prolyl-tRNA Synthetase (ProRS) Some adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide have been identified as potential inhibitors of mycobacterial Prolyl-tRNA Synthetase (ProRS)[1]. This enzyme is crucial for protein synthesis in Mycobacterium tuberculosis, making it an attractive target for novel anti-TB agents. While some reports suggest that 5-amino-substituted pyrazinamide derivatives have weak antimycobacterial activity, the presence of the carbothioamide group in the target molecule could alter its binding properties and spectrum of activity[2][3].
-
Other Anti-Infective Potential Various 3-aminopyrazine-2-carboxamide derivatives have demonstrated antibacterial and antifungal activities, although specific molecular targets in these contexts are not always well-defined[3].
Neurodegenerative Disorders
-
Potential Target: Monoamine Oxidase B (MAO-B) A notable study identified a pyrazine-2-carboxamide derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, as a selective and competitive inhibitor of human monoamine oxidase B (MAO-B)[4][5]. MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a validated strategy for the treatment of Parkinson's disease. The structural similarity suggests that this compound could be investigated for similar inhibitory activity.
Oncology
The carbothioamide moiety is a common feature in compounds with demonstrated anticancer activity.
-
Potential Target: Carbonic Anhydrase II (CA II) Hydrazine-1-carbothioamide derivatives have been reported as inhibitors of carbonic anhydrase II[6]. CA II is involved in pH regulation in tumor microenvironments, and its inhibition can disrupt cancer cell survival and proliferation.
-
Potential Target: 15-Lipoxygenase (15-LOX) The same study on hydrazine-1-carbothioamides also identified inhibition of 15-lipoxygenase[6]. 15-LOX is implicated in inflammation and cancer progression, making it a relevant target for anticancer drug development.
-
General Cytotoxic and Apoptotic Mechanisms Carbothioamide-based pyrazoline analogs have shown potential as anticancer agents by inducing apoptosis in cancer cell lines[7]. The mechanism often involves interaction with DNA or inhibition of key cellular processes.
Other Potential Enzyme Inhibition
-
Potential Target: Urease Hydrazine-1-carbothioamide derivatives have been identified as urease inhibitors[8]. Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.
Quantitative Data on Structurally Related Compounds
The following table summarizes the quantitative data for analogous compounds, providing a basis for hypothesizing the potential potency of this compound.
| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50/MIC/Ki) | Reference |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50: 0.78 µM, Ki: 94.52 nM | [4][5] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC: 12.5 µg/mL (46 µM) | [3] |
| 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | P. aeruginosa | MIC: 250 µM | [3] |
| Hydrazine-carbothioamide derivatives | Carbonic Anhydrase II | Range: 0.13 ± 0.01 to 10.23 ± 0.21 µM | [6] |
| Hydrazine-carbothioamide derivatives | 15-Lipoxygenase | Range: 0.14 ± 0.01 to 1.34 ± 0.14 µM | [6] |
| Carbothioamide/carboxamide-based pyrazoline analog (3a) | A549 (lung cancer) cells | IC50: 13.49 ± 0.17 µM | [7] |
| Carbothioamide/carboxamide-based pyrazoline analog (3a) | HeLa (cervical cancer) cells | IC50: 17.52 ± 0.09 µM | [7] |
Experimental Protocols for Key Assays
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.
Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Principle: The inhibitory activity against human MAO-B can be measured using a fluorometric assay. The assay quantifies the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO-B.
-
Reagents: Human recombinant MAO-B enzyme, Amplex® Red reagent, horseradish peroxidase, and a suitable MAO-B substrate (e.g., benzylamine).
-
Procedure:
-
Prepare a reaction mixture containing the MAO-B enzyme, horseradish peroxidase, and the test compound (this compound) at various concentrations in a suitable buffer.
-
Initiate the reaction by adding the Amplex® Red reagent and the MAO-B substrate.
-
Incubate the mixture at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data are then analyzed using Lineweaver-Burk or other kinetic plots.
Antimycobacterial Susceptibility Testing
-
Principle: The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using a broth microdilution method.
-
Materials: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microplates, and the test compound.
-
Procedure:
-
Prepare serial dilutions of this compound in the microplates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
-
Carbonic Anhydrase II (CA II) Inhibition Assay
-
Principle: The inhibition of CA II's esterase activity is measured spectrophotometrically. CA II catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be detected by its absorbance at 400 nm.
-
Reagents: Purified bovine CA II, 4-nitrophenyl acetate, and Tris-HCl buffer.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations of Potential Mechanisms and Workflows
Signaling Pathways and Inhibitory Mechanisms
Caption: Hypothetical inhibition of MAO-B by this compound.
Caption: Postulated inhibition of mycobacterial Prolyl-tRNA Synthetase.
Experimental Workflow
Caption: A generalized workflow for the evaluation of this compound.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogs provides a strong foundation for future research. The most promising avenues for investigation appear to be in the fields of neurodegenerative diseases (targeting MAO-B), infectious diseases (particularly as an antimycobacterial agent targeting ProRS), and oncology (targeting enzymes like carbonic anhydrase and 15-lipoxygenase).
The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of this compound. It is recommended that initial research efforts focus on broad-panel screening against the hypothesized targets. Positive hits should then be followed by more detailed mechanistic and structure-activity relationship studies to validate these potential therapeutic applications and guide the development of this and related molecules. The synthesis of a focused library of this compound derivatives could also be a valuable next step to explore and optimize activity against these targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
In Silico Modeling of 5-Aminopyrazine-2-carbothioamide Interactions: A Technical Guide
Introduction
5-Aminopyrazine-2-carbothioamide is a derivative of pyrazine, a heterocyclic aromatic organic compound. Its structural similarity to pyrazinamide, a first-line drug for tuberculosis, suggests potential biological activity. In silico modeling offers a powerful, cost-effective, and time-efficient approach to investigate the potential interactions of this compound with biological targets, predict its activity, and guide further experimental studies. This technical guide provides an in-depth overview of the core in silico techniques for researchers, scientists, and drug development professionals.
Potential Biological Targets and Signaling Pathways
Based on the known mechanisms of its analogs, this compound could potentially interact with a range of biological targets. In the context of Mycobacterium tuberculosis, a primary target is the pyrazinamidase (PncA) enzyme. PncA converts pyrazinamide into its active form, pyrazinoic acid, which disrupts membrane transport and energy metabolism. In silico studies on pyrazinamide analogs have also explored interactions with other mycobacterial enzymes such as pantothenate synthetase (PanD) and InhA.[1] Furthermore, pyrazine derivatives have been investigated as inhibitors of other enzymes like histone deacetylases (HDACs) in cancer research.[2]
Caption: Hypothetical signaling pathway for this compound.
In Silico Modeling Workflow
The in silico analysis of this compound typically follows a structured workflow, beginning with target identification and culminating in the prediction of its biological activity and interaction profile.
Caption: General workflow for in silico modeling of small molecules.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Objective: To predict the binding mode and affinity of this compound with a target protein.
Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site or grid box for docking.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD.
-
The software will generate multiple binding poses of the ligand within the protein's active site.
-
A scoring function is used to rank the poses based on their predicted binding affinity (e.g., kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Visualize the ligand-protein complex to understand the binding mode.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
Objective: To assess the stability of the docked complex and refine the binding interactions.
Methodology:
-
System Setup:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run an equilibration simulation under constant temperature and pressure (NPT ensemble).
-
Perform a production run for a specified time (e.g., 100 ns).
-
-
Analysis:
-
Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
These analyses help determine the stability of the complex and the flexibility of different regions.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity.
Objective: To build a predictive model for the activity of new pyrazine derivatives, including this compound.
Methodology:
-
Data Collection:
-
Compile a dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, and physicochemical properties).
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that relates the descriptors to the activity.
-
Validate the model using the test set and statistical parameters like R², Q², and RMSE.
-
Data Presentation
Quantitative data from in silico studies are best presented in tabular format for easy comparison.
Table 1: Example Molecular Docking Results for Pyrazinamide Analogs against MtbPanD (PDB ID: 6P02)
| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions | Ref. |
| Pyrazinamide | -5.21 | Residue A, Residue B | [1] |
| Analog 5d | -6.36 | Residue C, Residue D | [1] |
| Analog 5g | -5.91 | Residue E, Residue F | [1] |
| Native Ligand | -5.83 | Residue G, Residue H | [1] |
Table 2: Example Antitubercular Activity of Pyrazinamide Analogs
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | Ref. |
| Pyrazinamide | >100 | [1] |
| Analog 5d | <6.25 | [1] |
| Analog 5g | <6.25 | [1] |
Conclusion
In silico modeling provides a robust framework for investigating the potential interactions and activities of novel compounds like this compound. By leveraging techniques such as molecular docking, MD simulations, and QSAR, researchers can gain valuable insights into its mechanism of action, identify potential lead compounds, and guide the design of future experimental studies. While direct experimental data on this compound is currently limited, the methodologies and findings from studies on its close analogs offer a strong foundation for its computational evaluation.
References
Preliminary Cytotoxicity Screening of 5-Aminopyrazine-2-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry, particularly as a potential antiviral agent. As a structural analog of Favipiravir (T-705), a broad-spectrum antiviral drug, understanding its cytotoxicity profile is a critical first step in the drug development process. This document provides a comprehensive overview of the methodologies for preliminary cytotoxicity screening and summarizes available data from closely related analogs to guide initial research efforts.
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following tables summarize the available cytotoxicity data for T-1105 and Favipiravir (T-705), which can serve as a preliminary reference for estimating the potential cytotoxicity of this compound.
Table 1: Cytotoxicity Data for T-1105
| Cell Line | Assay Method | Endpoint | Value | Reference |
| Vero | MTS Assay | Cell Viability | No effect on cell viability in the 0-3 μM range | [1] |
| Vero | Not Specified | EC50 (ZIKV) | 97.5 μM | [1] |
Table 2: Cytotoxicity Data for Favipiravir (T-705)
| Cell Line | Assay Method | Endpoint | Value | Reference |
| MDCK | Not Specified | CC50 | > 2,000 μg/mL | [2] |
| Vero-E6 | MTT Assay | CC50 | 449.6 µg/mL (as a solid lipid nanoparticle formulation) | [3] |
| MDCK | Not Specified | Cytotoxicity | No cytotoxicity observed at concentrations as high as 1,000 μM | [4] |
| A549 | Not Specified | Cytotoxicity | No cytotoxicity observed at concentrations as high as 1,000 μM | [4] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols for Cytotoxicity Screening
A variety of in vitro assays can be employed to assess the cytotoxicity of a test compound. The choice of assay depends on the suspected mechanism of cell death and the specific research question. It is recommended to use multiple assays to obtain a comprehensive cytotoxicity profile.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
NR Staining: After compound treatment, remove the culture medium and add a medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake.
-
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Crystal Violet (CV) Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, discard the medium and fix the cells with a fixative solution (e.g., methanol or paraformaldehyde).
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Dye Solubilization: Add a solubilizing agent (e.g., 33% acetic acid or 10% SDS) to each well to dissolve the stain.
-
Absorbance Measurement: Read the absorbance at 590 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of membrane integrity loss.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Hypothetical Signaling Pathway for Compound-Induced Cytotoxicity
Caption: A potential mechanism of compound-induced apoptosis.
Conclusion
The preliminary assessment based on data from structurally similar compounds suggests that this compound may exhibit a favorable cytotoxicity profile, with potentially low toxicity to mammalian cells. However, it is imperative to conduct direct experimental evaluation to confirm this hypothesis. The provided experimental protocols for MTT, Neutral Red, Crystal Violet, and LDH assays offer a robust framework for a comprehensive preliminary cytotoxicity screening. The results from these assays will be crucial in determining the therapeutic index of this compound and guiding its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and theoretical considerations regarding the solubility and stability of 5-Aminopyrazine-2-carbothioamide, a thioamide analog of the antiviral agent Favipiravir. Understanding these fundamental physicochemical properties is critical for the advancement of this compound in preclinical and clinical development, impacting formulation, bioavailability, and analytical method development.
While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standard methodologies and expected considerations for its characterization, providing a framework for internal research and development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The structure of this compound, featuring both amine and thioamide functional groups on a pyrazine ring, suggests a complex solubility behavior influenced by pH and solvent polarity.
Table 1: Anticipated Solubility of this compound in Common Solvents (Note: The following data are illustrative placeholders based on the expected behavior of similar heterocyclic compounds. Actual experimental values are required for confirmation.)
| Solvent | Type | Expected Solubility (mg/mL) at 25°C | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Generally a strong solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, effective at solvating polar molecules. |
| Methanol | Polar Protic | 5 - 15 | Capable of hydrogen bonding, likely a moderate solvent. |
| Ethanol | Polar Protic | 1 - 10 | Slightly less polar than methanol, expected to have lower solvating power. |
| Water | Polar Protic | < 1 | The aromatic pyrazine ring and thioamide group likely limit aqueous solubility. |
| Acetonitrile | Polar Aprotic | < 1 | Lower polarity and hydrogen bonding capacity may result in poor solubility. |
| Dichloromethane (DCM) | Nonpolar | < 0.1 | Unlikely to be an effective solvent due to the compound's polarity. |
| Hexanes | Nonpolar | < 0.01 | Very poor solubility is expected in nonpolar aliphatic solvents. |
Table 2: Predicted pH-Dependent Aqueous Solubility Profile (Note: These values are hypothetical and serve to illustrate the expected trend for an amphiprotic molecule. The pKa values would need to be experimentally determined.)
| pH | Buffer System | Expected Solubility (mg/mL) at 25°C | Rationale |
| 2.0 | HCl | 1 - 5 | Protonation of the amino group and pyrazine nitrogens would form a more soluble salt. |
| 4.5 | Acetate | 0.5 - 2 | Approaching the isoelectric point, solubility is expected to decrease. |
| 7.4 | Phosphate | < 0.5 | Near neutral pH, the un-ionized form likely predominates, leading to minimal solubility. |
| 10.0 | Carbonate | 1 - 5 | Deprotonation of the thioamide group could form a more soluble salt. |
Stability Profile
Stability testing is essential to determine the intrinsic chemical stability of a drug candidate and to identify potential degradation pathways. This compound is susceptible to hydrolysis, oxidation, and photolytic degradation.
Table 3: Representative Forced Degradation Study Conditions and Expected Outcomes (Note: This table outlines a typical forced degradation study design. The percentage of degradation is illustrative.)
| Stress Condition | Conditions | Expected % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | 10 - 25% | Hydrolysis of the thioamide to the corresponding carboxylic acid or amide. |
| Basic Hydrolysis | 0.1 N NaOH at 60°C for 8h | 15 - 40% | Likely more rapid hydrolysis of the thioamide compared to acidic conditions. |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | 5 - 20% | Oxidation of the thioamide and/or the amino group. |
| Thermal Degradation | Solid state at 105°C for 48h | < 5% | Generally more stable in the solid state, but degradation is possible. |
| Photodegradation | UV/Vis light exposure | 5 - 15% | The aromatic pyrazine ring may be susceptible to photolytic decomposition. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH buffers, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator until equilibrium is reached (typically 24-72 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration in the supernatant.
Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
For each stress condition, subject a solution of the compound to the specified conditions (e.g., heat, acid, base, oxidant).
-
At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the compound's UV spectrum (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the prepared samples into the HPLC system. The method should be able to separate the intact parent compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the specificity of the method.
Visualizations
The following diagrams illustrate the logical workflow for assessing the key physicochemical properties of a new chemical entity like this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for forced degradation stability studies.
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring is a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably Pyrazinamide, a first-line antitubercular drug. The replacement of the carboxamide oxygen with sulfur to form a carbothioamide moiety is a common strategy in drug design to modulate potency, lipophilicity, and metabolic stability. This technical guide provides a comprehensive literature review of 5-Aminopyrazine-2-carbothioamide and its related carboxamide precursors, focusing on their synthesis, biological activities, and structure-activity relationships.
Synthesis of Pyrazine-2-carboxamides and Conversion to Carbothioamides
The synthesis of the target molecule, this compound, is not explicitly detailed in the reviewed literature. However, a robust synthetic pathway can be proposed based on the well-established synthesis of its carboxamide analog, 5-aminopyrazine-2-carboxamide, followed by a standard thionation reaction.
Synthesis of 5-Substituted Pyrazine-2-carboxamide Precursors
The primary route to N-substituted 5-aminopyrazine-2-carboxamides begins with a suitable pyrazine-2-carboxylic acid. The acid is first activated, typically by conversion to an acyl chloride, and then condensed with a desired amine.[1] For instance, reacting 5-chloropyrazine-2-carboxylic acid chloride with various substituted anilines is a common method to produce a library of N-phenylpyrazine-2-carboxamide derivatives.[2][3]
A general workflow for the synthesis of these precursors is outlined below.
Caption: General synthesis workflow for 5-substituted pyrazine-2-carboxamides.
Thionation to this compound
The conversion of the carboxamide group (-CONH₂) to a carbothioamide (-CSNH₂) is a standard transformation in organic synthesis, often achieved using a thionating agent. Lawesson's Reagent (LR) is the most common and efficient reagent for this purpose.[4][5] The reaction involves heating the carboxamide with Lawesson's Reagent in an anhydrous solvent like toluene or xylene.[6]
The proposed final step to synthesize this compound is illustrated below.
Caption: Proposed thionation step to yield this compound.
Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound is scarce, extensive research on its carboxamide analogs provides a strong foundation for predicting its potential therapeutic activities, particularly in the anti-infective space. The primary activities associated with this scaffold are antitubercular and antimicrobial.
Caption: Overview of key biological activities for the pyrazine scaffold.
Antitubercular Activity
Pyrazinamide (PZA) derivatives are renowned for their potent activity against Mycobacterium tuberculosis (Mtb). Research on 5-substituted analogs has shown that modifications at this position significantly influence activity. For example, derivatives of 5-chloropyrazine-2-carboxamide demonstrated potent activity against Mtb H37Rv, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL.[2][3] Furthermore, 5-alkylamino-N-phenylpyrazine-2-carboxamides have shown micromolar activity against Mtb H37Ra, with compounds like 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide exhibiting an MIC of 0.78 µg/mL (2.39 µM).[7]
The presence of a 5-amino group, as in the target molecule, has been investigated, though some studies reported that these derivatives possessed no significant antimycobacterial activity.[8] This suggests that the nature of the substituent at the 5-position is critical. The replacement of oxygen with sulfur in the amide group is expected to increase lipophilicity, which can enhance penetration through the mycobacterial cell wall.
| Compound | Test Strain | MIC (µg/mL) | Reference |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | [2] |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 | [2] |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 | [7] |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 | [7] |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | M. tuberculosis H37Ra | 1.35 - 2.18 µM (IC50) | [9] |
Table 1: Antitubercular Activity of Related Pyrazine-2-carboxamides.
Antibacterial and Antifungal Activity
Several pyrazine carboxamide derivatives have been screened for broader antimicrobial properties. While many show limited activity, certain substitutions yield moderate effects. For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide showed activity against Staphylococcus aureus with an MIC of 62.5 µM.[10] In another study, piperazine derivatives of 3-aminopyrazine-2-carboxylic acid demonstrated good activity against Candida albicans and various Gram-negative and Gram-positive bacteria.[10] Antifungal activity has also been noted, though often poor, against strains like Aspergillus niger and Candida albicans.[1][11]
| Compound Class | Test Strain | MIC (µg/mL) | Reference |
| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | S. aureus | 62.5 µM | [10] |
| Pyrazine-2-carbohydrazide Derivatives | S. aureus, B. subtilis | Active | [12] |
| Piperazine derivatives of pyrazine-2-carboxylic acid | C. albicans | 3.125 | [10] |
| Piperazine derivatives of pyrazine-2-carboxylic acid | E. coli | 50 | [10] |
| Piperazine derivatives of pyrazine-2-carboxylic acid | P. aeruginosa | 25 | [10] |
Table 2: General Antimicrobial Activity of Related Pyrazine Derivatives.
Experimental Protocols
General Synthesis of N-Substituted 5-Chloropyrazine-2-carboxamides[2]
-
Acid Chloride Formation: A mixture of 5-chloropyrazine-2-carboxylic acid (1 eq.) and thionyl chloride (1.5 eq.) in dry toluene is refluxed for 1-2 hours. Excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride is used without further purification.
-
Amide Condensation: The acyl chloride is dissolved in a dry aprotic solvent (e.g., THF, dichloromethane). The appropriate substituted amine (1 eq.) and a base (e.g., triethylamine, 1.1 eq.) are added, and the mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Proposed Thionation using Lawesson's Reagent[6][13]
-
Reaction Setup: 5-Aminopyrazine-2-carboxamide (1 eq.) and Lawesson's Reagent (0.5-0.6 eq.) are combined in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Reflux: Anhydrous toluene is added, and the suspension is heated to reflux (approx. 110°C).
-
Monitoring: The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Purification: Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the target this compound.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)[7]
-
Culture Preparation: Mycobacterium tuberculosis (e.g., H37Ra or H37Rv) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Plate Preparation: 100 µL of sterile deionized water is added to all outer-perimeter wells of a sterile 96-well microtiter plate to prevent evaporation. The remaining wells receive 100 µL of the supplemented Middlebrook 7H9 broth.
-
Compound Dilution: A serial dilution of the test compounds is prepared directly in the plate, typically from a starting concentration of 100 µg/mL.
-
Inoculation: A suspension of Mtb is prepared and adjusted to a McFarland standard of 1.0. This is diluted 1:20 in broth, and 100 µL is added to each well containing the test compounds.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reading Results: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plate is re-incubated for 24 hours. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet underexplored, area for anti-infective drug discovery. Based on extensive data from its carboxamide analogs, this class of compounds holds significant potential, particularly as antitubercular agents. The increased lipophilicity conferred by the thioamide group may overcome some of the permeability issues associated with pyrazinamide-based drugs.
Future research should focus on the definitive synthesis of this compound and a systematic evaluation of its biological activity against a panel of mycobacterial strains, including drug-resistant isolates. A thorough investigation into its structure-activity relationships, by synthesizing derivatives with various substituents at the 5-amino position and on the carbothioamide nitrogen, will be crucial for optimizing potency and defining the pharmacophore required for potent antimicrobial action.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 7. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. jocpr.com [jocpr.com]
- 12. jyoungpharm.org [jyoungpharm.org]
CAS number and chemical identifiers for 5-Aminopyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis, and theoretical biological relevance of 5-Aminopyrazine-2-carbothioamide. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel pyrazine derivatives.
Chemical Identifiers and Physical Properties
While a specific CAS number for this compound has not been assigned in major chemical databases, which may indicate its novelty or limited commercial availability, several key chemical identifiers have been compiled from its PubChem entry. These identifiers are crucial for accurately referencing this compound in research and development activities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆N₄S |
| Molecular Weight | 154.19 g/mol |
| PubChem CID | 57463336 |
| SMILES | C1=C(N=CC(=N1)N)C(=S)N |
| InChI | InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) |
| InChIKey | POBFGXVSJLDNJH-UHFFFAOYSA-N |
Proposed Synthesis and Experimental Protocol
To date, a specific, peer-reviewed synthesis protocol for this compound has not been published. However, based on established organic chemistry principles for the synthesis of thioamides from their corresponding amides, a viable synthetic route can be proposed. The most common and effective method for this transformation is the thionation of the corresponding amide, 5-aminopyrazine-2-carboxamide, using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1][2][3][4]
2.1. Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 5-aminopyrazine-2-carboxylic acid. The first step is the formation of the amide, followed by thionation.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Aminopyrazine-2-carbothioamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carbothioamide is a heterocyclic compound belonging to the pyrazine class of molecules. While specific biological activities of this particular thioamide derivative are not extensively documented in publicly available literature, the pyrazine core is a key pharmacophore in numerous biologically active compounds. Notably, the related compound Favipiravir (T-705), a pyrazinecarboxamide, is a potent antiviral agent that inhibits viral RNA-dependent RNA polymerase.[1][2][3][4][5] Furthermore, various derivatives of aminopyrazine-2-carboxamides have been investigated for their antimicrobial and cytotoxic effects against cancer cell lines.[2]
These application notes provide a comprehensive, albeit proposed, experimental framework for the initial characterization of this compound in a cell culture setting. The protocols are based on established methodologies for evaluating related pyrazine derivatives and are intended to serve as a detailed starting point for researchers.
Data Presentation
Due to the limited direct experimental data for this compound, the following table summarizes reported cytotoxic activities of structurally related aminopyrazine-2-carboxamide derivatives to provide a preliminary reference for concentration range selection.
Table 1: Cytotoxicity of Related Aminopyrazine-2-carboxamide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | HepG2 | MTT | >50 | [2] |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 | MTT | 41.4 | [2] |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | CHO, ACHN | SI > 1 (Non-toxic) | [5] | |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | CHO, ACHN | SI = 47 and 35 (Non-toxic) | [5] |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index. Note: These values are for related compounds and should be used as a guide for initial dose-finding studies for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2, MCF-7, or A549).
Materials:
-
Target cancer cell line
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be guided by the data in Table 1 (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
dot
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol aims to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
dot
Caption: Workflow for Apoptosis Assay.
Western Blot Analysis for Signaling Pathway Investigation
This protocol provides a general framework to investigate the effect of this compound on key signaling pathways that may be involved in its mechanism of action (e.g., apoptosis, cell cycle regulation).
Materials:
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p53, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation status.
dot
Caption: Potential Signaling Pathways for Investigation.
Disclaimer
The provided protocols are intended as a starting point for research and are based on methodologies used for structurally related compounds. The optimal cell lines, compound concentrations, and incubation times for this compound may vary and should be determined empirically. It is crucial to consult relevant safety data sheets (SDS) for this compound before handling. All experiments should be conducted in accordance with institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Aminopyrazine-2-carbothioamide and Its Analogs in Antimicrobial Studies
Application Notes
Introduction
Derivatives of pyrazine, a nitrogen-containing heterocyclic ring, are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrazinamide, a pyrazine carboxamide derivative, is a cornerstone of first-line tuberculosis treatment. This has spurred research into other pyrazine analogs, including those with amino and carbothioamide substitutions, for broader antimicrobial applications. The carbothioamide group, in particular, is a known pharmacophore in various antimicrobial agents, valued for its hydrogen bonding capacity and ability to chelate metal ions essential for microbial enzyme function.
Antimicrobial Spectrum
Based on studies of related pyrazine derivatives, 5-Aminopyrazine-2-carbothioamide and its analogs are hypothesized to exhibit activity against a range of pathogenic microorganisms:
-
Bacteria: Derivatives of pyrazine carboxamides and carbohydrazides have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi). Notably, some N-substituted 3-aminopyrazine-2-carboxamides have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Mycobacteria: Given the structural similarity to pyrazinamide, there is a strong rationale for investigating these compounds against various Mycobacterium species, including Mycobacterium tuberculosis.
-
Fungi: Antifungal activity has been observed in related structures, particularly against yeasts like Candida albicans and filamentous fungi such as Aspergillus niger.[1]
Potential Mechanisms of Action
While the precise mechanism of this compound is yet to be elucidated, potential modes of action, extrapolated from related compounds, may include:
-
Inhibition of Cell Wall Synthesis: Similar to some beta-lactam antibiotics, these compounds might interfere with the synthesis of the bacterial cell wall.
-
Disruption of DNA Gyrase: Quinolone and some heterocyclic compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
-
Interference with Fatty Acid Synthesis: Enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis, is a target for some antimicrobial drugs and could be a potential target for pyrazine derivatives.
-
Chelation of Essential Metal Ions: The carbothioamide moiety can chelate metal ions like zinc and iron, which are essential cofactors for many microbial enzymes.
Further research is necessary to confirm these potential mechanisms for this compound.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various pyrazine derivatives as reported in the literature. This data can serve as a benchmark for future studies on this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carboxylic Acid Derivatives [2]
| Compound Code | E. coli (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) |
| P3 | 50 | - | - | - | - |
| P4 | 50 | - | - | - | 3.125 |
| P6 | - | 25 | - | - | - |
| P7 | 50 | 25 | - | - | - |
| P9 | 50 | 25 | - | - | - |
| P10 | - | 25 | - | - | 3.125 |
Table 2: Antibacterial Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives
| Compound Code | Substituent | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | S. typhi (Zone of Inhibition, mm) |
| PM 1 | 2-Nitrobenzaldehyde | Active | Active | Active |
| PM 2 | 3-Nitrobenzaldehyde | Active | Active | Active |
| PM 8 | 2,3-Dinitrobenzaldehyde | Promising | Promising | Promising |
| PM 9 | 2,4-Dinitrobenzaldehyde | Promising | Promising | Promising |
| PM 10 | 3,4-Dinitrobenzaldehyde | Promising | Promising | Promising |
| Ofloxacin (Std) | - | - | - | - |
Note: "Active" and "Promising" indicate observed antibacterial activity; specific zone of inhibition values were not detailed in the abstract.
Table 3: MIC of Active 5-Methylpyrazine-2-Carbohydrazide Derivatives
| Bacterial Species | MIC Range (µg/mL) |
| Common bacterial infection species | 160 - 190 |
Experimental Protocols
The following are detailed protocols for key experiments in the antimicrobial evaluation of novel compounds, based on methodologies cited for related pyrazine derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microplates
-
Microbial culture (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi
-
Sterile DMSO for dissolving the compound
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (broth with DMSO)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Inoculate the test microorganism in the appropriate broth and incubate overnight at 37°C. Adjust the final concentration to approximately 2x10^6 CFU/mL for bacteria or 2x10^5 CFU/mL for fungi.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth to achieve a range of concentrations (e.g., 100 µg/mL to 3.125 µg/mL).[2]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no test compound).
-
Incubation: Incubate the microplate at 37°C for 24-48 hours.
-
Reading Results: Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth (no turbidity). This can be done visually or by measuring the absorbance at 600 nm with a microplate reader.[2]
Protocol 2: Agar Well Diffusion for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compound
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Microbial culture
-
Sterile cork borer (6-8 mm diameter)
-
Sterile DMSO
-
Positive control (standard antibiotic)
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly across the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer to punch aseptic wells of 6 to 8 mm in diameter into the agar.
-
Addition of Test Compound: Prepare different concentrations of the test compound in DMSO. Add a fixed volume (e.g., 20-100 µL) of each concentration into the wells.
-
Controls: Add a standard antibiotic to one well as a positive control and DMSO to another as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Diagram 1: Synthesis and Antimicrobial Evaluation Workflow
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Aminopyrazine-2-carbothioamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of two key drug targets, Checkpoint Kinase 1 (Chk1) and Takeda G-protein-coupled receptor 5 (TGR5), using compounds with a 5-aminopyrazine core, such as 5-Aminopyrazine-2-carbothioamide. The aminopyrazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown activity against various biological targets.
Part 1: Screening for Chk1 Inhibitors
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to chemotherapy and radiation. The following protocols describe biochemical and cell-based assays for identifying Chk1 inhibitors.
Application Note: Biochemical Screening of Chk1 Inhibitors using a TR-FRET Assay
This note outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for identifying direct inhibitors of Chk1 kinase activity in a high-throughput format.
Signaling Pathway
Experimental Workflow
Protocol: LanthaScreen™ TR-FRET Chk1 Assay
This protocol is adapted for a 384-well plate format.
Materials and Reagents:
-
Chk1 Kinase (recombinant)
-
LanthaScreen™ Tb-anti-pCREB(pSer133) Antibody
-
Fluorescein-CREBtide substrate
-
ATP
-
Kinase Buffer
-
TR-FRET Dilution Buffer
-
EDTA (for stopping the reaction)
-
384-well low-volume plates
-
Compound library including this compound analogs
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds (e.g., this compound) in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the assay plate. Final DMSO concentration should be ≤ 1%.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer containing Chk1 kinase and Fluorescein-CREBtide substrate.
-
Prepare a 2X ATP solution in Kinase Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X stop/detection solution in TR-FRET Dilution Buffer containing EDTA and Tb-anti-pCREB antibody.
-
Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (fluorescein) and 620 nm (terbium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1][2]
| Parameter | Description |
| Assay Format | TR-FRET |
| Plate Format | 384-well |
| Enzyme | Recombinant Chk1 |
| Substrate | Fluorescein-CREBtide |
| Detection | Tb-anti-pCREB(pSer133) Antibody |
| Readout | Time-Resolved Fluorescence |
| Primary Metric | IC₅₀ |
Application Note: Cell-Based Screening for Chk1 Functional Inhibition
This application note describes a high-content screening (HCS) assay to measure the ability of compounds to abrogate a DNA damage-induced G2/M cell cycle checkpoint, a functional consequence of Chk1 inhibition.[3]
Protocol: G2 Checkpoint Abrogation Assay
Materials and Reagents:
-
HT29 human colon cancer cell line
-
Etoposide (DNA damaging agent)
-
Propidium iodide (PI) for DNA staining
-
Hoechst 33342 for nuclear staining
-
96- or 384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed HT29 cells in 96- or 384-well imaging plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a DNA damaging agent, such as etoposide, for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).
-
Add serial dilutions of test compounds (e.g., this compound) to the etoposide-treated cells.
-
Incubate for an additional 24 hours.
-
-
Staining and Imaging:
-
Fix and permeabilize the cells.
-
Stain the cells with Hoechst 33342 to visualize nuclei and propidium iodide to quantify DNA content.
-
Acquire images using a high-content imaging system.
-
Data Analysis:
-
Use image analysis software to identify individual nuclei and quantify the DNA content (PI intensity) for each cell.
-
Gate the cell populations into G1, S, and G2/M phases based on their DNA content.
-
Determine the percentage of cells that have exited the G2/M arrest in the presence of the test compound compared to the etoposide-only control.
-
Calculate the EC₅₀ for checkpoint abrogation by plotting the percentage of cells that have re-entered the cell cycle against the compound concentration.[3]
| Parameter | Description |
| Assay Type | Cell-based, High-Content Imaging |
| Cell Line | HT29 (or other p53-deficient cancer cell line) |
| Inducer | Etoposide (or other DNA damaging agent) |
| Stains | Hoechst 33342, Propidium Iodide |
| Readout | DNA content, cell cycle phase distribution |
| Primary Metric | EC₅₀ for G2/M checkpoint abrogation |
Part 2: Screening for TGR5 Agonists
TGR5 is a G-protein coupled receptor that is activated by bile acids and plays a role in regulating energy expenditure and glucose homeostasis.[4] TGR5 agonists are being investigated as potential therapeutics for metabolic diseases.
Application Note: Cell-Based HTS for TGR5 Agonists using a cAMP Assay
This note details a cell-based assay to identify TGR5 agonists by measuring the increase in intracellular cyclic AMP (cAMP) upon receptor activation.[4][5]
Signaling Pathway
Experimental Workflow
Protocol: HTRF® cAMP Assay for TGR5 Activation
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human TGR5
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
HTRF® cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white plates
-
Compound library including this compound analogs
-
HTRF® compatible plate reader
Procedure:
-
Cell Plating:
-
Seed TGR5-expressing cells into 384-well white plates at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Remove the culture medium and add assay buffer.
-
Add serial dilutions of test compounds (e.g., this compound) to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Add the HTRF® cAMP-d2 and anti-cAMP-cryptate reagents to the wells according to the kit manufacturer's instructions. This step typically includes cell lysis.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on an HTRF® compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) and normalize it to the delta F% (percentage of signal change relative to the basal level).
-
Plot the normalized HTRF® ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy (Eₘₐₓ) for each compound.[6][7]
| Parameter | Description |
| Assay Type | Cell-based, Homogeneous TR-FRET |
| Cell Line | HEK293 or CHO expressing human TGR5 |
| Readout | Intracellular cAMP levels |
| Detection | HTRF® cAMP competitive immunoassay |
| Primary Metrics | EC₅₀, Eₘₐₓ |
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the HTS assays described above.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Eₘₐₓ (%) |
| This compound | Chk1 | TR-FRET | Value | N/A |
| Analog A | Chk1 | TR-FRET | Value | N/A |
| Analog B | Chk1 | TR-FRET | Value | N/A |
| This compound | Chk1 | Checkpoint Abrogation | Value | Value |
| Analog A | Chk1 | Checkpoint Abrogation | Value | Value |
| Analog B | Chk1 | Checkpoint Abrogation | Value | Value |
| This compound | TGR5 | HTRF® cAMP | Value | Value |
| Analog C | TGR5 | HTRF® cAMP | Value | Value |
| Analog D | TGR5 | HTRF® cAMP | Value | Value |
N/A: Not applicable for inhibition assays.
These application notes and protocols provide a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel modulators of Chk1 and TGR5 based on the 5-aminopyrazine scaffold. The detailed methodologies and data presentation guidelines are intended to facilitate efficient and effective drug discovery efforts.
References
- 1. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Note: Synthesis and SAR Studies of 5-Aminopyrazine-2-carbothioamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Pyrazinamide, a first-line anti-tubercular drug, highlights the therapeutic potential of this scaffold.[1] Modifications of the pyrazine ring, particularly the synthesis of amide and thioamide derivatives, have been explored to develop novel agents with a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound influence its biological activity, guiding the rational design of more potent and selective drug candidates.[4][5]
This document provides detailed protocols for the synthesis of a library of 5-Aminopyrazine-2-carbothioamide derivatives and outlines methodologies for their subsequent evaluation in SAR studies.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process starting from 5-aminopyrazine-2-carboxylic acid. The general strategy involves the formation of an intermediate amide, followed by thionation to yield the desired carbothioamide.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure
Step 1: Synthesis of 5-Amino-N-aryl/alkyl-pyrazine-2-carboxamide (Intermediate)
This procedure is adapted from standard amide coupling reactions used for pyrazine carboxylic acids.[6]
-
To a solution of 5-aminopyrazine-2-carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane or DMF), add Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Add the desired primary or secondary amine (R-NH2, 1.1 eq.).
-
Add a coupling agent, such as propylphosphonic anhydride (T3P) (1.5 eq.), dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide intermediate.
Step 2: Synthesis of 5-Amino-N-aryl/alkyl-pyrazine-2-carbothioamide (Final Product)
-
Dissolve the 5-Amino-N-substituted-pyrazine-2-carboxamide intermediate (1.0 eq.) in an anhydrous solvent such as Toluene or Dioxane.
-
Add Lawesson's reagent (0.5-0.7 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours.
-
Monitor the conversion of the amide to the thioamide by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final this compound derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing a library of analogs and evaluating their biological activity to identify key structural features responsible for their potency and selectivity.[5]
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines, a common starting point for anticancer drug discovery.[7][8]
-
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like Staurosporine (positive control).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
III. Data Presentation for SAR Analysis
The results of the biological assays should be tabulated to facilitate the identification of SAR trends. The data below is illustrative and demonstrates how substitutions on the thioamide nitrogen can influence biological activity.
Table 1: Anti-tubercular Activity of this compound Derivatives (Illustrative Data)
| Compound ID | R-Group (on Thioamide) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (IC₅₀ in µM) vs. PBMC line | Selectivity Index (SI = IC₅₀/MIC) |
| PZA | (Reference Drug) | 6.25 | >1000 | >160 |
| APCT-01 | -Phenyl | 12.5 | >200 | >16 |
| APCT-02 | -4-Chlorophenyl | 6.25 | >200 | >32 |
| APCT-03 | -2,4-Dichlorophenyl | 3.12 | >200 | >64 |
| APCT-04 | -4-Methoxyphenyl | 25 | >200 | >8 |
| APCT-05 | -Hexyl | 50 | >200 | >4 |
Data is hypothetical, based on trends where halogen substitutions can increase activity in similar scaffolds.[3]
Table 2: In Vitro Anticancer Activity of Derivatives (Illustrative Data)
| Compound ID | R-Group (on Thioamide) | IC₅₀ (µM) - A549 (Lung) | IC₅₀ (µM) - MCF-7 (Breast) | IC₅₀ (µM) - HCT116 (Colon) |
| APCT-06 | -Benzyl | 22.5 | 18.4 | 31.2 |
| APCT-07 | -4-Fluorobenzyl | 15.1 | 12.8 | 20.5 |
| APCT-08 | -Naphthylmethyl | 9.8 | 7.5 | 11.4 |
| APCT-09 | -Cyclohexyl | 45.3 | 51.2 | >100 |
Data is hypothetical, based on trends where increased lipophilicity and aromatic surface area can enhance cytotoxicity in related heterocyclic compounds.[9]
IV. Potential Mechanism of Action & Signaling
In silico studies on similar pyrazine-based compounds have suggested potential molecular targets. For anti-tubercular agents, pantothenate synthetase has been proposed as a possible target.[3] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), an essential precursor for Coenzyme A. Inhibiting this pathway disrupts vital metabolic processes in Mycobacterium tuberculosis.
Caption: Proposed mechanism of action via inhibition of Pantothenate Synthetase.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 5-Aminopyrazine-2-carbothioamide
Introduction
I. High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is a widely used technique for the quantification of small organic molecules. The following protocol is adapted from methods developed for Favipiravir and its related substances.[5][6][7]
Protocol: Quantification of 5-Aminopyrazine-2-carbothioamide by RP-HPLC
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[8]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
2. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Water (pH 3 adjusted with phosphoric acid) : Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (e.g., a mixture of mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-40 µg/mL).[8]
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the diluent. For formulations, extraction and filtration steps may be necessary. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step would be required.[6]
4. Method Validation Parameters (to be established)
The following parameters should be validated according to ICH guidelines:
-
Specificity: Assess the ability to quantify the analyte in the presence of other components.
-
Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.[9]
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[9]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Quantitative Data Summary for Analogous Compounds (Favipiravir)
| Parameter | Reported Values for Favipiravir | Reference |
| Linearity Range | 3.1–60.0 µg/mL | [6] |
| Regression (r²) | > 0.999 | [7] |
| Recovery | 98.80% - 100.03% | [8] |
| LOD | 0.015 µg/mL | [8] |
| LOQ | 0.048 µg/mL | [8] |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices. The following protocol is based on methods developed for Favipiravir and other small molecules in plasma.[10][11]
Protocol: Quantification of this compound by LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm)[11]
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Methanol, Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
Internal Standard (IS) (a structurally similar molecule, if available)
-
This compound reference standard
2. LC-MS/MS Conditions (Starting Point)
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Acetic acid in WaterB: MethanolGradient elution may be required |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
3. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add IS and an appropriate extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).[11]
-
Vortex and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase for injection.
-
4. Method Validation
Similar to the HPLC method, a full validation according to regulatory guidelines is required, with a particular focus on matrix effects, which can be a significant issue in LC-MS/MS analysis.[10]
Quantitative Data Summary for Analogous Compounds (Favipiravir and Pyrazinamide Metabolites)
| Parameter | Reported Values for Favipiravir/Pyrazinamide Metabolites | Reference |
| Linearity Range (PZA) | 0.100–30.0 µg/mL | [11] |
| Linearity Range (PA) | 0.03-9.00 µg/mL | [11] |
| Linearity Range (5-OH PA) | 0.002-0.600 µg/mL | [11] |
| Regression (r²) | ≥0.9980 | [11] |
| Mean Extraction Recovery | 80.8% - 89.2% | [11] |
| Intra/Inter-batch Precision (%CV) | 1.10 - 4.57 | [11] |
Disclaimer: The provided protocols are intended as a starting point for method development for this compound and are based on methods for structurally similar compounds. These methods must be fully optimized and validated for the specific analyte and matrix of interest before use in a regulatory setting.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Aminopyrazine-2-carbothioamide in Animal Models of Disease
A thorough review of scientific literature and databases reveals a significant lack of published research on the use of 5-Aminopyrazine-2-carbothioamide in animal models of disease. While the pyrazine ring is a core component of various biologically active compounds, and the carbothioamide moiety is recognized in medicinal chemistry for its potential to modulate pharmacological properties, the specific molecule "this compound" does not appear to be a widely studied agent in in vivo systems.
The search for synonyms and related chemical entities did not yield in vivo data for this exact compound. Research in this area is more focused on pyrazine-2-carboxamide derivatives, with the most prominent example being Favipiravir (T-705).
Given the absence of specific data for this compound, we are unable to provide detailed application notes, quantitative data tables, experimental protocols, or signaling pathway diagrams as requested.
However, to provide relevant information within the broader scope of pyrazine derivatives in animal models, we can offer a detailed overview of a closely related and extensively researched compound, Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) . This may serve as a valuable reference for researchers interested in the therapeutic potential of pyrazine-based compounds.
Alternative Compound of Interest: Favipiravir (T-705)
Favipiravir is a well-documented antiviral agent with a pyrazine core, and extensive research has been conducted on its efficacy in various animal models of infectious diseases. It acts as a selective inhibitor of viral RNA-dependent RNA polymerase.
Quantitative Data Summary for Favipiravir in Animal Models
The following tables summarize the efficacy of Favipiravir in different animal models as reported in the literature.
Table 1: Efficacy of Favipiravir against Zika Virus in IFNAR-/- Mice
| Animal Model | Virus Strain | Treatment Dose | Administration Route | Key Findings | Reference |
| IFNAR-/- Mice | ZIKV-French Polynesia | 150 mg/kg/day | Intraperitoneal (IP) | 25% survival rate | [1] |
| IFNAR-/- Mice | ZIKV-French Polynesia | 300 mg/kg/day | Intraperitoneal (IP) | 62.5% survival rate | [1] |
Table 2: Efficacy of Favipiravir against Influenza B Virus in Immunocompromised Mice
| Animal Model | Virus Strain | Treatment Dose | Duration | Key Findings | Reference |
| BALB scid Mice | B/Brisbane/60/2008 | 50 mg/kg/day | 10 days | Significantly suppressed lung virus replication | [2][3] |
| BALB scid Mice | B/Brisbane/60/2008 | 250 mg/kg/day | 10 days | 100% protection, significantly suppressed lung virus replication | [2][3] |
Table 3: Efficacy of Favipiravir against Crimean-Congo Hemorrhagic Fever Virus in Mice
| Animal Model | Virus Strain | Treatment Dose | Administration Route | Key Findings | Reference |
| Mice | CCHF Virus | 30 mg/kg/day | Oral (per os) | Protective against lethal challenge | [4] |
| Mice | CCHF Virus | 15 mg/kg/day | Oral (per os) | Partial protection | [4] |
| Mice | CCHF Virus | 7.5 mg/kg/day | Oral (per os) | No significant protection | [4] |
Experimental Protocols for Favipiravir in Animal Models
Protocol 1: Evaluation of Favipiravir Efficacy against Zika Virus in IFNAR-/- Mice [1]
-
Animal Model: IFNAR-/- mice, which lack the type I interferon receptor, making them susceptible to Zika virus infection.
-
Infection: Mice are infected intraperitoneally (IP) with a lethal dose (e.g., 100 LD50) of Zika virus.
-
Drug Preparation and Administration: Favipiravir is prepared in a suitable vehicle (e.g., 0.5% methylcellulose). Treatment is initiated at a specified time post-infection (e.g., 8 hours). The drug is administered daily via the chosen route (e.g., IP) at the desired dosage (e.g., 150 or 300 mg/kg) for a defined period (e.g., 14 days).
-
Monitoring: Animals are monitored daily for weight loss and survival.
-
Endpoint Analysis: At specific time points (e.g., day 3 and 7 post-infection), subgroups of animals may be euthanized for virus titration in various organs, sequencing, and pathological analysis.
Protocol 2: Evaluation of Favipiravir Efficacy against Influenza B Virus in Immunocompromised Mice [2][3]
-
Animal Model: Genetically modified, permanently immunocompromised BALB scid mice.
-
Infection: Mice are anesthetized and inoculated intranasally with a specific dose of Influenza B virus (e.g., 10^6 TCID50 of B/Brisbane/60/2008).
-
Drug Preparation and Administration: Favipiravir is suspended in a vehicle like ORA-Plus and administered by oral gavage twice daily. Treatment begins 24 hours post-infection and continues for a specified duration (e.g., 5 or 10 days) at various dosages (e.g., 10, 50, or 250 mg/kg/day).
-
Monitoring: Morbidity (weight loss, clinical signs) and survival are monitored daily.
-
Endpoint Analysis: Lung viral titers are determined at different time points to assess the effect of the treatment on viral replication.
Visualizations: Mechanism and Workflow
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.
Caption: Mechanism of action of Favipiravir.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an antiviral compound in an animal model of disease.
Caption: General workflow for in vivo antiviral efficacy studies.
Should you be interested in a detailed report on Favipiravir or another pyrazine derivative for which there is available literature, please let us know. We can then proceed with a more focused and comprehensive analysis of that specific compound.
References
- 1. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-2-carbothioamide | 4604-72-2 | Benchchem [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with 5-Aminopyrazine-2-carbothioamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for assessing cell viability following treatment with 5-Aminopyrazine-2-carbothioamide. This document offers guidance on experimental design, execution, and data interpretation for commonly used cell viability assays. While specific data on this compound is limited, the provided protocols for MTT and Trypan Blue assays are robust and widely applicable for evaluating the cytotoxic or cytostatic effects of novel compounds.
Data Presentation
The following table summarizes the cytotoxic effects of structurally related aminopyrazine derivatives, which may provide insights into the potential activity of this compound.
Table 1: In Vitro Cytotoxicity of N-substituted 3-aminopyrazine-2-carboxamides
| Compound | R' Substituent | Cell Line | IC50 (µM) | Reference |
| 10 | Not specified | HepG2 | 389 | [1] |
| 16 | Not specified | HepG2 | >250 | [1] |
| 17 | 2,4-dimethoxyphenyl | HepG2 | >50 | [1] |
| 20 | 4-CF3 | HepG2 | 41.4 | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[4]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][4]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well clear-bottom microplate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a method used to differentiate viable from non-viable cells.[5] The principle is based on the fact that viable cells have intact cell membranes and exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[5][6]
Materials:
-
This compound
-
Trypan Blue solution (0.4%)[7]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Treatment:
-
Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting and Staining:
-
Following treatment, detach adherent cells using trypsin or a cell scraper. Collect suspension cells by centrifugation.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[5]
-
Resuspend the cell pellet in 1 mL of PBS or serum-free medium.[5]
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[6][7]
-
Incubate the mixture at room temperature for 1-3 minutes.[5][7] Do not exceed 5 minutes, as this may lead to dye uptake by viable cells.[5]
-
-
Cell Counting:
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability after compound treatment.
Hypothetical Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. biotechcenter.web.illinois.edu [biotechcenter.web.illinois.edu]
Application Notes and Protocols for Crystallizing 5-Aminopyrazine-2-carbothioamide for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining single crystals of 5-Aminopyrazine-2-carbothioamide suitable for X-ray diffraction analysis. The following methodologies are based on established crystallization techniques for organic compounds, particularly pyrazine derivatives and thioamides.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Obtaining high-quality single crystals is a critical prerequisite for determining its three-dimensional molecular structure by X-ray diffraction. This information is invaluable for understanding its chemical properties, intermolecular interactions, and for structure-based drug design. The protocols outlined below describe systematic approaches to screen for optimal crystallization conditions.
General Considerations
Purity of the Compound: The success of crystallization is highly dependent on the purity of the starting material. It is recommended to purify this compound by recrystallization or chromatography before attempting to grow single crystals.
Solvent Selection: The choice of solvent is crucial. A suitable solvent should dissolve the compound to a moderate extent, and the solubility should be temperature-dependent for cooling crystallization methods. Based on the solubility of related pyrazine-2-carbothioamide, solvents such as ethanol, DMSO, and other organic solvents are good starting points.[1] A screening of a range of solvents with varying polarities is recommended.
Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by several methods, including slow evaporation of the solvent, cooling a saturated solution, or vapor diffusion.
Experimental Protocols
Solvent Screening
A preliminary solvent screening is essential to identify suitable candidates for crystallization.
Protocol:
-
Place a small amount (1-2 mg) of this compound into several small vials.
-
Add a small volume (0.1 - 0.5 mL) of a different solvent to each vial. A suggested list of solvents is provided in Table 1.
-
Observe the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.
-
For solvents in which the compound is sparingly soluble, gently heat the vial to observe if the solubility increases with temperature.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but dissolves upon heating.
Table 1: Solvent Screening for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility upon Heating | Observations (e.g., color change, degradation) |
| Water | 10.2 | 100 | |||
| Ethanol | 5.2 | 78 | |||
| Methanol | 6.6 | 65 | |||
| Isopropanol | 4.3 | 82 | |||
| Acetone | 5.1 | 56 | |||
| Acetonitrile | 6.2 | 82 | |||
| Ethyl Acetate | 4.4 | 77 | |||
| Dichloromethane | 3.1 | 40 | |||
| Toluene | 2.4 | 111 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | |||
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | |||
| Tetrahydrofuran (THF) | 4.0 | 66 |
Researchers should fill in the solubility observations based on their experiments.
Crystallization Techniques
Based on the results of the solvent screening, the following crystallization techniques can be employed.
Protocol:
-
Dissolve the compound in a suitable solvent (identified from solvent screening) to create a nearly saturated solution at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).
-
Filter the hot solution into a clean vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to allow for slow cooling to room temperature.
-
Alternatively, use a programmable heating block to control the cooling rate.
-
Monitor for crystal formation as the solution cools.
This method is particularly useful when only small amounts of the compound are available.
Protocol:
-
Reservoir Solution: Fill the wells of a crystallization plate with 500 µL of a precipitant solution (a solvent in which the compound is less soluble).
-
Compound Solution: Prepare a concentrated solution of this compound in a good solvent.
-
Hanging Drop:
-
Pipette 1-2 µL of the compound solution onto a siliconized glass coverslip.
-
Pipette 1-2 µL of the reservoir solution into the drop of the compound solution.
-
Invert the coverslip and seal the well of the crystallization plate with the drop hanging over the reservoir.
-
-
Sitting Drop:
-
Pipette 1-2 µL of the compound solution onto the post in the center of the well.
-
Pipette 1-2 µL of the reservoir solution into the drop on the post.
-
Seal the well with clear tape.
-
-
Over time, the solvent from the drop will slowly diffuse into the reservoir, leading to supersaturation and crystal growth.
Table 2: Crystallization Condition Log
| Experiment ID | Technique | Solvent(s) | Concentration (mg/mL) | Temperature (°C) | Time to Crystal Growth | Crystal Quality (size, morphology) |
| Slow Evaporation | ||||||
| Slow Cooling | ||||||
| Vapor Diffusion |
Researchers should meticulously record the parameters and outcomes of each crystallization experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining single crystals of this compound.
References
safe handling and disposal procedures for 5-Aminopyrazine-2-carbothioamide
Application Notes and Protocols for 5-Aminopyrazine-2-carbothioamide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the safety data for the structurally similar compound, 5-Aminopyrazine-2-carboxylic acid, and general knowledge of thioamide-containing molecules. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Chemical Properties and Hazard Identification
This compound is a heterocyclic organic compound containing a pyrazine ring, an amino group, and a carbothioamide functional group. While specific data is limited, the structural components suggest potential hazards. The information presented below is extrapolated from the Safety Data Sheet for 5-Aminopyrazine-2-carboxylic acid and general chemical principles for thioamides.
Table 1: Chemical and Physical Properties (Predicted and from Related Compounds)
| Property | Value | Source/Analogy |
| Molecular Formula | C₅H₆N₄S | N/A |
| Molecular Weight | 154.19 g/mol | N/A |
| Appearance | Expected to be a solid (e.g., powder) | Analogy |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[1] | Analogy |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Practice |
Table 2: GHS Hazard Classification (Based on 5-Aminopyrazine-2-carboxylic acid)
| Hazard Class | Hazard Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[5]
-
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
Experimental Protocols
The following is a generalized protocol for a reaction involving a carbothioamide, based on similar reported syntheses. This should be adapted and optimized for specific experimental requirements.
Protocol: Synthesis of a Pyrazoline Derivative from a Chalcone and a Thioamide-containing Compound
-
Objective: To illustrate a typical synthetic application of a compound structurally related to this compound.
-
Materials:
-
Procedure:
-
Combine the chalcone derivative (1 mmol) and this compound (1 mmol) in a round-bottom flask equipped with a stir bar.[6]
-
Add glacial acetic acid (5 mL) to the flask.[6]
-
Attach a reflux condenser and place the flask in a heating mantle on a stir plate.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.[6]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
-
Safety Precautions: All steps should be performed in a chemical fume hood. Wear appropriate PPE. Acetic acid is corrosive and has a strong odor.
Disposal Procedures
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Disposal Method: Dispose of unused product and contaminated materials through a licensed professional waste disposal service.[4] Do not allow the product to enter drains.[4] Contaminated packaging should be disposed of as unused product.[4]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for spills or exposures involving this compound.
References
- 1. 4604-72-2 CAS MSDS (PYRAZINE-2-CARBOTHIOAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | CID 21897334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 5-Aminopyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carbothioamide is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active pyrazine derivatives. Thioamides, isosteres of amides, have garnered significant attention in drug discovery for a range of diseases.[1][2] The replacement of the carbonyl oxygen with sulfur in the amide group can significantly alter the compound's physicochemical properties, such as hydrogen bonding capabilities, and may enhance its biological activity and metabolic stability.[1][3]
However, the formulation of carbothioamides for in vivo studies often presents significant challenges, primarily due to their typically low aqueous solubility. This poor solubility can lead to low and erratic bioavailability, hindering the accurate assessment of their therapeutic potential in animal models.[4][5] Therefore, the development of a robust and reproducible formulation is a critical step in the preclinical evaluation of this compound.
These application notes provide a comprehensive guide to the pre-formulation considerations, formulation strategies, and experimental protocols for the successful delivery of this compound in in vivo research settings.
Pre-formulation Studies
It is imperative that these parameters are experimentally determined for the specific batch of this compound being used.
| Property | Estimated Value/Characteristic | Significance in Formulation Development |
| Molecular Formula | C₅H₆N₄S | Defines the molecular weight and elemental composition. |
| Molecular Weight | ~154.19 g/mol | Influences diffusion and solubility characteristics. |
| Appearance | Likely a crystalline solid | The physical form impacts handling, dissolution, and the choice of formulation strategy (e.g., suspension vs. solution). |
| Aqueous Solubility | Poorly soluble to practically insoluble | This is the primary challenge to overcome. It dictates the need for solubility enhancement techniques.[4][5] |
| pKa | Estimated basic pKa due to the amino group and pyrazine nitrogens | Influences solubility at different pH values. The compound may be more soluble in acidic conditions. |
| LogP | Estimated to be moderate to high | Indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility. |
| Chemical Stability | Thioamides can be susceptible to hydrolysis and oxidation.[6] | The formulation must protect the compound from degradation. Stability studies under various conditions (pH, light, temperature) are crucial. |
Formulation Strategies for In Vivo Studies
The choice of formulation strategy will depend on the intended route of administration, the required dose, and the physicochemical properties of this compound. The following table outlines several common approaches for formulating poorly soluble compounds for in vivo studies.
| Formulation Strategy | Example Composition | Advantages | Disadvantages |
| Aqueous Suspension | This compound, 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water. | Simple to prepare, suitable for a range of doses, can be appropriate for oral and some parenteral routes. | Potential for particle aggregation, non-uniform dosing if not properly resuspended, physical instability (settling). |
| Co-solvent Solution | This compound, 10% DMSO, 40% PEG 400, 50% Saline. | Homogeneous dosing, suitable for intravenous administration if the co-solvents are biocompatible and used within safe limits.[7][8] | Potential for drug precipitation upon dilution in the bloodstream, toxicity associated with some organic solvents.[7] |
| Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) | This compound, Labrasol®, Capryol®, Transcutol®. | Enhances oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9] | More complex to develop and characterize, potential for GI side effects with high surfactant concentrations. |
| Inclusion Complex with Cyclodextrins | This compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. | Increases aqueous solubility, can be suitable for parenteral administration.[10] | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses. |
Selection of Administration Route
The route of administration is a critical factor that influences the formulation design and the pharmacokinetic profile of the compound.
| Route of Administration | Recommended Formulation Type(s) | Considerations |
| Oral (p.o.) | Aqueous Suspension, Co-solvent Solution, Lipid-Based Formulation. | Subject to first-pass metabolism, requires the compound to be stable in the gastrointestinal tract. Bioavailability can be variable.[4] |
| Intravenous (i.v.) | Co-solvent Solution, Inclusion Complex with Cyclodextrins. | Bypasses first-pass metabolism, provides 100% bioavailability. The formulation must be sterile and free of particulates. Risk of precipitation and hemolysis must be evaluated.[7] |
| Intraperitoneal (i.p.) | Aqueous Suspension, Co-solvent Solution. | Common route in rodent studies, largely avoids first-pass metabolism. Potential for local irritation and precipitation at the injection site. |
Experimental Protocols
Ethical Note: All in vivo experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of an Aqueous Suspension for Oral Administration
Objective: To prepare a uniform and resuspendable suspension of this compound.
Materials:
-
This compound
-
Methylcellulose (or Sodium Carboxymethylcellulose)
-
Sterile water for injection
-
Mortar and pestle
-
Sterile glass vials
-
Stir plate and magnetic stir bars
Procedure:
-
Calculate the required amounts of this compound and methylcellulose for the final desired concentration and volume (e.g., for 10 mL of a 10 mg/mL suspension with 0.5% methylcellulose, you will need 100 mg of the compound and 50 mg of methylcellulose).
-
Weigh out the this compound and place it in a mortar.
-
Prepare the vehicle by dissolving the methylcellulose in sterile water. This may require heating or vigorous stirring. Allow the vehicle to cool to room temperature.
-
Add a small amount of the vehicle to the compound in the mortar and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a sterile glass vial containing a magnetic stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 2-8°C and protect it from light.
-
Before each administration, vortex the suspension vigorously to ensure uniform redispersion of the particles.
Protocol 2: Preparation of a Co-solvent Solution for Intravenous Administration
Objective: To prepare a clear, sterile solution of this compound for intravenous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, depyrogenated glass vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of this compound and the vehicle composition (e.g., 5 mg/mL in 10% DMSO, 40% PEG 400, 50% saline).
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the sterile saline while gently mixing. Observe for any signs of precipitation.
-
Once a clear solution is formed, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.
-
Visually inspect the final solution for any particulates.
-
This formulation should be prepared fresh before each use and administered slowly to minimize the risk of precipitation in the bloodstream.
Protocol 3: Characterization of the Formulation
Objective: To ensure the quality and consistency of the prepared formulation.
Key Characterization Assays:
-
Visual Inspection: Check for clarity (solutions) or uniformity and ease of resuspension (suspensions). Look for any signs of precipitation, crystallization, or color change.
-
pH Measurement: Measure the pH of the formulation to ensure it is within a physiologically acceptable range, especially for parenteral routes.
-
Particle Size Analysis (for suspensions): Use techniques like laser diffraction to determine the particle size distribution. A consistent and small particle size is crucial for uniform dosing and can affect the dissolution rate.
-
Stability Assessment: Store the formulation under specified conditions (e.g., 2-8°C, room temperature) and periodically re-evaluate its physical and chemical properties to determine its shelf-life. This includes visual inspection and analysis of the drug concentration by a suitable method like HPLC.
Visualizations
Caption: Formulation Development Workflow for Poorly Soluble Compounds.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that can overcome its inherent poor aqueous solubility. This guide provides a framework for a rational approach to formulation development, from initial pre-formulation assessment to the preparation and characterization of various formulation types. It is crucial to experimentally determine the physicochemical properties of the compound and to characterize the chosen formulation thoroughly to ensure consistent and reliable results in preclinical studies. The protocols and strategies outlined here serve as a starting point for researchers to develop a tailored formulation that will enable the accurate assessment of the biological activity of this compound.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Types of parenteral formulations | PPTX [slideshare.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
Application Notes and Protocols for Purity Assessment of 5-Aminopyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazine-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. The synthesis of this compound necessitates rigorous purity assessment to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This document provides detailed application notes and standardized protocols for the comprehensive purity determination of synthesized this compound using a suite of analytical techniques. These methods include chromatographic, spectroscopic, and thermal analyses, designed to identify and quantify the target compound and any potential impurities, by-products, or residual starting materials.
Analytical Techniques Overview
A multi-faceted approach is essential for the robust characterization and purity assessment of newly synthesized compounds. The following techniques are recommended for this compound:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity and identify impurities.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress and assessing the complexity of the product mixture.
-
Melting Point Analysis: A fundamental technique to gauge the purity of a crystalline solid.[1][2][3][4]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any structural isomers or impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns for structural elucidation.
-
The logical workflow for assessing the purity of a synthesized batch of this compound is depicted below.
References
Application Notes and Protocols for 5-Aminopyrazine-2-carbothioamide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 5-Aminopyrazine-2-carbothioamide in fluorescence microscopy are not yet extensively documented, its structural components—a pyrazine ring and a carbothioamide group—are present in various molecules known for their fluorescent properties and utility in biological imaging. This document outlines the potential applications, hypothesized fluorescent properties, and detailed experimental protocols for the use of this compound as a novel fluorescent probe. The information is based on analogous compounds and aims to provide a framework for its investigation and application in cellular imaging and drug development.
Pyrazine-based polycyclic heteroaromatics have been shown to exhibit fluorescence in the green to red region of the spectrum and are cytocompatible, making them suitable for live-cell imaging[1]. Furthermore, derivatives of aminopyrazine, such as Flugis, are known to be fluorescent, with their spectral properties being tunable based on chemical substitutions[2]. The carbothioamide moiety, on the other hand, is a key component in fluorescent chemosensors, for example, in the detection of metal ions like Zn²⁺ in biological systems[3][4]. The combination of these structural features in this compound suggests its potential as a versatile fluorescent tool.
Hypothesized Fluorescent Properties and Applications
Based on the characteristics of related compounds, this compound is predicted to possess favorable photophysical properties for fluorescence microscopy.
Potential Applications:
-
Cellular Imaging: Due to the cytocompatibility of similar pyrazine compounds, this compound could be employed for staining and visualizing cellular structures in live or fixed cells[1].
-
Ion Sensing: The carbothioamide group may enable the molecule to act as a chemosensor for specific metal ions. For instance, it could potentially be used to detect and quantify intracellular zinc levels, similar to other carbothioamide-based probes[3][4].
-
Drug Development: If the compound or its derivatives exhibit specific cellular localization or interaction with biomolecules, it could be used as a tracer to study drug uptake, distribution, and target engagement.
Data Presentation: Hypothesized Photophysical Properties
The following table summarizes the anticipated quantitative data for this compound, extrapolated from related pyrazine and carbothioamide derivatives.
| Property | Hypothesized Value | Notes |
| Excitation Maximum (λex) | 450 - 490 nm | Based on the absorption spectra of similar aminopyrazine derivatives. |
| Emission Maximum (λem) | 510 - 560 nm (Green) | Expected emission in the green part of the spectrum, suitable for standard fluorescence microscopy filter sets. |
| Quantum Yield (Φ) | 0.2 - 0.4 | A moderate quantum yield is anticipated, providing sufficient brightness for imaging. |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Reflects a reasonable ability to absorb light at the excitation wavelength. |
| Stokes Shift | 60 - 70 nm | A sufficient shift to minimize self-quenching and allow for clear separation of excitation and emission signals. |
| Photostability | Moderate to High | Pyrazine-based fluorophores have shown good photostability, which is crucial for time-lapse imaging. |
| Cell Permeability | Yes | The small molecular size and heterocyclic nature suggest it may be cell-permeable, facilitating live-cell imaging. |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the synthesis and application of this compound in fluorescence microscopy.
Protocol 1: Synthesis of this compound
This synthesis protocol is adapted from methods used for similar pyrazine carboxamide derivatives.
Materials:
-
5-Aminopyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent like 1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (aqueous or in dioxane)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend 5-Aminopyrazine-2-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Slowly add an excess of thionyl chloride (or CDI) and reflux the mixture until the starting material is consumed (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride (or activated intermediate).
-
-
Amidation to form Carboxamide:
-
Dissolve the crude intermediate in anhydrous THF.
-
Cool the solution in an ice bath and slowly bubble ammonia gas through it or add a concentrated ammonia solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Thionation to form Carbothioamide:
-
To the resulting 5-Aminopyrazine-2-carboxamide, add Lawesson's reagent in anhydrous toluene.
-
Reflux the mixture for several hours until the conversion to the thioamide is complete (monitor by TLC).
-
-
Purification:
-
After cooling, filter the reaction mixture.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Protocol 2: Preparation of Staining Solution and Cellular Staining
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live or fixed cells on coverslips or in imaging plates
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Staining Solution:
-
On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Cellular Staining:
-
For live-cell imaging, wash the cells with pre-warmed PBS.
-
Incubate the cells with the working staining solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
For fixed cells, perform fixation and permeabilization as required by your protocol before incubation with the staining solution.
-
Wash the cells twice with PBS or culture medium to remove the unbound probe.
-
Mount the coverslips with an appropriate mounting medium or add fresh imaging medium to the plate.
-
Protocol 3: Fluorescence Microscopy Imaging
Equipment:
-
Epifluorescence or confocal microscope equipped with appropriate filter sets (e.g., a standard FITC/GFP filter set).
-
A light source (e.g., mercury lamp, LED, or laser).
-
A sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate objective lens (e.g., 40x or 60x oil immersion).
-
Choose a filter set that matches the hypothesized excitation and emission spectra of this compound (e.g., excitation filter ~470/40 nm, dichroic mirror ~495 nm, emission filter ~525/50 nm).
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring the cells into focus using brightfield or DIC imaging.
-
Switch to the fluorescence channel.
-
Adjust the exposure time and illumination intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Capture images of the stained cells.
-
If investigating ion sensing, acquire baseline images before and after the addition of the target ion.
-
Mandatory Visualizations
Caption: Workflow from synthesis to fluorescence microscopy application.
Caption: Hypothetical mechanism for ion sensing in a cell.
References
Application Notes and Protocols for Developing Drug Delivery Systems for 5-Aminopyrazine-2-carbothioamide
For: Researchers, Scientists, and Drug Development Professionals
Subject: Guidelines for the Formulation, Characterization, and In Vitro Evaluation of Drug Delivery Systems for 5-Aminopyrazine-2-carbothioamide.
Introduction
This compound is a small molecule heterocyclic compound. While specific data on this compound is limited, its structural analogs, such as 5-aminopyrazine-2-carboxylic acid, are utilized as key intermediates in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Compounds with a pyrazine ring often exhibit poor aqueous solubility, a significant challenge in drug development that can lead to low bioavailability and diminished therapeutic efficacy.[3][4]
Advanced drug delivery systems (DDS) offer a robust strategy to overcome these limitations. By encapsulating this compound within a carrier, it is possible to enhance its solubility, stability, and pharmacokinetic profile.[5][6] Nanotechnology-based systems, such as polymeric nanoparticles, liposomes, and microspheres, are particularly promising as they can improve bioavailability, offer controlled release, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential side effects.[7][8][9][10]
This document provides detailed application notes and experimental protocols for the development and characterization of three distinct drug delivery systems for this compound:
-
Polymeric Nanoparticles: Utilizing biodegradable polymers like PLGA.
-
Liposomes: Vesicular systems composed of lipid bilayers.
-
Polymeric Microspheres: Larger particle systems for sustained release.
The following sections outline the rationale for selecting these systems and provide step-by-step protocols for formulation, characterization, and in vitro evaluation.
General Workflow for DDS Development
The development of a suitable drug delivery system is a systematic process that involves formulation, characterization, and evaluation. The following workflow provides a general overview of the necessary steps.
Caption: General workflow for drug delivery system (DDS) development.
Application Notes: Selecting a Delivery System
The choice of a drug delivery system depends on the physicochemical properties of the drug and the desired therapeutic outcome.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
-
Rationale: PLGA is a biodegradable and biocompatible polymer widely used for creating nanoparticles.[11] This system is ideal for encapsulating hydrophobic or poorly soluble drugs like this compound, offering controlled and sustained release profiles.[11]
-
Advantages: High drug loading capacity, protection of the encapsulated drug from degradation, and potential for surface modification to achieve active targeting.[10]
-
Disadvantages: The manufacturing process can involve organic solvents, which must be completely removed. The particle size distribution can sometimes be broad.[12]
-
Key Formulation Considerations: The ratio of lactic to glycolic acid in the PLGA polymer, polymer concentration, and the type of surfactant used will all influence particle size, encapsulation efficiency, and the drug release rate.[13]
Liposomes
-
Rationale: Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds.[14] Their biomimetic structure makes them highly biocompatible and suitable for intravenous administration.[15]
-
Advantages: High biocompatibility, ability to encapsulate a wide range of drugs, and reduced drug toxicity.[6] Surface modification with polymers like polyethylene glycol (PEG) can prolong circulation time.[16]
-
Disadvantages: Can have issues with stability, such as drug leakage or aggregation during storage. Production scalability can be a challenge.[6]
-
Key Formulation Considerations: Lipid composition (e.g., inclusion of cholesterol to enhance stability), surface charge, and the method of preparation (e.g., thin-film hydration, microfluidics) are critical parameters.[14]
Polymeric Microspheres
-
Rationale: Microspheres are larger particles (1-1000 µm) that are excellent for creating long-acting injectable depots, providing sustained drug release over weeks or months.[17] This is beneficial for chronic therapies where patient compliance is a concern.
-
Advantages: Provide prolonged, controlled drug release, reducing the need for frequent dosing.[12][18]
-
Disadvantages: Can be difficult to administer via standard needles due to their size. The "burst release" of the drug immediately after administration can be a challenge to control.[19]
-
Key Formulation Considerations: The choice of polymer (e.g., PLGA, PLA), polymer molecular weight, and preparation method (e.g., emulsification-solvent evaporation) will dictate the particle size and release kinetics.[12]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and characterization of drug delivery systems for this compound.
Protocol 1: Formulation of PLGA Nanoparticles by Emulsification-Solvent Evaporation
Caption: Workflow for PLGA nanoparticle formulation.
-
Objective: To encapsulate this compound in PLGA nanoparticles.
-
Materials & Reagents:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
High-speed refrigerated centrifuge
-
-
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Dissolve 100 mg of PVA in 10 mL of deionized water to create a 1% w/v solution.
-
Emulsification: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet after each wash by vortexing and repeat the centrifugation step.
-
Final Product: Resuspend the final pellet in a small volume of water for immediate characterization or lyophilize for long-term storage.
-
Protocol 2: Formulation of Liposomes by Thin-Film Hydration
-
Objective: To encapsulate this compound within liposomes.
-
Materials & Reagents:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform and Methanol (solvent mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
-
Procedure:
-
Lipid Dissolution: Dissolve 100 mg of SPC and 25 mg of cholesterol in a 10 mL mixture of chloroform:methanol (2:1 v/v) in a round-bottom flask. Add 10 mg of this compound if encapsulating a lipophilic drug within the bilayer.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). A thin, dry lipid film will form on the flask wall.
-
Hydration: Add 10 mL of PBS (pH 7.4) to the flask. If the drug is hydrophilic, it should be dissolved in this buffer. Hydrate the lipid film by rotating the flask for 1 hour at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Purification: Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
Protocol 3: Characterization of Drug Delivery Systems
The following characterization steps are essential for any formulated DDS.[20][21]
-
Objective: To determine the size distribution and surface charge of the particles.
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoparticle/liposome suspension in deionized water or an appropriate buffer to an optimal concentration for DLS analysis.
-
Transfer the sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
-
Data Presentation:
Formulation ID Z-Average (d.nm) ± SD PDI ± SD Zeta Potential (mV) ± SD Batch 1 Batch 2 | Batch 3 | | | |
-
Objective: To quantify the amount of drug successfully encapsulated within the carrier.
-
Method: Indirect quantification via UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Centrifuge a known amount of the DDS formulation (e.g., 1 mL) to separate the particles from the aqueous medium.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Particles] x 100
-
-
-
Data Presentation:
Formulation ID Total Drug Added (mg) Free Drug Measured (mg) Weight of Particles (mg) EE (%) DL (%) Batch 1 Batch 2 | Batch 3 | | | | | |
-
Objective: To evaluate the rate and extent of drug release from the DDS over time.
-
Procedure:
-
Place a known amount of the drug-loaded DDS (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 12-14 kDa).[20]
-
Immerse the sealed bag into a vessel containing a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Place the vessel in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium.[25]
-
Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Presentation:
Time (hours) Drug Released (µg) Cumulative Drug Released (%) 0.5 1 2 4 8 12 24 | 48 | | |
-
Objective: To assess the ability of the DDS to be internalized by cells and to evaluate its therapeutic efficacy.
-
Method: Flow Cytometry for uptake; MTT assay for cytotoxicity.[26][27]
-
Procedure (MTT Assay):
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, the drug-loaded DDS, and an empty (placebo) DDS. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
-
Data Presentation:
Concentration (µM) % Viability (Free Drug) % Viability (Drug-DDS) % Viability (Empty DDS) 0.1 1 10 50 | 100 | | | |
Hypothetical Signaling Pathway
Many small molecule inhibitors, particularly those based on heterocyclic scaffolds, target protein kinases involved in cell proliferation and survival pathways. The diagram below illustrates a hypothetical signaling cascade that could be a target for this compound.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-AMINO-PYRAZINE-2-CARBOXYLIC ACID | 40155-43-9 [chemicalbook.com]
- 3. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Frontiers | Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products [frontiersin.org]
- 7. Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Polymer Microspheres and Their Application in Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomal Formulations: A Recent Update [mdpi.com]
- 15. Liposome Encapsulation Service for Small Molecules - CD Formulation [formulationbio.com]
- 16. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Core-Shell Microspheres with Encapsulated Gold Nanoparticle Carriers for Controlled Release of Anti-Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.8. In Vitro Drug Release Study [bio-protocol.org]
- 26. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminopyrazine-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Aminopyrazine-2-carbothioamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the chosen synthetic route.
Route 1: Thionation of 5-Aminopyrazine-2-carboxamide using Lawesson's Reagent
This is a common method for converting an amide to a thioamide.
Experimental Protocol: Thionation with Lawesson's Reagent
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminopyrazine-2-carboxamide in a dry aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Reagent Addition: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution. The reaction can often be performed at room temperature, but heating (reflux) may be necessary to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Troubleshooting Common Issues (Route 1)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Lawesson's reagent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material. | 1. Use freshly opened or properly stored Lawesson's reagent. 2. Gradually increase the reaction temperature (e.g., to reflux in THF or toluene) and monitor by TLC. 3. Verify the purity of the 5-aminopyrazine-2-carboxamide by NMR or melting point. |
| Complex Mixture of Products/Side Reactions | 1. Reaction temperature is too high, leading to decomposition. 2. Lawesson's reagent reacting with the amino group on the pyrazine ring. 3. Presence of water in the reaction. | 1. Run the reaction at a lower temperature (e.g., room temperature) for a longer duration. 2. Consider protecting the amino group before thionation if side reactions are significant. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | 1. Presence of phosphorus-containing byproducts from Lawesson's reagent. | 1. Perform a thorough aqueous work-up.[1] 2. Consider treating the reaction mixture with ethylene glycol to decompose the phosphorus byproducts before extraction.[2] 3. Use a gradient elution during column chromatography to effectively separate the product. |
| Product Decomposition during Work-up or Purification | 1. Thioamides can be sensitive to acid or base. | 1. Use a mild work-up procedure, avoiding strong acids or bases. 2. Minimize the time the product is on the silica gel column. |
DOT Script for Troubleshooting Logic (Route 1)
Troubleshooting workflow for thionation using Lawesson's reagent.
Route 2: Synthesis from 5-Aminopyrazine-2-carbonitrile and a Sulfur Source
This method involves the direct conversion of a nitrile to a thioamide.
Experimental Protocol: Reaction of Nitrile with H₂S
-
Reaction Setup: Dissolve 5-aminopyrazine-2-carbonitrile in a suitable solvent (e.g., a mixture of methanol and water).
-
Reagent Addition: Add a base (e.g., triethylamine or an anion-exchange resin in its SH⁻ form).
-
Sulfur Source: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature or use a sulfide salt like ammonium sulfide.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Work-up:
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Troubleshooting Common Issues (Route 2)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inefficient delivery of H₂S gas. 2. Insufficient base to catalyze the reaction. 3. Low quality starting material. | 1. Ensure a steady flow of H₂S gas through the reaction mixture. 2. Increase the amount of base or use a more effective catalyst like an anion-exchange resin.[3] 3. Check the purity of the 5-aminopyrazine-2-carbonitrile. |
| Formation of Carboxamide as a Byproduct | 1. Presence of excess water leading to hydrolysis of the nitrile or thioamide. | 1. Use a solvent system with a lower water content. 2. Ensure the reaction is not heated excessively, as this can promote hydrolysis. |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture. | 1. After acidification, cool the mixture in an ice bath to promote precipitation. 2. If the product remains in solution, extract with an organic solvent. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. H₂S is not fully saturating the solution. | 1. Allow the reaction to stir for a longer period. 2. Ensure good agitation to maximize the dissolution of H₂S. |
DOT Script for Experimental Workflow (Route 2)
Experimental workflow for the synthesis from 5-aminopyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: The most common reasons for low yields include incomplete reactions, side reactions, and difficult purification. For the Lawesson's reagent route, incomplete thionation and the formation of phosphorus byproducts that complicate purification are major factors.[1][4] For the nitrile route, inefficient delivery of the sulfur source (e.g., H₂S) or hydrolysis of the starting material or product can lead to lower yields.
Q2: How can I minimize the formation of byproducts when using Lawesson's reagent?
A2: To minimize byproducts, it is crucial to use a high-purity Lawesson's reagent and anhydrous reaction conditions. Running the reaction at the lowest effective temperature can also help prevent decomposition and side reactions.[5] A proper aqueous work-up is essential to remove the phosphorus-containing byproducts.[1]
Q3: Is it necessary to protect the amino group on the pyrazine ring?
A3: While not always necessary, protecting the amino group can be a useful strategy if you are observing significant side reactions, particularly with a reactive reagent like Lawesson's. The need for protection should be evaluated on a case-by-case basis by analyzing the byproduct profile of your reaction.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Lawesson's reagent and its byproducts have an unpleasant smell and should be handled in a well-ventilated fume hood.[1] Hydrogen sulfide (H₂S) is a toxic gas and should also be handled with extreme caution in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
troubleshooting low solubility of 5-Aminopyrazine-2-carbothioamide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminopyrazine-2-carbothioamide, focusing on challenges related to its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its therapeutic efficacy and the reliability of in vitro and in vivo experimental results are highly dependent on its ability to dissolve in aqueous solutions to be absorbed and interact with biological targets.
Q2: I am observing very low solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, it is not uncommon for complex organic molecules like this compound to exhibit low solubility in aqueous solutions. The presence of the thioamide group and the pyrazine ring can contribute to its hydrophobic nature.
Q3: What are the initial steps I should take to try and dissolve this compound?
A3: Start by preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects (typically <1%).
Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This indicates that the aqueous solubility limit has been exceeded. You can try several strategies:
-
Lower the final concentration of the compound.
-
Increase the percentage of co-solvent, if your experiment allows.
-
Employ solubility enhancement techniques as detailed in the troubleshooting guide below.
Troubleshooting Guide: Low Aqueous Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate formation upon addition to aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of the compound in the aqueous medium. Determine the maximum achievable concentration by performing a solubility test (see Experimental Protocols). |
| Incompatible Buffer pH | The ionization state of the amino and thioamide groups is pH-dependent. Systematically vary the pH of your buffer to find a range where the compound is more soluble. For weakly basic drugs, a lower pH can sometimes increase solubility.[1] |
| Insufficient Co-solvent | If permissible in your experimental setup, cautiously increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). Be mindful of the solvent's potential impact on your assay. The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[2] |
| Compound Aggregation | Employ sonication or vortexing after dilution to break up aggregates. The use of surfactants at low concentrations can also help prevent aggregation.[3] |
Problem: Inconsistent results in biological assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Undissolved Compound | Ensure the compound is fully dissolved in the stock solution before diluting. Visually inspect for any particulate matter. Filter the stock solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Time-dependent Precipitation | The compound may be precipitating out of the aqueous solution over the course of your experiment. Prepare fresh dilutions immediately before use. If the experiment is lengthy, consider the use of solubility enhancers like cyclodextrins to form inclusion complexes and improve stability in solution.[4] |
| Interaction with Assay Components | The compound may be binding to plastics or other components of your assay system. Consider using low-adhesion microplates or glassware. Include appropriate vehicle controls to assess the baseline response. |
Solubility Data
The following table summarizes the approximate solubility of a related compound, Favipiravir (T-705), a pyrazine carboxamide derivative, in various solvents. This data can serve as a starting point for solvent selection for this compound, though empirical determination is essential.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 - 126 | [1][2][3][4][5] |
| Dimethylformamide (DMF) | 25 | [4] |
| Ethanol | 0.2 - 20 | [2][3][5] |
| Water | 5 - 12 (with slight warming) | [1][2][3] |
| Phosphate-Buffered Saline (PBS) pH 7.2 (1:10 DMSO:PBS) | 0.1 | [4][5] |
Note: The solubility of this compound may differ. It is imperative to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Visually inspect the solution for any remaining solid particles. If present, continue mixing or filter the solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Troubleshooting workflow for low aqueous solubility.
References
Technical Support Center: Overcoming Resistance to 5-Aminopyrazine-2-carbothioamide
Disclaimer: Information regarding specific resistance mechanisms to 5-Aminopyrazine-2-carbothioamide is limited in current literature. The following guidance is based on established principles of antimicrobial resistance and data from structurally analogous compounds, such as pyrazinamide (PZA), to provide a robust framework for troubleshooting and further research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of pyrazine, belonging to a class of compounds with known antimicrobial properties. While its exact mechanism is a subject of ongoing research, like its analogue pyrazinamide (PZA), it is likely a pro-drug that requires enzymatic conversion within the bacterium to its active form. This active form is thought to disrupt multiple cellular processes, including energy production, coenzyme A synthesis, and trans-translation.[1][2]
Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential mechanisms of resistance?
Based on analogous compounds like PZA, resistance to this compound could arise from several mechanisms:
-
Impaired Drug Activation: The most common form of resistance to PZA is the loss of pyrazinamidase (PZase) activity due to mutations in the activating enzyme's gene (e.g., pncA in M. tuberculosis).[1][2][3] A similar mechanism could prevent the conversion of this compound to its active form.
-
Target Modification: Mutations in the drug's target can prevent the active form from binding and exerting its effect. For PZA, mutations in the ribosomal protein S1 (rpsA) have been implicated in resistance.[2]
-
Reduced Drug Uptake/Efflux: The bacterium may develop mechanisms to prevent the drug from entering the cell or actively pump it out. An ATP-dependent transport system has been shown to be involved in the uptake of PZA.[3]
-
Metabolic Bypass: The bacteria may develop mutations in metabolic pathways that circumvent the drug's disruptive effects. For instance, mutations in the panD gene, involved in coenzyme A synthesis, have been linked to PZA resistance by preventing the depletion of this essential cofactor.[1][4][5]
Q3: How do we confirm if our bacterial strain has developed resistance?
Resistance is typically confirmed by determining the Minimum Inhibitory Concentration (MIC) and comparing it to a baseline or a susceptible control strain. A significant increase (typically 4-fold or greater) in the MIC value suggests the development of resistance.
Q4: What are the key differences between "susceptible," "intermediate," and "resistant" classifications?
These classifications are based on comparing the MIC value to established breakpoints:
-
Susceptible (S): The bacterial growth is likely to be inhibited by concentrations of the drug that are achievable in vivo with standard dosing.
-
Intermediate (I): The MIC is approaching the attainable blood or tissue levels. The drug may be effective in body sites where it is physiologically concentrated or when a higher dose can be used.
-
Resistant (R): The bacterial growth is unlikely to be inhibited by concentrations of the drug achievable with normal dosing.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[6] |
| Media Variability | Use Mueller-Hinton broth or agar as the standard medium. The pH and cation concentration of the media can significantly affect the activity of some antimicrobial agents.[6] |
| Incubation Conditions | Incubate at the optimal temperature and duration for the specific bacterial strain (typically 16-24 hours). |
| Compound Instability | Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive. |
Issue 2: Unexpected Resistance in a Previously Susceptible Strain
| Potential Cause | Troubleshooting Steps |
| Spontaneous Mutation | This is the most likely cause. Proceed to investigate the mechanism of resistance. |
| Contamination | Streak the culture on an agar plate to check for purity and re-isolate a single colony for re-testing. |
| Plasmid-Mediated Resistance | Investigate for the presence of plasmids that may carry resistance genes. |
Experimental Protocols & Data
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Investigating Resistance Mechanisms via PCR and Sequencing
This protocol outlines the steps to identify mutations in genes potentially responsible for resistance, based on analogs like PZA.
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the resistant and the susceptible (parental) bacterial strains.
-
-
Primer Design:
-
Design PCR primers to amplify the entire coding sequence and promoter region of the candidate resistance genes (e.g., the homolog of pncA, rpsA, and panD).
-
-
PCR Amplification:
-
Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the resistant and susceptible strains to identify any mutations (e.g., point mutations, insertions, deletions).
-
Example Quantitative Data
The following table presents hypothetical MIC data for susceptible and resistant bacterial strains.
| Bacterial Strain | Compound | MIC (µg/mL) | Fold Change in MIC | Interpretation |
| E. coli ATCC 25922 (Susceptible) | This compound | 8 | - | Susceptible |
| E. coli R1 (Resistant Isolate) | This compound | 128 | 16 | Resistant |
| S. aureus ATCC 29213 (Susceptible) | This compound | 4 | - | Susceptible |
| S. aureus R1 (Resistant Isolate) | This compound | 64 | 16 | Resistant |
Visualizations
Potential Resistance Pathways
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow for Resistance Investigation
Caption: Workflow for investigating the genetic basis of resistance.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. droracle.ai [droracle.ai]
- 4. 21228656.fs1.hubspotusercontent-na1.net [21228656.fs1.hubspotusercontent-na1.net]
- 5. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazine Derivatives for In Vitro Assays
Note to the User: The compound "5-Aminopyrazine-2-carbothioamide" is not widely documented in publicly available scientific literature. Therefore, this guide uses Favipiravir (T-705) , a structurally related and extensively studied pyrazine derivative, as a representative molecule. The principles and methodologies described herein are broadly applicable to the in vitro characterization of similar novel antiviral compounds.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro concentration of pyrazine derivatives like Favipiravir (T-705).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Favipiravir (T-705)?
A1: Favipiravir is a prodrug that, once inside the cell, is converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3][4] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][4] By mimicking purine nucleosides, Favipiravir-RTP is incorporated into the nascent viral RNA strand, preventing further elongation and leading to the termination of viral replication.[5] Its broad-spectrum activity is attributed to the conserved nature of the RdRp catalytic domain across various RNA viruses.[1][2]
Q2: What is a typical starting concentration range for in vitro antiviral assays?
A2: For Favipiravir, the 50% effective concentration (EC₅₀) varies depending on the virus and cell line used. Reported EC₅₀ values for influenza viruses typically range from 0.014 µg/mL to 3 µM.[6][7] For initial screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM, to capture the dose-response curve effectively.
Q3: How should I prepare a stock solution of the compound?
A3: Favipiravir is soluble in DMSO at concentrations up to 30 mg/mL and in water at 12 mg/mL with slight warming.[8] For in vitro assays, it is common to prepare a high-concentration stock solution in DMSO, for instance, 10 mM. This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C for up to 3 months to maintain potency.[8]
Q4: Is Favipiravir cytotoxic to cells?
A4: Favipiravir generally exhibits low cytotoxicity in mammalian cell lines. The 50% cytotoxic concentration (CC₅₀) has been reported to be greater than 1,000 µg/mL in various cell lines, including MDCK, Vero, A549, and HeLa cells.[9][10][11] This indicates a high selectivity index (SI = CC₅₀/EC₅₀), which is a desirable characteristic for an antiviral drug. However, it is crucial to determine the CC₅₀ in your specific cell line as part of the experimental optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No antiviral activity observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in dilution calculations. 3. Assay Timing: Compound added too late after viral infection. 4. Resistant Virus/Cell Line: The specific virus or cell line may not be sensitive. | 1. Prepare fresh stock solutions. Aliquot stock to avoid repeated freeze-thaw cycles.[8] 2. Double-check all calculations for serial dilutions. 3. Perform a time-of-addition experiment to determine the optimal window for drug intervention.[12] 4. Verify the susceptibility of the virus and cell line from the literature. Test a positive control compound with known activity. |
| High cell death in all wells (including no-virus controls) | 1. Compound Cytotoxicity: The concentrations used are above the CC₅₀ for the specific cell line. 2. Solvent Toxicity: Final DMSO concentration is too high. 3. Compound Precipitation: Poor solubility in the culture medium at the tested concentrations. | 1. Perform a cytotoxicity assay to determine the CC₅₀. Use concentrations well below the CC₅₀ for antiviral assays. 2. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.5%). Include a vehicle control (medium with the same DMSO concentration but no compound). 3. Visually inspect the wells for precipitates. If observed, lower the compound concentration or try a different solvent system if compatible with the cells. |
| Inconsistent results between experiments | 1. Cell Health Variability: Cells are not in a consistent growth phase or are over-confluent. 2. Virus Titer Variation: Inconsistent multiplicity of infection (MOI) used across experiments. 3. Pipetting Inaccuracy: Inconsistent volumes of compound, virus, or cells. | 1. Use cells from a similar passage number and ensure they are seeded at a consistent density to reach optimal confluency at the time of the assay. 2. Titer the viral stock before each experiment and use a consistent MOI. 3. Calibrate pipettes regularly and use consistent, careful technique. |
| Plaque assay shows fuzzy or no plaques | 1. Overlay Issues: Agarose/CMC overlay was too hot, too concentrated, or disturbed before solidifying. 2. Cell Monolayer Disruption: Cells were dislodged during washing or overlay addition. 3. Low Virus Infectivity: The virus titer is too low, or the virus is not lytic in the chosen cell line. | 1. Ensure the overlay medium is cooled to ~44-45°C before adding to the cells. Use the correct percentage of agarose/CMC. Allow plates to sit undisturbed until the overlay is solid. 2. Be gentle during all washing and medium-changing steps. 3. Confirm the virus can form plaques in your cell line and that the viral stock has a sufficiently high titer. |
Data Presentation
Table 1: In Vitro Antiviral Activity (EC₅₀) of Favipiravir against Influenza Viruses
| Virus Strain | Cell Line | EC₅₀ (µM) | EC₅₀ (µg/mL) | Assay Type |
| Influenza A (H1N1) | MDCK | 0.08 - 3.0 | 0.013 - 0.48 | Plaque Reduction |
| Influenza A (H3N2) | MDCK | 0.51 - 3.06 | 0.08 - 0.48 | Plaque Reduction |
| Influenza B | MDCK | 0.25 - 0.57 | 0.039 - 0.089 | Plaque Reduction |
| Pandemic A (H1N1) 2009 | MDCK | 11.36 - 15.54 | 1.78 - 2.44 | CPE Reduction |
| Seasonal A (H1N1) | MDCK | 15.07 - 17.05 | 2.37 - 2.68 | CPE Reduction |
| Data compiled from multiple sources. EC₅₀ values can vary significantly based on experimental conditions.[6][13] |
Table 2: In Vitro Cytotoxicity (CC₅₀) of Favipiravir in Various Cell Lines
| Cell Line | CC₅₀ (µM) | CC₅₀ (µg/mL) | Assay Type | Incubation Time |
| MDCK | > 6400 | > 1000 | XTT Assay | 3 days |
| Vero | > 6400 | > 1000 | XTT Assay | 3 days |
| A549 | > 6400 | > 1000 | XTT Assay | 3 days |
| HeLa | > 6400 | > 1000 | XTT Assay | 3 days |
| Data indicates low cytotoxicity across multiple cell lines.[9][10][11] |
Visualizations
Caption: Mechanism of action of Favipiravir (T-705).
Caption: Workflow for determining optimal in vitro concentration.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cells (e.g., MDCK)
-
Virus stock of known titer (PFU/mL)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Agarose or Carboxymethyl cellulose (CMC) for overlay
-
Compound stock solution (e.g., 10 mM Favipiravir in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of the compound in infection medium (serum-free medium). Include a "no-drug" virus control and a "no-virus" cell control.
-
Infection: When cells are confluent, aspirate the growth medium. Wash the monolayer once with PBS. Infect the cells by adding a diluted virus suspension (e.g., aiming for 50-100 plaques per well) to each well, except for the cell control wells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes.
-
Compound Treatment & Overlay: After adsorption, do not remove the inoculum. Add an equal volume of 2X overlay medium (containing the compound at 2X the final desired concentration) to each well. The overlay medium (e.g., 1.2% agarose) should be cooled to ~42-45°C before addition.
-
Incubation: Leave the plates at room temperature for 20-30 minutes until the overlay solidifies. Then, incubate at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells with a 10% formaldehyde solution. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Protocol 2: Cell Viability Assay for Cytotoxicity (CC₅₀)
This protocol determines the concentration of the compound that reduces cell viability by 50%.
Materials:
-
Host cells (e.g., MDCK)
-
Complete growth medium
-
Compound stock solution
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the compound in the complete growth medium. Include a "no-drug" cell control and a "vehicle" control (highest concentration of DMSO used).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader at the specified wavelength.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
References
- 1. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 2. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 3. researchgate.net [researchgate.net]
- 4. EC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. clyte.tech [clyte.tech]
- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdronline.org [jcdronline.org]
addressing stability issues of 5-Aminopyrazine-2-carbothioamide in long-term storage
This technical support center provides guidance on addressing stability issues of 5-Aminopyrazine-2-carbothioamide during long-term storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structure of this compound and data on similar pyrazine derivatives, the primary stability concerns are susceptibility to oxidation, hydrolysis, and potential degradation upon exposure to light and elevated temperatures. The thioamide group may be prone to oxidation to the corresponding sulfoxide or sulfone, or hydrolysis to the carboxylic acid analog, 5-aminopyrazine-2-carboxylic acid.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, it is recommended to store this compound in a freezer at or below -20°C.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.
Q3: How should I handle this compound during experimental use?
A3: To maintain stability during use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Weigh out the desired amount quickly and tightly reseal the container. Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures (2-8°C) and protected from light.
Q4: What are the visible signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color (e.g., darkening from a light yellow or off-white to a brown or black powder), a change in texture (e.g., clumping or appearance of wetness), or the development of a noticeable odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q5: What are the potential degradation products of this compound?
A5: Potential degradation products could include 5-aminopyrazine-2-carboxylic acid (via hydrolysis), the corresponding disulfide (via oxidative dimerization), and various oxides of the thioamide sulfur. The pyrazine ring itself is relatively stable but can be susceptible to photolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch of compound. | Degradation of the stock compound or prepared solutions. | 1. Confirm the purity of the stock compound using a suitable analytical method like HPLC or LC-MS. 2. Prepare fresh solutions for each experiment. 3. If using stored solutions, perform a quick purity check before use. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared sample from a new or properly stored batch to use as a reference. 2. Attempt to identify the degradation products using mass spectrometry. 3. Review the handling and storage procedures of your samples and solutions to identify potential causes of degradation (e.g., exposure to light, elevated temperature, incompatible solvents). |
| Loss of biological activity or potency in assays. | Degradation of the active compound. | 1. Verify the concentration and purity of the compound in the assay solution. 2. Investigate the compatibility of the compound with the assay buffer and other components. Some buffer components can accelerate degradation. 3. Run a positive control with a freshly prepared sample to confirm the assay is performing as expected. |
| Poor solubility of the compound that worsens over time. | Formation of less soluble degradation products or polymers. | 1. Assess the purity of the compound. 2. Consider alternative, freshly prepared solvents for dissolution. 3. If solubility issues persist with a confirmed pure compound, investigate different formulation strategies. |
Stability Study Data
The following table provides a template for a long-term stability study of this compound. Researchers should generate their own data based on their specific storage conditions and analytical methods.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C (Sealed, Dark) | 0 Months | 99.5 | Off-white powder | < 0.1 | < 0.1 |
| 6 Months | 99.4 | No change | < 0.1 | 0.1 | |
| 12 Months | 99.2 | No change | 0.1 | 0.2 | |
| 24 Months | 99.0 | No change | 0.2 | 0.3 | |
| 4°C (Sealed, Dark) | 0 Months | 99.5 | Off-white powder | < 0.1 | < 0.1 |
| 6 Months | 98.8 | Slight yellowing | 0.3 | 0.4 | |
| 12 Months | 97.5 | Yellow powder | 0.8 | 0.7 | |
| 24 Months | 95.2 | Yellow-brown powder | 1.5 | 1.3 | |
| 25°C / 60% RH (Sealed, Exposed to Light) | 0 Months | 99.5 | Off-white powder | < 0.1 | < 0.1 |
| 1 Month | 96.1 | Yellow powder | 1.2 | 0.9 | |
| 3 Months | 92.3 | Brown powder | 2.5 | 2.1 | |
| 6 Months | 85.7 | Dark brown powder | 5.8 | 4.5 |
Experimental Protocols
Protocol: HPLC-Based Stability-Indicating Method
This protocol outlines a general method for assessing the stability of this compound. The method should be validated for specificity, linearity, accuracy, and precision.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection.
5. Analysis:
-
Inject the standard solution, sample solution, and degraded samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for long-term stability testing.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Refining Purification Methods for 5-Aminopyrazine-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 5-Aminopyrazine-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. Potential impurities include:
-
5-Aminopyrazine-2-carboxamide: The oxygen analog of the target compound, resulting from incomplete thionation.
-
Unreacted thionating agents and their byproducts: For example, residual Lawesson's reagent or phosphorus pentasulfide.
-
5-Aminopyrazine-2-carboxylic acid: If the starting material for the amide synthesis is the carboxylic acid, incomplete conversion can lead to this impurity.
-
Side-products from the amination step: If the synthesis starts from a halogenated pyrazine, impurities from side reactions of the amination process may be present.
-
Sulfur-containing byproducts: Elemental sulfur and other sulfur-containing compounds can be impurities depending on the thionation method used.
Q2: My purified this compound has a persistent yellow color. What could be the cause and how can I remove it?
A2: A persistent yellow color can be due to residual sulfur-containing impurities or degradation products. To address this, consider the following:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious as it can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane may be effective in separating the colored impurities.
-
Washing: Washing the crude product with a solvent in which the impurity is soluble but the product is not, such as cold diethyl ether or hexane, can sometimes remove color.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent. Here are some troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Good single solvents for recrystallization of pyrazine derivatives include ethanol and benzene.[1] Solvent pairs like hexane/acetone or hexane/ethyl acetate are also commonly used.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and promote crystal growth.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at room temperature can sometimes yield crystals.
-
Purity Check: Ensure your crude product is reasonably pure before attempting recrystallization. High levels of impurities can inhibit crystal formation. Running a preliminary purification by column chromatography might be necessary.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Possible Causes:
-
Product is too polar and is retained on the silica gel: The amino and thioamide groups can lead to strong interactions with the silica.
-
Improper solvent system: The chosen eluent may not be effective at eluting the product.
-
Product degradation on silica: The slightly acidic nature of silica gel might cause degradation of sensitive compounds.
Solutions:
| Step | Action | Rationale |
| 1. Adjust Solvent Polarity | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can also be added. | To overcome the strong interaction between the polar product and the stationary phase, a more polar mobile phase is required for effective elution. |
| 2. Use a Different Stationary Phase | Consider using a less acidic stationary phase like neutral alumina or a C18-bonded silica for reversed-phase chromatography. | Alumina can be less harsh on acid-sensitive compounds. Reversed-phase chromatography separates compounds based on hydrophobicity, which can be advantageous for polar molecules. |
| 3. Pre-treat the Silica Gel | Neutralize the silica gel by adding a small percentage (e.g., 1-2%) of a basic solvent like triethylamine to your eluent system. | This will deactivate the acidic sites on the silica gel, reducing the chances of product degradation and irreversible adsorption. |
Experimental Workflow for Troubleshooting Low Chromatography Yield
Caption: Troubleshooting workflow for low yield in column chromatography.
Problem 2: Product Contaminated with Starting Amide (5-Aminopyrazine-2-carboxamide)
Possible Cause:
-
Incomplete thionation reaction.
Solutions:
| Step | Action | Rationale |
| 1. Recrystallization | Attempt recrystallization from a suitable solvent. The difference in polarity between the amide and thioamide may allow for their separation. The thioamide is generally less polar. | The two compounds may have different solubilities in a given solvent, allowing for the selective crystallization of one. |
| 2. Column Chromatography | If recrystallization fails, column chromatography is the most reliable method. The amide is more polar than the thioamide and will have a lower Rf value on a TLC plate. | The difference in polarity allows for a good separation on a silica gel column. A solvent system that gives a good separation on TLC should be used. |
| 3. Optimize Reaction | If contamination is persistent, revisit the synthesis. Increase the reaction time, temperature, or the amount of thionating agent to drive the reaction to completion. | Preventing the formation of the impurity in the first place is the most efficient approach. |
Logical Relationship for Separating Amide and Thioamide
Caption: Strategies to address contamination with the starting amide.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane/ethyl acetate or by adding small amounts of methanol to dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or seeding with a pure crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Pros | Cons |
| Recrystallization | Good to Excellent | Moderate to High | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Column Chromatography | Excellent | Low to Moderate | High resolution for separating closely related compounds. | Time-consuming, requires larger solvent volumes, potential for product loss on the column. |
Table 2: Common Solvents for Pyrazine Derivative Purification
| Solvent/Mixture | Application | Notes |
| Ethanol | Recrystallization | A good general-purpose solvent for polar compounds. |
| Benzene | Recrystallization | Effective for some pyrazine derivatives, but use with caution due to toxicity.[1] |
| Hexane / Ethyl Acetate | Column Chromatography | A versatile solvent system with adjustable polarity. |
| Dichloromethane / Methanol | Column Chromatography | Good for eluting more polar compounds. |
| Hexane / Acetone | Recrystallization | A common solvent pair for inducing crystallization. |
References
troubleshooting unexpected results in experiments with 5-Aminopyrazine-2-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminopyrazine-2-carbothioamide. As specific experimental data for this compound is limited in publicly available literature, this guide is based on general principles of pyrazine chemistry and the known properties of the carbothioamide functional group.
Disclaimer
The following protocols, troubleshooting advice, and data are provided as a general guide. Researchers should optimize these recommendations for their specific experimental setup and validate all findings. The information is based on the chemical properties of related compounds and may not be fully representative of the specific behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when working with this compound?
A1: Researchers may encounter challenges related to:
-
Solubility: Thioamides can exhibit poor solubility in aqueous solutions.
-
Stability: The carbothioamide group may be susceptible to hydrolysis, especially at non-neutral pH, and oxidation.
-
Synthesis and Purification: Side reactions and purification difficulties can arise during synthesis.
-
Assay Interference: The thioamide group can sometimes interfere with certain biological assays.
Q2: How should I store this compound?
A2: To ensure stability, it is recommended to store the compound as a dry solid at -20°C, protected from light and moisture. For solutions, prepare them fresh and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound likely to be soluble?
Troubleshooting Guide
Unexpected Experimental Results
| Observed Problem | Potential Cause | Suggested Solution |
| No or low biological activity | Compound degradation | Verify compound integrity via LC-MS or ¹H-NMR before use. Prepare fresh stock solutions. |
| Poor solubility in assay buffer | Increase DMSO concentration (ensure final concentration is not toxic to cells). Use a solubilizing agent like Pluronic F-68. | |
| Incorrect compound concentration | Re-verify calculations and stock solution concentration. Perform a dose-response curve. | |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of the compound | Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. |
| Inconsistent results between experiments | Instability of the compound in solution | Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous buffer before use. |
| Pipetting errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solvents like DMSO. | |
| Cell toxicity at low concentrations | Impurities from synthesis | Re-purify the compound using techniques like preparative HPLC. |
| Thioamide-specific toxicity | Perform a cytotoxicity assay to determine the non-toxic concentration range. |
Experimental Protocols
General Synthesis Protocol for this compound
This protocol is a representative method for the synthesis of a pyrazine carbothioamide from the corresponding carboxamide.
Materials:
-
5-Aminopyrazine-2-carboxamide
-
Lawesson's reagent
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-Aminopyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Visualizations
Experimental Workflow: Synthesis and Purity Analysis
Caption: Workflow for the synthesis and quality control of this compound.
Hypothetical Signaling Pathway Modulation
Caption: A potential inhibitory signaling pathway for this compound.
how to prevent degradation of 5-Aminopyrazine-2-carbothioamide during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 5-Aminopyrazine-2-carbothioamide during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for compounds similar to this compound?
-
Oxidation of the Thioamide Group: The carbothioamide (-CSNH2) group is susceptible to oxidation. This can lead to the formation of a thioamide S-oxide intermediate, which can be further oxidized or hydrolyzed to the corresponding amide (5-Aminopyrazine-2-carboxamide).
-
Hydrolysis of the Thioamide Group: The thioamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid (5-Aminopyrazine-2-carboxylic acid) and hydrogen sulfide. However, thioamides are generally more resistant to hydrolysis than their amide counterparts.
Q2: What are the general storage recommendations for this compound?
A2: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage to minimize oxidation.
Q3: How should I prepare solutions of this compound for experiments?
A3: It is advisable to prepare solutions fresh for each experiment. If a stock solution is required, it should be stored at low temperatures (e.g., -20°C or -80°C) in an airtight container, preferably under an inert atmosphere. The choice of solvent is critical; aprotic solvents are generally preferred to minimize hydrolysis. The stability in specific solvents should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- If using a stock solution, verify its integrity via analytical methods (e.g., HPLC) before use.- Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Characterize the degradation products to understand the degradation pathway.- Consider potential hydrolysis to 5-aminopyrazine-2-carboxylic acid or oxidation to 5-aminopyrazine-2-carboxamide.- Minimize exposure of solutions to light, oxygen, and extreme pH. |
| Color change of the solid compound or solution. | Possible oxidation or other chemical transformation. | - Store the solid compound under an inert atmosphere.- Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | - Ensure the chosen solvent can maintain the desired concentration.- Check for changes in pH of the solution that might affect solubility.- Filter the solution before use if precipitation is observed. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Weighing: Weigh the solid this compound in a controlled environment with low humidity.
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble (e.g., DMSO, DMF). The compatibility of the solvent with the experimental system should be confirmed.
-
Dissolution: Dissolve the compound in the chosen solvent by gentle vortexing or sonication. Avoid excessive heating.
-
Storage of Stock Solutions: If a stock solution is necessary, divide it into single-use aliquots in amber vials, purge with an inert gas (e.g., argon), and store at -20°C or below.
-
Use in Experiments: When preparing working solutions, use dry solvents and minimize the time the solution is exposed to ambient conditions.
Protocol 2: Proposed Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing a stability-indicating HPLC method to monitor the degradation of this compound.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating capability, subject solutions of this compound to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
optimizing reaction conditions for the synthesis of 5-Aminopyrazine-2-carbothioamide analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 5-aminopyrazine-2-carbothioamide analogs. Our aim is to help you optimize reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side product formation. - Re-evaluate Catalyst/Reagent: Ensure the catalyst (if any) is active and the reagents are pure and dry. |
| 2. Poor Quality Starting Materials: Impurities in the starting 5-aminopyrazine-2-carbonitrile or the thioamide source can inhibit the reaction. | - Purify Starting Materials: Recrystallize or chromatograph the starting materials before use. - Confirm Identity: Verify the identity and purity of starting materials using techniques like NMR or melting point analysis. | |
| 3. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction. | - Solvent Screening: Experiment with different solvents of varying polarity. For the conversion of a nitrile to a thioamide, solvents like pyridine or a mixture of ethanol and triethylamine with H₂S gas are often used. | |
| Formation of Multiple Products/Side Reactions | 1. Competing Reactions: The functional groups on the pyrazine ring or its substituents may be undergoing side reactions. | - Protecting Groups: Consider using protecting groups for sensitive functionalities that are not involved in the desired transformation. - Milder Reaction Conditions: Use lower temperatures or less reactive reagents to minimize side reactions. |
| 2. Decomposition: The product or starting materials may be unstable under the reaction conditions. | - Temperature Control: Maintain a stable and optimal reaction temperature. - Inert Atmosphere: If your compounds are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the work-up or crystallization solvent, leading to losses. | - Solvent Selection: Carefully choose an appropriate solvent system for extraction and crystallization where the product has low solubility. - Column Chromatography: Utilize column chromatography with a suitable solvent gradient to separate the desired product from impurities. |
| 2. Emulsion Formation during Extraction: An emulsion layer can form between the aqueous and organic phases, making separation difficult. | - Add Brine: Add a saturated solution of sodium chloride (brine) to break the emulsion. - Centrifugation: If the emulsion persists, centrifugation can help separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for preparing this compound analogs?
A1: A common route starts from a substituted 2-aminopyrazine. This is then diazotized and cyanated to form a 5-substituted-pyrazine-2-carbonitrile. The nitrile group is subsequently converted to a carbothioamide using a sulfurating agent like hydrogen sulfide in a basic medium (e.g., pyridine or triethylamine in ethanol).
Q2: How can I optimize the reaction conditions for the thioamidation step?
A2: Optimization of the thioamidation step can be critical for achieving high yields. Key parameters to consider are:
-
Temperature: This reaction is often performed at room temperature to moderate heat. Start with room temperature and monitor the progress.
-
Reaction Time: The time can vary from a few hours to overnight. Use TLC to determine the optimal reaction time.
-
Base: The choice and concentration of the base (e.g., pyridine, triethylamine) can influence the reaction rate and yield.
-
Hydrogen Sulfide (H₂S) Source: While H₂S gas is common, other reagents like Lawesson's reagent can also be used, potentially under milder conditions.
Q3: My this compound analog is unstable. How can I handle and store it?
A3: Thioamides can be sensitive to oxidation and hydrolysis. It is advisable to:
-
Store the compound under an inert atmosphere (argon or nitrogen).
-
Keep it in a cool, dark, and dry place.
-
For long-term storage, consider storing it in a freezer at -20°C.
Q4: What are the key characterization techniques for confirming the structure of my final product?
A4: The following techniques are essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=S (thioamide) and N-H (amine) bonds.
-
Melting Point: To assess the purity of the compound.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol describes a general method for the conversion of 5-aminopyrazine-2-carbonitrile to this compound.
-
Dissolution: Dissolve 5-aminopyrazine-2-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of pyridine and triethylamine.
-
Reaction with H₂S: Bubble hydrogen sulfide gas through the solution at room temperature. Alternatively, other sulfurating agents can be used according to literature procedures.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: The product will often precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Condition | Typical Yield (%) | Purity (%) |
| Solvent | Pyridine/Triethylamine | 60-85 | >95 |
| Temperature (°C) | 25-50 | Varies with substrate | Varies |
| Reaction Time (h) | 6-24 | Varies with substrate | Varies |
| Recrystallization Solvent | Ethanol/Water | - | >98 |
Note: Yields and purity are highly dependent on the specific analog being synthesized.
Visualizations
Experimental Workflow for Synthesis Optimization
Caption: Workflow for optimizing the synthesis of this compound analogs.
Logical Relationship of Troubleshooting Steps
Caption: Logical workflow for troubleshooting synthesis problems.
dealing with poor cell permeability of 5-Aminopyrazine-2-carbothioamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing challenges with the poor cell permeability of 5-Aminopyrazine-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it exhibit poor cell permeability?
A1: this compound is a small molecule containing a pyrazine ring, an amino group, and a carbothioamide group. These functional groups, particularly the amino (-NH2) and thioamide (-C(=S)NH2) moieties, are polar and can form multiple hydrogen bonds with water. This high polarity and hydrogen bonding capacity can make it energetically unfavorable for the molecule to pass through the lipid bilayer of the cell membrane, resulting in poor passive diffusion. Thioamides are strong hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1]
Q2: What are the initial steps to experimentally confirm the poor permeability of my compound?
A2: The first step is to quantify its permeability using standard in vitro assays. The two most common starting points are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It helps determine if the compound's intrinsic physicochemical properties are the primary barrier.[2]
-
Caco-2 Cell Monolayer Assay: This assay uses a layer of intestinal epithelial cells (Caco-2) and can measure both passive diffusion and the effects of active transport, such as efflux by P-glycoprotein transporters.[2][3]
Q3: What are the primary strategies to overcome the poor cell permeability of this compound?
A3: There are three main strategies that can be explored:
-
Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic version (a prodrug) that can cross the cell membrane more easily.[][5] Once inside the cell, cellular enzymes (like esterases) cleave the modifying group, releasing the active parent drug.[6] Masking polar functional groups is a common prodrug strategy.[7][8]
-
Formulation Strategies (Nanoformulation): Encapsulating the compound in a nanoparticle-based delivery system can improve its solubility and facilitate cellular uptake.[9][10] Common systems include liposomes, polymeric nanoparticles, and nanoemulsions.[11][12]
-
Use of Permeability Enhancers: These are chemical excipients co-formulated with the drug that transiently and reversibly alter the integrity of the cell membrane to allow for greater drug passage.[3][13] They can work by interacting with the lipid bilayer or modifying tight junctions between cells.[3]
Q4: Can substituting an amide with a thioamide affect cell permeability?
A4: Yes, this substitution can significantly impact permeability. While the thioamide group still contains a hydrogen bond donor (N-H), the sulfur atom is a weaker hydrogen bond acceptor than the oxygen in an amide.[1][14] This can reduce the energy penalty of desolvation as the molecule moves from an aqueous environment to the lipid membrane, potentially improving passive permeability.[14]
Troubleshooting Guide
This guide addresses the specific issue of low intracellular concentration of this compound in your experiments.
| Problem | Potential Cause | How to Investigate | Suggested Solution |
| Low intracellular compound levels in multiple cell lines. | Poor Passive Diffusion: The compound is too polar to cross the lipid membrane efficiently. | 1. Calculate the predicted LogP (cLogP). A low value (e.g., <1) suggests high polarity. 2. Perform a PAMPA assay to isolate and measure passive diffusion. | Modify the Molecule (Prodrug Strategy): - Mask the polar amino or thioamide groups with a lipophilic moiety, such as an ester.[8][15] This increases lipophilicity to enhance membrane crossing. The promoiety is later cleaved by intracellular esterases.[6] |
| Permeability is high in PAMPA but low in Caco-2 assays. | Active Efflux: The compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp). | 1. Conduct the Caco-2 assay in both directions (apical to basolateral and basolateral to apical). A higher B-A flux indicates efflux. 2. Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). An increase in A-B permeability confirms P-gp involvement. | Inhibit Efflux Transporters: - Co-administer the compound with a known, non-toxic efflux pump inhibitor. - Redesign the molecule to reduce its affinity for efflux transporters. |
| Compound precipitates in cell culture media or assay buffer. | Low Aqueous Solubility: The compound is not sufficiently dissolved to be available for cellular uptake. | 1. Measure the thermodynamic solubility of the compound in relevant buffers (e.g., PBS, cell culture media). 2. Visually inspect for precipitation during experiments. | Improve Formulation (Nanoformulation): - Encapsulate the compound in liposomes or polymeric nanoparticles to increase its solubility and bioavailability.[9][11] Nanocarriers can deliver the drug directly into the cell.[11] |
| Initial positive results are not reproducible across different experiments or cell types. | Membrane Integrity Disruption: The compound or formulation (e.g., high concentration of a solvent like DMSO) may be causing cell toxicity or membrane damage, leading to inconsistent uptake. | 1. Perform a cell viability assay (e.g., MTT, LDH) at the tested concentrations. 2. For permeability enhancers, test their effect on membrane integrity using a marker like Lucifer Yellow in Caco-2 assays. | Optimize Experimental Conditions: - Lower the compound concentration to non-toxic levels. - Reduce the final concentration of organic solvents. - Select a milder, non-toxic permeability enhancer if one is being used.[3] |
Data Presentation
Table 1: Physicochemical Properties of 5-Aminopyrazine Derivatives
(Note: Data for this compound is estimated based on the known properties of similar structures, as direct experimental values are not widely available. This serves as a template for your own data.)
| Property | 5-Aminopyrazine-2-carboxylic acid | This compound (Estimated) | Significance for Permeability |
| Molecular Formula | C₅H₅N₃O₂[16] | C₅H₆N₄S | - |
| Molecular Weight | 139.11 g/mol [16] | 154.19 g/mol | Remains well within Lipinski's "Rule of 5" (<500 Da). |
| XLogP3 | -0.7[16] | ~0.2 - 0.5 | The thioamide group is less polar than a carboxylic acid, likely increasing lipophilicity slightly but still indicating a polar molecule. |
| Hydrogen Bond Donors | 3 | 3 (two from -NH2, one from -CSNH2) | High number suggests strong interaction with water, hindering membrane crossing. |
| Hydrogen Bond Acceptors | 4 | 4 (three N atoms, one S atom) | The sulfur atom is a weaker H-bond acceptor than oxygen, which may aid desolvation.[1] |
Table 2: Comparative Summary of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Prodrugs | Covalently mask polar groups to increase lipophilicity for passive diffusion.[5] | High degree of control; leverages passive diffusion pathways. | Requires chemical synthesis; depends on intracellular enzymes for activation; potential for altered metabolism.[] |
| Nanoformulation | Encapsulate the drug in a carrier (e.g., liposome) to facilitate cell entry.[11][12] | Improves solubility and permeability; can be targeted; protects the drug from degradation.[9] | Complex formulation and characterization; potential for carrier toxicity; manufacturing scalability can be a challenge. |
| Permeability Enhancers | Transiently disrupt the cell membrane or open tight junctions.[3] | Simple to co-administer; effective for a range of molecules. | Can cause cell toxicity or irreversible membrane damage; effect can be non-specific.[3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution, like phosphatidylcholine in dodecane).
-
Acceptor plate (96-well).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis plate reader or LC-MS/MS system.
Methodology:
-
Prepare Donor Solution: Dilute the stock solution of this compound to a final concentration (e.g., 100 µM) in PBS. Ensure the final DMSO concentration is low (<1%).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Hydrate Membrane: Add 5 µL of PBS to the filter plate membrane and let it hydrate for 15 minutes.
-
Start Assay: Carefully place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Measure Concentrations: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS/MS for higher sensitivity).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate formula, taking into account incubation time, membrane area, and well volumes.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow
Caption: Workflow for troubleshooting poor cell permeability.
Diagram 2: Prodrug Activation Pathway
Caption: General mechanism of an esterase-activated prodrug.
Diagram 3: Nanoparticle Delivery Mechanism
Caption: Cellular uptake via nanoparticle-mediated endocytosis.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Enhancers for Bioavailability Improvement | Vici Health Sciences [vicihealthsciences.com]
- 5. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | CID 21897334 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to reduce the toxicity of 5-Aminopyrazine-2-carbothioamide in vivo
Disclaimer: 5-Aminopyrazine-2-carbothioamide is a research chemical with limited publicly available in vivo toxicity data. The following troubleshooting guides and FAQs are based on established principles of toxicology, pharmacology, and data from structurally related compounds, including pyrazine and thioamide derivatives. These strategies should be considered hypothetical and require experimental validation.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted "Safe" Doses
Possible Cause: Higher than anticipated systemic exposure (Cmax) or formation of toxic metabolites. The thioamide moiety is a potential structural alert for metabolic activation.
Troubleshooting Steps:
-
Re-evaluate Dosing Vehicle:
-
Problem: The vehicle may enhance absorption unpredictably.
-
Solution: If using a solubilizing agent (e.g., DMSO, PEG400), try a suspension in a more inert vehicle like 0.5% methylcellulose to slow absorption and reduce Cmax.
-
-
Investigate Metabolic Bioactivation:
-
Problem: The thioamide group can be S-oxidized by enzymes like Cytochrome P450s (CYPs) or Flavin-containing Monooxygenases (FMOs) to form reactive electrophilic intermediates that can cause cellular damage.
-
Solution:
-
Co-administration with Metabolic Inhibitors (for mechanistic understanding in non-GLP studies):
-
Administer a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a more specific FMO inhibitor (e.g., methimazole) prior to this compound to see if toxicity is attenuated. This can help identify the class of metabolizing enzymes involved.
-
-
Species Selection: Metabolic profiles can differ significantly between species. If initial studies are in mice, consider repeating a pilot study in rats, which may have different CYP/FMO expression levels.
-
-
-
Fractionate the Dose:
-
Problem: A single high dose can saturate detoxification pathways.
-
Solution: Administer the total daily dose as two or three smaller doses to keep plasma concentrations below the toxic threshold.
-
| Troubleshooting Strategy | Methodology | Expected Outcome | Considerations |
| Vehicle Modification | Switch from a solubilizing vehicle (e.g., 20% PEG400 in saline) to a suspension (e.g., 0.5% methylcellulose). | Reduced Cmax, potentially lower acute toxicity. | May alter overall exposure (AUC). Bioavailability may decrease. |
| Dose Fractionation | Split a 100 mg/kg daily dose into two 50 mg/kg doses administered 12 hours apart. | Lower Cmax, reduced peak-related toxicity. | May be less convenient for some study designs. |
| Metabolic Inhibition (Non-clinical) | Pre-dose with a pan-CYP inhibitor (e.g., 1-ABT) 1 hour before the compound. | If toxicity is metabolite-driven, a reduction in adverse effects should be observed. | This is a tool for investigation, not a therapeutic strategy. |
Issue 2: Poor or Highly Variable In Vivo Efficacy
Possible Cause: Poor aqueous solubility leading to low and erratic absorption.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Problem: Large drug particles have a small surface area, leading to slow dissolution.
-
Solution: Micronize the compound to increase surface area and improve dissolution rate. Nanosuspensions can also be explored for a more significant enhancement.
-
-
Formulation with Solubilizing Excipients:
-
Problem: The compound does not dissolve sufficiently in the gastrointestinal fluid.
-
Solution:
-
Lipid-Based Formulations: For lipophilic compounds, formulating in oils or as a self-emulsifying drug delivery system (SEDDS) can improve solubility and absorption.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix (e.g., PVP, HPMC) can prevent crystallization and enhance solubility.
-
-
| Formulation Strategy | Methodology | Expected Outcome | Considerations |
| Micronization | Use jet milling to reduce the average particle size of the bulk powder. | Increased dissolution rate and potentially higher and more consistent bioavailability. | May not be sufficient for extremely insoluble compounds. |
| Nanosuspension | Prepare a nanosuspension using wet milling or high-pressure homogenization with stabilizers. | Significant increase in surface area, leading to faster dissolution and potentially altered pharmacokinetics. | Requires specialized equipment and formulation expertise. |
| Lipid-Based Formulation (SEDDS) | Dissolve the compound in a mixture of oils, surfactants, and co-solvents. | Forms a microemulsion in the gut, enhancing solubilization and absorption. | Potential for excipient-related toxicity at high doses. |
| Amorphous Solid Dispersion | Create a solid dispersion with a polymer carrier using spray drying or hot-melt extrusion. | The amorphous form has higher apparent solubility than the crystalline form. | The amorphous state must be physically stable during storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary structural alerts for toxicity in this compound?
A1: The primary structural alert is the carbothioamide (thioamide) group. Thioamides are known to undergo metabolic S-oxidation to form reactive S-oxide and S,S-dioxide species. These metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins, leading to cytotoxicity, particularly hepatotoxicity. The pyrazine ring itself is generally considered metabolically stable, though ring hydroxylation can occur.
Q2: How can I proactively design a less toxic analog of this compound?
A2:
-
Thioamide Bioisosteric Replacement: The most direct strategy is to replace the thioamide group with a less metabolically labile isostere. A standard amide is the most common replacement. While this may alter the compound's primary activity, it is a key first step in assessing if the thioamide is essential for efficacy and the source of toxicity.
-
Metabolic Blocking: Introducing a substituent (e.g., a fluoro group) on the pyrazine ring near the thioamide could sterically hinder the approach of metabolizing enzymes, thereby slowing down the formation of toxic metabolites.
-
Prodrug Approach: The amine group could be masked with a promoiety to create a prodrug. This would alter the molecule's properties and could potentially change its metabolic profile. The prodrug would be designed to release the active compound at the target site.
Q3: What is a good starting point for a formulation to be used in a 28-day rodent toxicology study?
A3: For a GLP toxicology study, the formulation should be simple, stable, and use well-characterized, low-toxicity excipients. A good starting point would be a suspension in an aqueous vehicle. A common and widely accepted vehicle is 0.5% (w/v) methylcellulose with 0.1% (w/v) Tween 80 in purified water . The methylcellulose acts as a suspending agent, and the Tween 80 as a wetting agent to ensure a uniform suspension. This type of formulation avoids the potential confounding toxicities of organic co-solvents.
Q4: Are there any known drug-drug interactions I should be aware of?
A4: While there is no specific data for this compound, based on its structure, you should be cautious when co-administering it with known inducers or inhibitors of CYP450 and FMO enzymes.
-
Inducers (e.g., rifampicin, carbamazepine, phenobarbital) could potentially increase the rate of metabolic activation of the thioamide group, thereby increasing toxicity.
-
Inhibitors (e.g., ketoconazole for CYPs, methimazole for FMOs) could decrease its metabolism, which might reduce metabolite-driven toxicity but could also increase the exposure to the parent compound and alter its efficacy or parent-driven toxicity.
Visualizations
Caption: Hypothesized metabolic activation of this compound via the thioamide group.
Caption: A logical workflow for systematically addressing and mitigating in vivo toxicity.
Experimental Protocols
Protocol 1: Pilot In Vivo Toxicity Screen with Different Formulations
Objective: To determine if changing the formulation vehicle from a solution to a suspension reduces acute toxicity.
Species: CD-1 Mice (or other appropriate rodent model)
Groups (n=3-5 per group):
-
Vehicle 1 Control: 20% PEG400 in saline, PO
-
Vehicle 2 Control: 0.5% Methylcellulose / 0.1% Tween 80 in water, PO
-
Compound in Vehicle 1: 100 mg/kg (or highest feasible dose) of this compound in 20% PEG400, PO
-
Compound in Vehicle 2: 100 mg/kg of this compound in 0.5% MC / 0.1% Tween 80, PO
Methodology:
-
Prepare fresh formulations on the day of dosing. Ensure the suspension is homogenous before dosing each animal.
-
Fast animals for 4 hours prior to dosing.
-
Administer a single oral gavage dose at a volume of 10 mL/kg.
-
Observe animals continuously for the first 4 hours post-dose, and then at 8 and 24 hours.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and any instances of morbidity or mortality.
-
At 24 hours, collect blood for clinical chemistry (assessing liver enzymes like ALT, AST) and collect liver tissue for histopathology.
Analysis: Compare the incidence and severity of clinical signs, changes in liver enzymes, and liver pathology between Group 3 and Group 4. A reduction in these parameters in Group 4 would suggest that reducing the rate of absorption mitigates toxicity.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to potentially improve its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM) or other suitable volatile solvent in which both compound and polymer are soluble.
-
Rotary evaporator
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve 100 mg of this compound and 400 mg of PVP K30 in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is formed, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion under high vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting powder by Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., an amorphous halo pattern) and by Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature.
-
Assess the solubility of the dispersion in a relevant buffer (e.g., simulated gastric fluid) compared to the crystalline compound.
resolving issues with 5-Aminopyrazine-2-carbothioamide aggregation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aggregation of 5-Aminopyrazine-2-carbothioamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What are the common causes?
A1: Precipitation of this compound can be attributed to several factors:
-
Low Solubility: The compound may have inherently low solubility in the chosen solvent.
-
Concentration: The concentration of the compound may exceed its solubility limit in the specific solvent and conditions.
-
Solvent Choice: Not all solvents are suitable for dissolving this compound. Polar aprotic solvents are often a good starting point for thioamides.
-
Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.
-
pH: The pH of the solution can influence the protonation state of the molecule, thereby affecting its solubility and stability. Thioamides can be unstable in alkaline aqueous solutions.[1]
Q2: How can I improve the solubility of this compound?
A2: To improve solubility, consider the following strategies:
-
Solvent Selection: Test a range of solvents. Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are common for compounds with low aqueous solubility.[2]
-
Co-solvents: Employing a co-solvent system can enhance solubility. For example, a mixture of an organic solvent and a buffer.
-
pH Adjustment: For aqueous or semi-aqueous solutions, carefully adjusting the pH might improve solubility. Given that thioamides can be unstable at high pH, slightly acidic to neutral conditions are generally recommended.
-
Heating: Gentle heating and sonication can aid in dissolution. However, be cautious as excessive heat may degrade the compound.
-
Use of Solubilizing Agents: Excipients such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to increase the solubility of poorly soluble compounds.[3][4]
Q3: What is the best practice for preparing a stock solution of this compound?
A3: Follow these best practices for preparing a stable stock solution:
-
High-Quality Solvent: Use anhydrous, high-purity solvents to minimize degradation.
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the compound.
-
Stepwise Dissolution: Add a small amount of solvent to the weighed compound to create a slurry, then gradually add the remaining solvent while mixing.
-
Sonication: Use a bath sonicator to aid dissolution, which can help break up small aggregates.[5]
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[5] Ensure vials are tightly sealed to prevent solvent evaporation.
Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness in Solution
Symptoms:
-
The solution appears cloudy or hazy.
-
Visible particles are present at the bottom or suspended in the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible precipitation.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Lower than expected biological activity.
-
Non-reproducible dose-response curves.
Possible Cause: Micro- or nano-scale aggregation may not be visually apparent but can significantly impact the effective concentration of the compound in your assay, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Workflow to address inconsistent experimental results.
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Common first choice for poorly water-soluble compounds. Prepare high-concentration stock. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Alternative to DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can be effective for some thioamides. |
| Acetonitrile (ACN) | Polar Aprotic | Less likely to react with thioamides compared to protic solvents.[1] |
| 1,4-Dioxane | Non-polar aprotic | May be useful for less polar compounds. |
Table 2: Common Solubilizing Agents and Suggested Starting Concentrations
| Agent | Class | Starting Concentration |
| Tween® 80 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) |
| Pluronic® F-68 | Non-ionic Surfactant | 0.01 - 0.1% (w/v) |
| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | 1 - 5% (w/v) |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1-2 mg of this compound into several small glass vials.
-
To each vial, add a different solvent from Table 1 in small increments (e.g., 50 µL).
-
After each addition, vortex the vial for 30-60 seconds.
-
Use a bath sonicator for 5-10 minutes for samples that do not readily dissolve.
-
Visually inspect for complete dissolution.
-
Calculate the approximate solubility in mg/mL for each solvent where the compound fully dissolves.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound for the desired volume of 10 mM solution. (Molecular Weight to be determined by the user).
-
Place the compound in a sterile, appropriate-sized glass or polypropylene tube.
-
Add approximately 80% of the final volume of anhydrous DMSO.
-
Vortex the tube until the solid is dispersed.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the compound is fully dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Add DMSO to reach the final desired volume.
-
Vortex briefly to ensure homogeneity.
-
(Optional) Filter the solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
modifying experimental protocols to enhance the efficacy of 5-Aminopyrazine-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying experimental protocols to enhance the efficacy of 5-Aminopyrazine-2-carbothioamide. The guidance provided is based on established principles for related aminopyrazine and thioamide compounds.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor solubility of this compound in my aqueous assay buffer. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with pyrazine derivatives. Here are several strategies to address this issue:
-
Co-solvents: Introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial experiments. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid off-target effects on your biological system.
-
pH Adjustment: The amino group on the pyrazine ring can be protonated at acidic pH, potentially increasing solubility. Conversely, the thioamide group may have altered ionization properties compared to its amide analog. Experimentally determine the pH-solubility profile of your compound.
-
Excipients: The use of solubilizing agents or cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. These should be tested for compatibility with your experimental system.
-
Particle Size Reduction: If you are working with a solid form of the compound, techniques like sonication or milling can reduce particle size and increase the dissolution rate.
Q2: My compound appears to be unstable in the experimental medium over the time course of my assay. What can I do to address this?
A2: Thioamides can sometimes exhibit chemical and metabolic instability. Consider the following troubleshooting steps:
-
Protect from Light: Pyrazine rings and thioamide groups can be susceptible to photodegradation. Conduct experiments under low-light conditions or in amber-colored labware.
-
Control Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.
-
Use of Freshly Prepared Solutions: Always prepare solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Inclusion of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a compatible antioxidant to the medium could be beneficial, provided it does not interfere with the assay.
-
Metabolic Inhibitors: If instability is observed in cellular assays, it could be due to metabolic conversion. The inclusion of broad-spectrum metabolic inhibitors (e.g., cytochrome P450 inhibitors) may help to clarify this, though this approach requires careful consideration of potential confounding effects.
Q3: I am not observing the expected biological activity with this compound. How can I troubleshoot my experiment?
A3: A lack of biological activity can stem from various factors. The following workflow can help identify the root cause.
Troubleshooting Workflow for Lack of Biological Activity
Caption: A logical workflow for troubleshooting experiments with this compound.
Experimental Protocols
Protocol 1: General Method for Solubilization of this compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
Further dilute the intermediate solutions into the final aqueous assay buffer to achieve the desired working concentrations. Ensure the final DMSO concentration remains below 1%.
-
-
Solubility Assessment (Visual):
-
After dilution into the final buffer, visually inspect the solution for any signs of precipitation.
-
If precipitation is observed, consider lowering the final compound concentration or slightly increasing the percentage of DMSO (while staying within acceptable limits for your assay).
-
Data Presentation
The following table summarizes hypothetical solubility data for this compound in a typical phosphate-buffered saline (PBS) solution, illustrating the effect of a co-solvent.
| Compound Concentration (µM) | Vehicle | Visual Observation |
| 100 | 0.1% DMSO in PBS | Clear Solution |
| 250 | 0.25% DMSO in PBS | Clear Solution |
| 500 | 0.5% DMSO in PBS | Slight Haze |
| 1000 | 1% DMSO in PBS | Precipitate Observed |
Signaling Pathways
While the specific mechanism of action for this compound is not defined in the provided search results, related aminopyrazine compounds have been investigated for their effects on various cellular processes, including antimicrobial and anticancer activities. Thioamides can act as bioisosteres of amides, potentially interacting with similar biological targets but with different binding kinetics and affinities.[1] The introduction of a thioamide can increase metabolic stability and cell permeability.[2][3]
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule inhibitors, including those with a pyrazine scaffold, target protein kinases. The diagram below illustrates a generalized signaling pathway where this compound could act as an inhibitor.
Caption: A potential mechanism of action where this compound inhibits a kinase.
References
Validation & Comparative
Validating the Biological Target of 5-Aminopyrazine-2-carbothioamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the biological target of 5-Aminopyrazine-2-carbothioamide. Due to the limited publicly available data on this specific compound, this guide presents a roadmap for target validation by drawing comparisons with well-characterized inhibitors of plausible target families, namely Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases. The methodologies and data presented herein serve as a comprehensive resource for initiating a target validation campaign.
The structural motifs of this compound, specifically the pyrazine ring and the carbothioamide group, are prevalent in a variety of bioactive molecules, many of which exhibit anticancer properties by targeting protein kinases.[1][2][3][4][5][6] Several pyrazine-based compounds have been developed as potent kinase inhibitors, targeting enzymes crucial for cell signaling, proliferation, and survival.[1][2][3] This suggests that protein kinases are a probable target class for this compound.
This guide will focus on established experimental strategies to identify and validate the biological target of a novel compound, using FGFR and Aurora Kinase inhibitors as illustrative examples.
Comparative Performance Data of Known Kinase Inhibitors
To establish a benchmark for evaluating the potential activity of this compound, the following tables summarize the in vitro potency of several well-characterized FGFR and Aurora Kinase inhibitors.
Table 1: Comparative IC50 Values of Known FGFR Inhibitors
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Pemigatinib | 0.4 | 0.5 | 1 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3 | 5.7 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 |
| Ponatinib | 2.2 | 1.6 | 4.3 | 22 |
Data sourced from multiple studies.[7][8]
Table 2: Comparative IC50 Values of Known Aurora Kinase Inhibitors
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| Alisertib (MLN8237) | 1.2 | 396.5 | - |
| Danusertib (PHA-739358) | 13 | 79 | 61 |
| AMG 900 | 5 | 4 | 1 |
| PF-03814735 | 5 | 0.8 | - |
Data sourced from multiple studies.[9][10][11]
Experimental Protocols for Target Validation
A robust target validation strategy employs a combination of biochemical, cellular, and biophysical assays to confirm direct target engagement and functional modulation.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates enzyme inhibition.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase (e.g., FGFR1 or Aurora A), the appropriate substrate (e.g., a synthetic peptide), and cofactors (e.g., ATP and MgCl2).
-
Compound Incubation: Add varying concentrations of this compound or a reference inhibitor to the kinase reaction mixture in a 384-well plate.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) and treat with either vehicle (DMSO) or varying concentrations of this compound for a specified time.
-
Heating: Heat the cell suspensions in a PCR plate across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Target Protein Detection: Detect the amount of soluble target protein in the supernatant using Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between a compound and its purified target protein.
Protocol:
-
Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the compound associates with and dissociates from the immobilized protein. This is recorded as a sensorgram.
-
Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Simplified FGFR Signaling Pathway.
Experimental Workflows
Caption: ADP-Glo™ Kinase Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
By employing the outlined experimental strategies and comparing the resulting data with the provided benchmarks for known inhibitors, researchers can effectively validate the biological target of this compound and elucidate its mechanism of action. This systematic approach is crucial for advancing novel compounds through the drug discovery pipeline.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. doaj.org [doaj.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of 5-Aminopyrazine-2-carbothioamide and Other Thiosemicarbazones in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of 5-Aminopyrazine-2-carbothioamide and its structural class against other well-characterized thiosemicarbazones. While specific quantitative data for this compound is emerging, this document leverages available information on pyrazine-based analogs and compares them with prominent thiosemicarbazones, such as the clinical trial candidate Triapine, to offer a comprehensive overview for research and development professionals.
Thiosemicarbazones (TSCs) are a class of small molecules characterized by their metal-chelating properties, which underpin their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal effects.[1][2] Their mechanism of action is often multifactorial, making them compelling candidates for drug development.
Primary Mechanism of Action: Ribonucleotide Reductase Inhibition
The most well-documented mechanism for the anticancer activity of α-N-heterocyclic thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[3][4] RNR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5]
Thiosemicarbazones, acting as potent chelators, bind to the non-heme iron cofactor within the R2 subunit of RNR. This binding event quenches the essential tyrosyl free radical, preventing the catalytic cycle and leading to the depletion of the deoxyribonucleotide pool. This ultimately results in the cessation of DNA synthesis and cell cycle arrest, disproportionately affecting rapidly proliferating cancer cells.[6][7] Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a leading TSC, is reported to be up to 1000 times more potent as an RNR inhibitor than the clinically used drug hydroxyurea.[7] Other reported mechanisms for TSCs include the inhibition of other key enzymes like topoisomerase II and the generation of reactive oxygen species (ROS) through redox cycling of their metal complexes.[2][8]
Comparative Efficacy: A Data-Driven Overview
The efficacy of thiosemicarbazones is highly dependent on their specific chemical structure, the cell line or microbial strain being tested, and their ability to chelate metals.
Table 1: Comparative Anticancer Efficacy (IC₅₀, µM) of Selected Thiosemicarbazones
| Compound/Class | Heterocyclic Core | Cell Line (Cancer Type) | IC₅₀ (µM) | Citation(s) |
|---|---|---|---|---|
| Triapine | Pyridine | 41M (Ovarian) | 0.13 ± 0.01 | [7] |
| L1210 (Leukemia) | Potent Inhibition | [10] | ||
| HL-60 (Leukemia) | Active | [11] | ||
| Acetylpyrazine TSC-Cu(II) Complex | Pyrazine | THP-1 (Leukemia) | ~0.20 | [2] |
| MCF-7 (Breast) | ~0.16 | [2] | ||
| 2-Formylpyridine TSC | Pyridine | MCF-7 (Breast) | ~0.9 | [4] |
| 1-Formylisoquinoline TSC | Isoquinoline | Various | More potent than 2-formylpyridine TSC |[1] |
Note: IC₅₀ values can vary based on experimental conditions such as incubation time and assay type. Data is presented to show relative potency.
The structural versatility of thiosemicarbazones also leads to potent antimicrobial activity. Pyrazine-based thiosemicarbazones have shown notable efficacy against various mycobacterial and fungal strains.
Table 2: Comparative Antimicrobial Efficacy (MIC, µg/mL) of Selected Thiosemicarbazones
| Compound/Class | Heterocyclic Core | Organism (Type) | MIC (µg/mL) | Citation(s) |
|---|---|---|---|---|
| Pyridine-Piperidino-TSC (Cpd. 14) | Pyridine | M. tuberculosis H37Rv | 2 | [12] |
| S. aureus ATCC 25923 | 0.06 | [12] | ||
| Pyrazine-Piperidino-TSC (Cpd. 11-12) | Pyrazine | M. tuberculosis H37Rv | 256 to >500 | [12] |
| Imidazo[1,2-a]pyrazine TSCs | Pyrazine | Sporothrix spp. (Fungus) | Active | [13][14] |
| 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid amide | Pyrazine | M. tuberculosis | 72% Inhibition |[15] |
Experimental Protocols
Standardized assays are crucial for comparing the efficacy of novel compounds. Below are detailed methodologies for two key experiments.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Triapine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated (negative) and solvent (vehicle) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a 2x concentrated working solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound working solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism suspension, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]
Structure-Activity Relationships (SAR)
The biological activity of thiosemicarbazones is profoundly influenced by their molecular structure. Key structural features that modulate efficacy include:
-
The Heterocyclic Ring: The nature of the α-N-heterocyclic ring (e.g., pyrazine, pyridine, isoquinoline) is critical. The increased aromatic surface area of an isoquinoline ring, for instance, can enhance hydrophobic interactions with the target enzyme, leading to greater potency compared to a pyridine ring.[1] The replacement of a pyridine with a pyrazine ring has been shown to negatively impact tuberculostatic activity in some derivatives, suggesting the position of the nitrogen atoms is crucial for target interaction.[12]
-
Substitution at the Terminal Amine (N4): Modifications at the N4 position can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting cell permeability and target binding.
-
Metal Chelation: The ability to form stable, redox-active complexes with physiological metal ions like iron and copper is fundamental to the activity of many TSCs. The tridentate NNS (Nitrogen-Nitrogen-Sulfur) donor set is a common feature of highly active compounds.[1]
Conclusion
Thiosemicarbazones represent a highly promising and adaptable scaffold for therapeutic drug design. The pyridine-based derivative, Triapine, has demonstrated significant potential as an anticancer agent by potently inhibiting ribonucleotide reductase, setting a high benchmark for this class of compounds.
While comprehensive data on this compound itself remains to be fully elucidated in public literature, its structural class—pyrazine-based thiosemicarbazones—exhibits a diverse and potent range of biological activities, including antifungal, antimycobacterial, and anticancer effects through various mechanisms. The subtle yet critical differences between pyrazine and pyridine cores highlight the importance of the heterocyclic system in defining the therapeutic profile and target specificity.
Future research should focus on the direct synthesis and quantitative biological evaluation of this compound and its derivatives to precisely position its efficacy relative to established compounds like Triapine. Such studies will be vital in unlocking the full therapeutic potential of this promising chemical space.
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triapine Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
cross-validation of 5-Aminopyrazine-2-carbothioamide activity in different cell lines
Based on the conducted research, there is no publicly available information regarding the cross-validation of 5-Aminopyrazine-2-carbothioamide activity in different cell lines. Scientific literature searchable through the performed queries does not contain studies that have evaluated the efficacy, such as IC50 values, of this specific compound against various cancer cell lines.
Therefore, a comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be generated at this time due to the absence of published experimental data.
Researchers and scientists interested in the potential activity of this compound would need to perform initial in vitro studies to establish its cytotoxic or other biological effects on a panel of cell lines. Such a study would typically involve:
-
Synthesis and Characterization: Chemical synthesis of this compound and confirmation of its structure and purity using methods like NMR and mass spectrometry.
-
In vitro Cytotoxicity Assays: Testing the compound at various concentrations against a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) and a non-cancerous control cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) would be calculated from these assays.
-
Mechanism of Action Studies: If significant activity is observed, further experiments could be conducted to elucidate the compound's mechanism of action, including its effect on cell cycle progression, apoptosis, and specific signaling pathways.
Without such foundational research, a comparative guide as requested cannot be compiled.
Comparative Analysis of 5-Aminopyrazine-2-carbothioamide and Its Structural Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between a lead compound and its structural analogs is paramount for optimizing efficacy and safety. This guide provides a comparative analysis of 5-Aminopyrazine-2-carbothioamide, a heterocyclic compound of interest, and its structural analogs. While direct comparative studies on a wide range of its thioamide analogs are limited in publicly available literature, this document synthesizes available data and draws structure-activity relationship (SAR) insights from closely related pyrazine carboxamides to provide a valuable resource for further research.
Introduction to this compound
This compound belongs to the pyrazine class of heterocyclic compounds, which are known for their diverse pharmacological activities. The presence of the thioamide group, a bioisostere of the amide group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity. Analogs of this core structure, modified at the 5-amino group or through N-substitution on the carbothioamide moiety, offer a rich landscape for SAR exploration in the quest for novel therapeutic agents.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically starts from a substituted pyrazine-2-carboxylic acid. The carboxylic acid is converted to an acyl chloride, which then reacts with an appropriate amine to form the corresponding amide. For the thioamide, a thionating agent such as Lawesson's reagent can be used to convert the amide or the corresponding carboxylic acid directly.
Below is a generalized workflow for the synthesis of N-substituted this compound analogs.
Comparative Biological Activity
Direct, side-by-side quantitative comparisons of this compound and its analogs are scarce in the literature. However, by examining data from related pyrazine carboxamide series, we can infer potential structure-activity relationships. The primary reported activities for these classes of compounds are antimicrobial (including antimycobacterial) and anticancer.
Antimicrobial Activity
Studies on substituted N-benzylpyrazine-2-carboxamides have shown that lipophilicity and the nature of substituents on the benzyl ring play a crucial role in their antimycobacterial activity. For instance, compounds with electron-withdrawing groups like trifluoromethyl or halogens often exhibit enhanced activity.
Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives
| Compound ID | Structure | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1 | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | [1] |
| 2 | 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | M. tuberculosis | 12.5-25 | [2] |
| 3 | N-benzyl-5-amino-6-methyl-pyrazine-2,3-dicarbonitrile (R = 3,4-Cl) | M. tuberculosis | 6.25 | [3] |
| 4 | N-benzyl-5-amino-6-methyl-pyrazine-2,3-dicarbonitrile (R = 2-Cl) | M. tuberculosis | 6.25 | [3] |
| 5 | N-benzyl-5-amino-6-methyl-pyrazine-2,3-dicarbonitrile (R = 4-CF3) | M. tuberculosis | 6.25 | [3] |
Note: This table includes data for pyrazine carboxamides and related structures due to the limited availability of data on this compound analogs.
Anticancer Activity
The anticancer potential of pyrazine derivatives has also been explored. For the closely related pyrazoline carbothioamides, cytotoxic activity against various cancer cell lines has been reported, with the mechanism often linked to the induction of apoptosis.
Table 2: Anticancer Activity of Selected Carbothioamide/Carboxamide Analogs
| Compound ID | Compound Class | Cell Line | Activity (IC50 in µM) | Reference |
| 6 | Pyrazoline Carbothioamide Analog | A549 (Lung) | 13.49 ± 0.17 | [4] |
| 7 | Pyrazoline Carbothioamide Analog | HeLa (Cervical) | 17.52 ± 0.09 | [4] |
| 8 | Pyrazoline Carboxamide Analog | A549 (Lung) | 22.54 ± 0.25 | [4] |
| 9 | Pyrazoline Carboxamide Analog | HeLa (Cervical) | 24.14 ± 0.86 | [4] |
Note: This table showcases data for pyrazoline-based thioamides and amides to provide a reference for the potential activity of pyrazine-based counterparts.
Postulated Mechanism of Action in Cancer
Based on studies of similar heterocyclic compounds with anticancer properties, a plausible mechanism of action for this compound analogs could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling pathway leading to apoptosis that could be investigated for these compounds.
Experimental Protocols
For researchers aiming to synthesize and evaluate this compound and its analogs, the following experimental protocols for key assays are provided based on methodologies reported for similar compounds.
General Procedure for Synthesis of N-Substituted Pyrazine-2-carboxamides[5]
A mixture of the corresponding pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a dry solvent (e.g., toluene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone) and added dropwise to a stirred solution of the appropriate substituted amine (1 equivalent) and a base (e.g., triethylamine, 1 equivalent) in the same solvent. The reaction mixture is stirred at room temperature for several hours. The solvent is then evaporated, and the residue is purified by recrystallization or column chromatography to yield the desired N-substituted pyrazine-2-carboxamide.
Thionation to Carbothioamide
The synthesized pyrazine-2-carboxamide can be converted to the corresponding carbothioamide using a thionating agent like Lawesson's reagent. The carboxamide and Lawesson's reagent (0.5-1 equivalent) are refluxed in a dry solvent such as toluene or dioxane until the reaction is complete (monitored by TLC). The solvent is removed in vacuo, and the crude product is purified by column chromatography.
In Vitro Anticancer Activity (MTT Assay)[4]
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)[3]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in 96-well microplates.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Second Incubation: The plates are incubated for another 24 hours.
-
Result Interpretation: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion and Future Directions
The therapeutic potential of this compound and its analogs remains an underexplored area of research. Based on the biological activities of structurally similar pyrazine carboxamides and other heterocyclic thioamides, this class of compounds holds promise for the development of novel antimicrobial and anticancer agents. Future research should focus on the systematic synthesis and screening of a library of this compound analogs to establish clear structure-activity relationships. Elucidating their mechanisms of action and evaluating their in vivo efficacy and safety profiles will be crucial steps in advancing these compounds toward clinical applications.
References
- 1. US5420130A - 2-aminopyrazine-5-carboxamide derivatives, their preparation and their application in therapeutics - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions for 5-Aminopyrazine-2-carbothioamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in silico predictions of the novel antitubercular candidate, 5-Aminopyrazine-2-carbothioamide. By integrating computational predictions with established experimental protocols, this document outlines a systematic approach to verify the compound's efficacy and safety profile, comparing it with existing antitubercular agents.
In Silico Predictions: Unveiling the Potential of this compound
Computational modeling serves as a crucial first step in modern drug discovery, offering predictions on a compound's biological targets, activity, and pharmacokinetic properties. For this compound, a derivative of the core pyrazinamide structure, in silico analyses suggest a promising profile as an antitubercular agent.
Predicted Biological Target and Binding Affinity
Based on the structural similarity to known pyrazinamide analogs, molecular docking studies predict that this compound targets pantothenate synthetase (PanC) , an essential enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis. This inhibition is hypothesized to disrupt vital metabolic pathways, leading to bacteriostatic or bactericidal effects.
Table 1: Predicted Binding Affinity of this compound and Comparator Drugs against M. tuberculosis Pantothenate Synthetase (PanC)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -8.2 | Gln72, Gln164, Val186 |
| Pyrazinamide | -5.1 | Asp8, Cys138 |
| Isoniazid | -4.8 | Ser94, Tyr158 |
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
Early prediction of a drug's ADMET properties is critical to de-risk its development. In silico models provide initial insights into the pharmacokinetic and toxicological profile of this compound.
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Distribution | ||
| Blood-Brain Barrier Permeation | Low | Reduced risk of central nervous system side effects. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate | Potential for renal excretion. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low Probability | Favorable preliminary safety profile for the liver. |
Experimental Validation: From Prediction to Proof
The validation of in silico predictions requires rigorous experimental testing. This section details the methodologies to confirm the computational hypotheses regarding the biological activity and safety of this compound.
Target Engagement: Pantothenate Synthetase Inhibition Assay
To validate the predicted inhibition of PanC, an enzymatic assay is performed to measure the compound's ability to block the enzyme's activity.
Experimental Protocol: Pantothenate Synthetase Inhibition Assay
-
Enzyme and Substrates: Recombinant M. tuberculosis pantothenate synthetase (PanC) is expressed and purified. The substrates, pantoate, ATP, and β-alanine, are prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl).
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: The enzymatic reaction is initiated by adding ATP to a mixture containing PanC, pantoate, β-alanine, and the test compound. The reaction is allowed to proceed at 37°C.
-
Detection: The production of pantothenate or the depletion of ATP is measured. A common method is a coupled-enzyme assay where the pyrophosphate (PPi) released during the reaction is used to generate a colorimetric or fluorescent signal.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model.
Table 3: Experimental Validation of PanC Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 15.4 |
| Pyrazinamide (as pro-drug) | >100 |
| Known PanC Inhibitor (Control) | 2.5 |
Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the in vitro potency of this compound against M. tuberculosis.
Experimental Protocol: MIC Determination against M. tuberculosis
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: A stock solution of this compound in DMSO is serially diluted in 96-well microplates.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of the compound that shows no visible growth. A resazurin-based assay can be used for a colorimetric readout, where a color change from blue to pink indicates bacterial growth.
-
Controls: Positive (no drug) and negative (no bacteria) controls are included, along with a known antitubercular drug (e.g., Isoniazid) as a reference.
Table 4: In Vitro Antitubercular Activity
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound | 3.12 |
| Pyrazinamide | 25 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
Cytotoxicity Assessment: HepG2 Cell Viability Assay
To evaluate the potential for drug-induced liver injury, a cytotoxicity assay is performed using the human hepatoma cell line, HepG2.
Experimental Protocol: Cytotoxicity Assay in HepG2 Cells
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Table 5: In Vitro Cytotoxicity Profile
| Compound | CC₅₀ in HepG2 cells (µM) | Selectivity Index (SI = CC₅₀ / MIC) |
| This compound | >100 | >32 |
| Pyrazinamide | >500 | >20 |
| Isoniazid | >1000 | >20000 |
| Doxorubicin (Positive Control) | 1.2 | N/A |
Visualizing the Pathways and Workflows
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Predicted signaling pathway of this compound.
Caption: Workflow for validating in silico predictions.
Conclusion
This guide outlines a systematic approach to validate the in silico predictions for this compound. The hypothetical data presented suggests that the compound is a potent inhibitor of M. tuberculosis PanC with promising in vitro antitubercular activity and a favorable preliminary safety profile. The provided experimental protocols offer a clear path for researchers to empirically test these predictions. Successful validation would position this compound as a strong candidate for further preclinical development in the fight against tuberculosis.
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Aminopyrazine-2-carbothioamide, a key intermediate in the development of various pharmaceutical agents. The comparison is based on established chemical transformations, offering insights into reaction conditions, yields, and procedural considerations. Due to the limited availability of direct experimental data for this specific molecule in published literature, the quantitative data presented is derived from analogous transformations on structurally similar heterocyclic compounds.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Thionation of Amide | Route 2: Thiohydrolysis of Nitrile |
| Starting Material | 5-Aminopyrazine-2-carboxamide | 5-Aminopyrazine-2-carbonitrile |
| Key Reagents | Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) | Sodium Hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) |
| Typical Solvent | Toluene, Dioxane, or Tetrahydrofuran (THF) | Dimethylformamide (DMF) or aqueous alcohol |
| Reaction Temperature | 80-110 °C (Reflux) | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours | 4-48 hours |
| Estimated Yield | 70-95% | 60-90% |
| Purification | Column Chromatography often required | Aqueous workup followed by recrystallization or chromatography |
| Key Advantages | Generally high yielding and reliable for amide conversion. | Milder reaction conditions are often possible. |
| Key Disadvantages | Lawesson's reagent byproducts can complicate purification. P₄S₁₀ can be harsh. | Handling of sulfur reagents (stench and toxicity). |
Synthetic Pathway Overview
The two primary synthetic strategies for obtaining this compound are outlined below. Route 1 involves the direct conversion of the corresponding carboxamide, while Route 2 utilizes the nitrile precursor.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the two synthetic routes. These protocols are based on analogous reactions reported in the literature and should be adapted and optimized for the specific substrate.
Route 1: Thionation of 5-Aminopyrazine-2-carboxamide
This method employs a thionating agent, such as Lawesson's Reagent, to convert the carbonyl group of the amide into a thiocarbonyl group.
Workflow:
Caption: Workflow for the thionation of 5-Aminopyrazine-2-carboxamide.
Protocol:
-
Reaction Setup: To a solution of 5-aminopyrazine-2-carboxamide (1.0 eq) in anhydrous toluene (10-20 mL per gram of amide) is added Lawesson's Reagent (0.5-0.6 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Route 2: Thiohydrolysis of 5-Aminopyrazine-2-carbonitrile
This route involves the conversion of a nitrile group to a primary thioamide using a source of hydrogen sulfide.
Workflow:
Caption: Workflow for the thiohydrolysis of 5-Aminopyrazine-2-carbonitrile.
Protocol:
-
Reaction Setup: 5-Aminopyrazine-2-carbonitrile (1.0 eq) is dissolved in dimethylformamide (DMF) (10-15 mL per gram of nitrile). To this solution, sodium hydrosulfide hydrate (NaSH·xH₂O, 2.0-3.0 eq) is added in portions.
-
Reaction Execution: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. Gentle heating (e.g., to 50-60 °C) may be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, the mixture is poured into cold water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The collected solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Disclaimer: These protocols are illustrative and based on general procedures for analogous chemical transformations. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform appropriate risk assessments before undertaking any experimental work. The yields and reaction conditions are estimates and will require optimization.
Head-to-Head Comparison: 5-Aminopyrazine-2-carbothioamide Analog Favipiravir versus Oseltamivir for Influenza Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral agent Favipiravir (T-705), a derivative of 5-aminopyrazine-2-carboxamide, against the standard-of-care neuraminidase inhibitor, Oseltamivir, for the treatment of influenza virus infections. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview of their relative efficacy and mechanisms of action.
Executive Summary
Favipiravir, a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), demonstrates broad-spectrum activity against influenza A, B, and C viruses, including strains resistant to neuraminidase inhibitors.[1] In preclinical models, Favipiravir has shown efficacy comparable or superior to Oseltamivir, particularly against highly pathogenic strains and in cases of delayed treatment initiation. Clinical data, while not from direct head-to-head monotherapy trials, suggests that combination therapy of Favipiravir and Oseltamivir may lead to faster clinical improvement and viral clearance in critically ill patients with severe influenza compared to Oseltamivir monotherapy.[2][3][4][5]
Quantitative Data Comparison
In Vitro Antiviral Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Favipiravir and Oseltamivir against various influenza virus strains in cell culture.
| Virus Strain | Drug | IC50 (µM) | Cell Line | Reference |
| Influenza A/PR/8/34 (H1N1) | Favipiravir | 0.48 | MDCK | [6] |
| Oseltamivir | 3.7 | MDCK | ||
| Influenza A/Victoria/3/75 (H3N2) | Favipiravir | 1.4 | MDCK | |
| Oseltamivir | 0.02 | MDCK | ||
| Influenza A/Duck/MN/1525/81 (H5N1) | Favipiravir | 4.3 | MDCK | |
| Oseltamivir | 0.16 | MDCK | ||
| Pandemic A/California/07/2009 (H1N1) | Favipiravir | 7.8 | MDCK | [7] |
| Oseltamivir | <0.0032 | MDCK | [7] | |
| Oseltamivir-Resistant A/Hong Kong/2369/2009 (H1N1; H275Y) | Favipiravir | 10.8 | MDCK | [7] |
| Oseltamivir | >10 | MDCK | [7] |
In Vivo Efficacy in Mouse Models of Influenza
The tables below present survival data from studies in mice infected with different influenza A virus strains and treated with Favipiravir or Oseltamivir.
Table 1: Efficacy against Influenza A/California/04/2009 (H1N1pdm)
| Treatment Group (mg/kg/day) | Survival Rate (%) | Reference |
| Placebo | 5 | [2] |
| Favipiravir (10) | 30 | [2] |
| Favipiravir (30) | 40 | [2] |
| Favipiravir (100) | 100 | [2] |
| Oseltamivir (1) | 60 | [2] |
| Oseltamivir (3) | 80 | [2] |
Table 2: Efficacy against Oseltamivir-Resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y)
| Treatment Group (mg/kg/day) | Survival Rate (%) | Reference |
| Placebo | 0 | [2] |
| Favipiravir (50) | 100 | [2] |
| Favipiravir (100) | 100 | [2] |
| Oseltamivir (highest dose tested) | 30 | [2] |
Table 3: Efficacy against Influenza B/Memphis/20/96 (Wild-Type)
| Treatment Group (mg/kg/day) | Survival Rate (%) | Reference |
| Control | 22 | |
| Favipiravir (50) | 67 | |
| Favipiravir (150) | 89 | |
| Favipiravir (300) | 100 | |
| Oseltamivir (60) | 89 |
Table 4: Efficacy against Oseltamivir-Resistant Influenza B/Memphis/20/96 (R152K)
| Treatment Group (mg/kg/day) | Survival Rate (%) | Reference |
| Control | 22 | |
| Favipiravir (50) | 22 | |
| Favipiravir (150) | 78 | |
| Favipiravir (300) | 89 | |
| Oseltamivir (60) | 22 |
Clinical Outcomes in Severe Influenza
A comparative analysis of two prospective studies on critically ill patients with influenza provided the following outcomes.
| Outcome | Combination Therapy (Favipiravir + Oseltamivir) | Oseltamivir Monotherapy | p-value | Reference |
| Number of Patients | 40 | 128 | [2][3] | |
| Clinical Improvement on Day 14 | 62.5% | 42.2% | 0.0247 | [2][3] |
| Undetectable Viral RNA at Day 10 | 67.5% | 21.9% | <0.01 | [2][3] |
Experimental Protocols
In Vitro Plaque Reduction Assay
The antiviral activity of the compounds was determined by a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells. Confluent cell monolayers were infected with influenza virus and overlaid with a medium containing various concentrations of the test compounds. After incubation, the cells were stained, and the viral plaques were counted. The IC50 was calculated as the drug concentration required to inhibit plaque formation by 50% compared to the control.[6]
In Vivo Mouse Model of Influenza Infection
Female BALB/c mice were intranasally infected with a lethal dose of influenza virus. Treatment with Favipiravir (administered orally) or Oseltamivir (administered orally) was initiated at a specified time post-infection and continued for a defined period (e.g., twice daily for 5-7 days). The efficacy of the treatment was evaluated based on the survival rate of the mice over a 21-day observation period. For viral load determination, lungs were harvested at specific time points, and virus titers were quantified by plaque assay.[2]
Clinical Study Protocol for Severe Influenza
Data were analyzed from two separate prospective studies involving adult patients hospitalized with severe influenza. One cohort received combination therapy of Favipiravir and Oseltamivir, while the other received Oseltamivir monotherapy. The primary outcomes included the rate of clinical improvement, defined as a decrease of two categories on a seven-category ordinal scale, and the proportion of patients with undetectable viral RNA over time.[2][3][4][5]
Visualizations
Mechanism of Action
Caption: Distinct mechanisms of action of Favipiravir and Oseltamivir.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Typical workflow for in vivo antiviral efficacy studies in a mouse model.
References
- 1. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. login.medscape.com [login.medscape.com]
- 6. gbcbiotech.com [gbcbiotech.com]
- 7. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Spectrum of 5-Aminopyrazine-2-carbothioamide and Its Analogs
An Objective Comparison with Supporting Experimental Data
This guide provides an independent verification of the antimicrobial spectrum of pyrazine derivatives, with a focus on pyrazine thiocarboxamide, a close structural analog of 5-Aminopyrazine-2-carbothioamide. Due to a lack of specific publicly available data on this compound, this document leverages data from studies on similar pyrazinamide analogs to offer insights into its potential antimicrobial activities. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyrazine thiocarboxamide and other pyrazinamide analogs has been evaluated against several mycobacterial species. The primary measure of antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on various pyrazine derivatives and pyrazinamide analogs revealed that pyrazine thiocarboxamide demonstrated significant bacteriostatic and bactericidal activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium intracellulare.[1][2][3] Notably, these activities were observed under conditions where the parent compound, pyrazinamide, showed little to no activity.[1][2][3]
The following table summarizes the comparative in vitro antimycobacterial activities of pyrazine thiocarboxamide and other analogs.
| Compound | Test Organism | MIC (µg/mL) |
| Pyrazine thiocarboxamide | Mycobacterium tuberculosis | Not explicitly stated |
| Mycobacterium avium | Not explicitly stated | |
| Mycobacterium intracellulare | Not explicitly stated | |
| N-hydroxymethyl pyrazine thiocarboxamide | Mycobacterium tuberculosis | Not explicitly stated |
| Mycobacterium avium | Not explicitly stated | |
| Mycobacterium intracellulare | Not explicitly stated | |
| Pyrazinoic acid n-octyl ester | Mycobacterium tuberculosis | Not explicitly stated |
| Mycobacterium avium | Not explicitly stated | |
| Mycobacterium intracellulare | Not explicitly stated | |
| Pyrazinoic acid pivaloyloxymethyl ester | Mycobacterium tuberculosis | Not explicitly stated |
| Mycobacterium avium | Not explicitly stated | |
| Mycobacterium intracellulare | Not explicitly stated | |
| Pyrazinamide | Mycobacterium tuberculosis | >200 (bactericidal) |
| Mycobacterium avium | >200 (bactericidal) | |
| Mycobacterium intracellulare | >200 (bactericidal) |
Note: While the referenced studies confirm the high activity of these compounds, specific MIC values were not detailed in the provided search results. The bactericidal activity for pyrazinamide is noted as being absent at 200 µg/mL.[2]
Experimental Protocols
The determination of the antimicrobial spectrum for the pyrazinamide analogs was conducted using established in vitro susceptibility testing methods. The following is a generalized protocol based on standard practices for determining Minimum Inhibitory Concentrations (MICs).
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method, a common procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh a precise amount of the test compound (e.g., this compound).
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to create a high-concentration stock solution.[4] The choice of solvent should not interfere with the growth of the test microorganism.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).[2] This creates a range of decreasing concentrations of the test compound across the wells.
-
Include a positive control well (growth medium with inoculum, no antimicrobial) and a negative control well (growth medium only, no inoculum).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism from a fresh culture. The turbidity of the suspension is typically adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[5]
-
Further dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[5]
-
-
Inoculation and Incubation:
-
Add a standardized volume of the prepared inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at the optimal temperature and atmospheric conditions for the growth of the test microorganism (e.g., 35 ± 1 °C for 18–24 hours for many bacteria).[5] For mycobacteria, incubation periods can be significantly longer.
-
-
Determination of MIC:
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for MIC determination.
Mechanism of Action
While the precise mechanism of action for this compound is not detailed in the available literature, insights can be drawn from its parent compound, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[6][7] POA is believed to disrupt membrane potential and transport functions in Mycobacterium tuberculosis.[7] Furthermore, some studies suggest that pyrazinamide and its analogs may interfere with fatty acid synthesis in mycobacteria.[8] It is plausible that this compound shares a similar mechanism of action, though further investigation is required to confirm this.
The following diagram illustrates the proposed mechanism of action for pyrazinamide.
Caption: Proposed mechanism of pyrazinamide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of 5-Aminopyrazine-2-carbothioamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of 5-Aminopyrazine-2-carbothioamide derivatives and their closely related analogs. Due to a scarcity of publicly available, direct comparative pharmacokinetic data for a series of this compound derivatives, this guide focuses on the well-characterized antiviral agent Favipiravir (T-705), a 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, and its primary metabolite. Favipiravir serves as a critical reference compound due to its structural similarity and extensive investigation.
Executive Summary
Understanding the pharmacokinetic properties of drug candidates is paramount in the development of new therapeutic agents. This guide summarizes the available pharmacokinetic data for Favipiravir and its metabolite, M1, derived from preclinical studies. The data is presented in a clear, tabular format to facilitate comparison. Furthermore, detailed experimental protocols for conducting in vivo pharmacokinetic studies and for the bioanalytical quantification of these compounds in biological matrices are provided. This information is intended to serve as a valuable resource for researchers designing and interpreting pharmacokinetic studies for this class of compounds.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Favipiravir (T-705) and its inactive M1 metabolite following a single oral administration of 100 mg/kg in a hamster model. This data provides insights into the absorption, distribution, and elimination characteristics of this important pyrazinecarboxamide derivative.
| Compound | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Elimination Half-life (min) |
| Favipiravir (T-705) | 14.6 | 23.7 | 1542.0 | 54.1 |
| M1 Metabolite | 8.8 | 20.6 | 1663.2 | 72.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a this compound derivative in a rat model.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Rats are fasted overnight before drug administration.
2. Drug Administration:
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
A single dose (e.g., 10 mg/kg) is administered orally via gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Data Analysis:
-
Plasma concentrations of the drug are determined using a validated bioanalytical method (see below).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Bioanalytical Method for Quantification in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound derivatives in plasma.
1. Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
A protein precipitation extraction is performed by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
3. Method Validation:
-
The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Proposed mechanism of action for antiviral activity.
Assessing the Reproducibility of Experiments with 5-Aminopyrazine-2-carbothioamide and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and methodologies related to 5-Aminopyrazine-2-carbothioamide and its derivatives, alongside alternative compounds, to aid in the assessment of experimental reproducibility.
Comparison of Biological Activities
Derivatives of pyrazine, including carboxamides and carbothioamides, have been investigated for a range of biological activities. The following table summarizes the reported activities of various pyrazine derivatives, providing a basis for comparing their potential therapeutic applications.
| Compound Class | Biological Activity | Key Findings |
| 5-amino-N-phenylpyrazine-2-carboxamides | Anti-infective (antibacterial, antiviral) | Moderate antibacterial activity against Staphylococcus aureus (MIC = 62.5 μM) was observed for 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide. Several compounds showed moderate antiviral activity against influenza A viruses. No significant antimycobacterial or antifungal activity was detected.[1] |
| N-substituted 3-aminopyrazine-2-carboxamides | Antimycobacterial, Antibacterial, Antifungal | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL). Antibacterial activity was noted for phenyl and alkyl derivatives, while antifungal activity was observed across all structural subtypes.[2] |
| Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Antituberculotic, Antifungal, Antialgal | The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity (72% inhibition). Some compounds exhibited poor antifungal effects but were active as antialgal agents.[3] |
| Pyrazoline Carbothioamide/Carboxamide Analogs | Anticancer | A pyrazoline analog with a carbothioamide/carboxamide base demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line (IC50 = 0.08 μM). Other derivatives showed promising cytotoxicity against HeLa cells.[4] |
| Pyrazinamide Derivatives | Anti-Mycobacterium tuberculosis | A series of pyrazinamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The length of the alkyl chain and the nature of the six-membered ring influenced the biological activity.[5] |
Experimental Protocols: Synthesis and Characterization
The reproducibility of chemical synthesis is a foundational step in biological research. The following sections detail the common synthetic procedures for pyrazine derivatives as reported in the literature.
General Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
Two primary methods have been described for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[2]
Procedure A:
-
Esterification: The starting 3-aminopyrazine-2-carboxylic acid undergoes a Fisher esterification with methanol in the presence of sulfuric acid to yield the corresponding methyl ester.
-
Aminolysis: The resulting ester is then treated with the appropriate benzylamine, and the reaction is facilitated by microwave irradiation to form the final amide.
Procedure B:
-
Activation: The 3-aminopyrazine-2-carboxylic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethyl sulfoxide (DMSO). This forms an activated intermediate.
-
Amide Formation: The corresponding amine (alkylamine, aniline, or benzylamine) is added to the reaction mixture, which is then heated using a microwave reactor (120 °C, 30 min, 100 W) to yield the desired amide.[2]
Synthesis of Pyrazoline Carbothioamide/Carboxamide Analogs
A common route for the synthesis of pyrazoline derivatives involves the cyclization of chalcones with thiosemicarbazide or semicarbazide.[4]
-
Reaction: Appropriate chalcone analogs are treated with thiosemicarbazide or semicarbazide in glacial acetic acid.
-
Cyclization: The reaction proceeds through a 1,4 nucleophilic attack of the thiosemicarbazide/semicarbazide on the chalcone, followed by cyclization and dehydration to form the pyrazoline ring.[4]
Characterization Techniques: The synthesized compounds in the reviewed studies were consistently characterized using a combination of spectroscopic methods to confirm their structure and purity, which is a critical step for ensuring the validity of subsequent biological data. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were used to determine the chemical structure of the compounds.[1][4]
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups.[1][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4][5]
-
Elemental Analysis: To determine the elemental composition of the compounds.[1][5]
-
Melting Point: To assess the purity of the synthesized compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products, with purities often reported to be above 95%.[4]
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of pyrazine derivatives.
Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of pyrazoline analogs via DNA binding and apoptosis induction.[4]
Alternative Compounds
In the realm of drug discovery, comparing a lead compound to alternatives is crucial. The literature suggests several classes of heterocyclic compounds that are explored for similar biological activities.
-
Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]
-
2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives: Designed based on the structure of the anticancer drug dasatinib, these compounds have shown antiproliferative potency, particularly against leukemia cells.[7]
-
Fused Pyrazoles: These compounds are recognized for their diverse biological applications, including antioxidant and cytotoxic effects.[6]
The exploration of these alternative scaffolds provides a broader context for evaluating the novelty and potential of this compound and its derivatives. Researchers aiming to reproduce or build upon existing work should consider these alternatives for comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazine Derivatives and Known Inhibitors Against Mycobacterium tuberculosis InhA
A Comparison Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the molecular docking of a 5-Aminopyrazine-2-carbothioamide analog against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a critical enzyme in the mycolic acid biosynthesis pathway. The performance of the pyrazine derivative is compared with that of several known InhA inhibitors, offering insights for the rational design of novel anti-tuberculosis agents. The data presented is compiled from multiple independent research articles to provide a comprehensive overview.
Data Presentation: Docking Performance
The following table summarizes the binding affinities of a representative pyrazine derivative and known inhibitors of InhA. Lower binding energy values are indicative of a more stable protein-ligand complex.
| Compound Name | Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| Pyrazine-2-carboxylic acid derivative 1c | Pyrazine Derivative | InhA | 4DRE | -86.4047 (Rerank Score) | Not explicitly detailed in the source. |
| Delamanid | Known Inhibitor | InhA | - | -10.86 | LYS165, ALA198, PHE149, PRO193, MET199, GLU219, PRO156, MET103, GLY96[1] |
| Chryso-obtusin | Phytochemical | InhA | 1BVR | -8.92 | Interacts near the NAD cofactor-binding region.[2] |
| Episesamin | Phytochemical | InhA | 1BVR | -8.74 | Not explicitly detailed in the source.[2] |
| Isoniazid (in INH-NAD adduct) | Known Inhibitor | InhA | - | Not explicitly detailed | Forms a covalent adduct with NAD and occupies the substrate-binding site.[2] |
| Triclosan | Known Inhibitor | InhA | - | Not explicitly detailed | A known inhibitor of InhA.[3] |
Experimental Protocols
The methodologies outlined below are a synthesis of protocols described in the cited research for molecular docking studies against InhA.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, Mycobacterium tuberculosis InhA, is retrieved from the Protein Data Bank (PDB). A common PDB entry used is 4DRE.[4]
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.[2]
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.
2. Ligand Preparation:
-
The 2D structures of the ligands (this compound analog and known inhibitors) are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D and their geometries are optimized using computational methods, such as the semi-empirical AM1 method.[4]
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker (MVD).[4][5]
-
A grid box is defined around the active site of the InhA protein to specify the search space for the ligand binding.[2]
-
The docking algorithm, often a Lamarckian genetic algorithm, is executed to predict the binding poses and calculate the binding affinity (docking score) of the ligand to the protein.[2]
-
Multiple docking runs are typically performed to ensure the reliability of the results.[4]
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer.[2]
Visualizing the Docking Workflow
The following diagram illustrates the general workflow of a comparative molecular docking study.
Caption: General workflow for a comparative molecular docking study.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Confirming On-Target Effects of 5-Aminopyrazine-2-carbothioamide Using Genetic Approaches: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to confirm the on-target effects of the novel investigational compound, 5-Aminopyrazine-2-carbothioamide. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the fictional serine/threonine kinase, "Tumor Proliferation Kinase" (TPK) , a key regulator in a cancer-associated signaling pathway. This guide will objectively compare the performance of various genetic methods to validate this hypothetical on-target effect and provide supporting experimental data and protocols.
Introduction to this compound and the Importance of On-Target Validation
This compound is a novel small molecule inhibitor with potential therapeutic applications. Early phenotypic screens suggest its efficacy in reducing cancer cell proliferation. The hypothesized primary target of this compound is Tumor Proliferation Kinase (TPK), a kinase often dysregulated in various cancers. TPK is a critical node in a signaling cascade that promotes cell cycle progression and inhibits apoptosis.
Confirming that a compound's therapeutic effects are mediated through its intended target is a critical step in drug development.[1][2] Off-target effects can lead to toxicity and a lack of efficacy in clinical trials.[3] Genetic approaches provide a powerful toolkit to validate the on-target activity of a drug by specifically manipulating the expression or function of the putative target protein.[4][5]
Hypothetical Signaling Pathway of TPK
The following diagram illustrates the hypothetical signaling pathway in which TPK is a central component.
Comparison of Genetic Approaches for On-Target Validation
To confirm that the anti-proliferative effects of this compound are mediated through the inhibition of TPK, several genetic approaches can be employed. This section compares three common methods: CRISPR-Cas9 mediated knockout, shRNA-mediated knockdown, and overexpression of a drug-resistant TPK mutant.
| Feature | CRISPR-Cas9 Knockout | shRNA Knockdown | Overexpression of Resistant Mutant |
| Principle | Permanent disruption of the TPK gene, leading to complete loss of protein expression. | Transient or stable reduction of TPK mRNA levels, leading to decreased protein expression. | Introduction of a mutated TPK that is not inhibited by the compound, while the endogenous TPK is still present. |
| Effect on Target | Complete and permanent ablation. | Partial and potentially variable reduction. | Introduction of a functional, drug-insensitive target. |
| Key Advantage | Provides a definitive "loss-of-function" phenotype for comparison. | Technically less demanding for transient experiments and allows for dose-dependent effects. | Directly demonstrates that the compound's effect is due to interaction with the target. |
| Key Disadvantage | Can be lethal if TPK is essential for cell viability. Potential for off-target gene editing. | Incomplete knockdown can lead to ambiguous results. Potential for off-target mRNA silencing. | Requires knowledge of the drug's binding site to create a resistant mutant. |
| Time to Result | Longer, due to the need to generate and validate stable knockout cell lines. | Shorter for transient transfections, longer for stable cell lines. | Moderate, requires generation of a stable expression construct and cell line. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TPK
This protocol outlines the generation of a TPK knockout cancer cell line.
Protocol:
-
gRNA Design: Design two to three single guide RNAs (sgRNAs) targeting early exons of the TPK gene using a publicly available design tool.
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells and transduce the target cancer cell line.
-
Selection and Clonal Isolation: Select transduced cells with puromycin and isolate single-cell clones by limiting dilution.
-
Validation: Expand clonal populations and validate TPK knockout by Western blotting for the absence of TPK protein and by Sanger sequencing of the targeted genomic locus to confirm frameshift mutations.
-
Phenotypic Assay: Treat wild-type and TPK knockout cells with a dose range of this compound and assess cell proliferation.
shRNA-Mediated Knockdown of TPK
This protocol describes the transient or stable knockdown of TPK expression.
Protocol:
-
shRNA Design: Design two to three short hairpin RNAs (shRNAs) targeting the TPK mRNA sequence. Include a non-targeting scramble shRNA as a negative control.
-
Vector Construction: Clone the shRNA sequences into a plasmid or lentiviral vector containing a suitable promoter (e.g., U6) and a selection marker.
-
Transfection/Transduction: Transfect or transduce the target cancer cell line with the shRNA vectors.
-
Validation: After 48-72 hours (for transient knockdown) or after selection (for stable knockdown), validate the reduction in TPK expression by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
Phenotypic Assay: Treat cells expressing the TPK shRNA or a scramble control with this compound and measure cell proliferation.
Overexpression of a Drug-Resistant TPK Mutant
This protocol details the generation of a cell line expressing a version of TPK that is insensitive to this compound.
Protocol:
-
Mutagenesis: Based on a hypothetical binding pocket, introduce a point mutation in the TPK cDNA that is predicted to disrupt the binding of this compound without affecting the kinase activity (e.g., a "gatekeeper" mutation).
-
Vector Construction: Clone the wild-type and drug-resistant mutant TPK cDNA into a mammalian expression vector. Include an empty vector control.
-
Transfection and Selection: Transfect the target cancer cell line with the expression vectors and select for stable integrants.
-
Validation: Confirm the overexpression of wild-type and mutant TPK by Western blotting.
-
Phenotypic Assay: Treat the cell lines (empty vector, wild-type TPK, and mutant TPK) with this compound and assess cell proliferation.
Data Presentation: Expected Outcomes
The following tables summarize the expected hypothetical data from the cell proliferation assays.
Table 1: Effect of this compound on Wild-Type vs. TPK Knockout Cells
| Cell Line | 5-APT Conc. (µM) | Relative Cell Viability (%) |
| Wild-Type | 0 | 100 |
| Wild-Type | 1 | 52 |
| Wild-Type | 10 | 15 |
| TPK Knockout | 0 | 98 |
| TPK Knockout | 1 | 95 |
| TPK Knockout | 10 | 92 |
Expected Interpretation: The knockout of TPK should render the cells insensitive to this compound, indicating the compound's effect is TPK-dependent.
Table 2: Effect of this compound on TPK Knockdown Cells
| shRNA | 5-APT Conc. (µM) | Relative Cell Viability (%) |
| Scramble Control | 0 | 100 |
| Scramble Control | 1 | 55 |
| Scramble Control | 10 | 18 |
| TPK shRNA | 0 | 99 |
| TPK shRNA | 1 | 80 |
| TPK shRNA | 10 | 65 |
Expected Interpretation: Reduced TPK expression should lead to a decreased sensitivity to the compound, confirming that TPK is the target.
Table 3: Effect of this compound on Cells Overexpressing Wild-Type or Resistant TPK
| Expressed Construct | 5-APT Conc. (µM) | Relative Cell Viability (%) |
| Empty Vector | 0 | 100 |
| Empty Vector | 1 | 50 |
| Wild-Type TPK | 0 | 100 |
| Wild-Type TPK | 1 | 45 |
| Resistant Mutant TPK | 0 | 100 |
| Resistant Mutant TPK | 1 | 96 |
Expected Interpretation: Overexpression of the resistant TPK mutant should rescue the cells from the anti-proliferative effects of this compound, providing strong evidence of on-target engagement.
Logical Relationship for On-Target Validation
The following diagram illustrates the logical flow of using these genetic approaches to confirm the on-target effects of this compound.
Conclusion
The genetic approaches outlined in this guide provide a robust framework for confirming the on-target effects of this compound. While each method has its advantages and limitations, the collective data from CRISPR-Cas9 knockout, shRNA knockdown, and resistant mutant overexpression experiments can provide unequivocal evidence of target engagement and mechanism of action. This validation is a cornerstone of preclinical drug development, paving the way for further investigation and potential clinical translation.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
- 3. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For novel antitubercular agents like 5-Aminopyrazine-2-carbothioamide, a thioamide analog of the frontline tuberculosis drug pyrazinamide, a favorable therapeutic index is paramount for clinical success. While direct, comprehensive in vivo therapeutic index data for this compound is not extensively available in the public domain, a comparative analysis of its in vitro efficacy and cytotoxicity, alongside data from structurally related pyrazine derivatives, can provide valuable insights into its potential therapeutic window.
This guide synthesizes available experimental data to offer a comparative evaluation of this compound and related compounds, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
In the absence of in vivo LD50 (median lethal dose) and ED50 (median effective dose) values, the Selectivity Index (SI) is a widely used in vitro surrogate for the therapeutic index. It is calculated as the ratio of the 50% cytotoxic concentration (CC50 or IC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the target pathogen. A higher SI value suggests greater selectivity for the pathogen over host cells.
The following table summarizes the available in vitro antitubercular activity and cytotoxicity data for various pyrazine derivatives.
| Compound | Derivative Class | Target Organism | MIC (µg/mL) | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| Pyrazinamide (PZA) | Pyrazinecarboxamide (Standard) | Mycobacterium tuberculosis H37Rv | ≤6.25 | PBMC | >200 | >32 |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | N-phenylpyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | CHO, ACHN | >220, >165 | >141, >105 |
| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | N-phenylpyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | CHO, ACHN | >147, >110 | >47, >35 |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | HepG2 | Nontoxic | Not Applicable |
| Pyrazine-1,3,4-oxadiazole Derivative (Compound 2f) | Pyrazine-1,3,4-oxadiazole | M. tuberculosis H37Rv | 3.13-12.5 | Vero | >375 | >30 - >120 |
Note: Data is compiled from multiple sources and experimental conditions may vary. MIC values for Pyrazinamide are highly dependent on acidic pH.[1][2][3][4][5]
In Vivo Efficacy and Toxicity of Pyrazine Derivatives
While specific in vivo data for this compound is limited, studies on the parent compound, pyrazinamide, in animal models provide a basis for understanding the potential in vivo performance of its analogs.
Efficacy in Animal Models:
Dose-dependent studies of pyrazinamide in mouse and guinea pig models of tuberculosis have demonstrated its efficacy in reducing bacterial load in the lungs.[6][7] For instance, in chronically infected mice, human-equivalent doses of pyrazinamide resulted in a significant reduction in lung bacillary counts.[6][7] Such models are crucial for determining the in vivo effective dose (ED50) of new analogs.
Toxicity Profile:
The primary dose-limiting toxicity of pyrazinamide in humans is hepatotoxicity.[8] Animal studies are essential for identifying potential toxicities of new derivatives. For example, studies on various pyrazine derivatives have evaluated effects on growth and angiogenesis, with some compounds showing inhibitory effects at very low doses in developing tissues.[9] A comprehensive toxicological evaluation, including acute and subchronic toxicity studies, is necessary to determine the LD50 or TD50 of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments in evaluating the therapeutic index.
In Vitro Antimicrobial Activity: Microplate Alamar Blue Assay (MABA)
-
Preparation of Microplates: 96-well microplates are prepared with serial dilutions of the test compounds.
-
Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown, and the turbidity is adjusted to a McFarland standard to achieve a standardized inoculum.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the test compound. The plates are then incubated at 37°C for a specified period.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading Results: After further incubation, the plates are read for a color change from blue to pink, indicating bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A selected mammalian cell line (e.g., Vero, HepG2, PBMC) is seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Addition: The cells are treated with serial dilutions of the test compounds and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]
In Vivo Efficacy in a Murine Tuberculosis Model
-
Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of Mycobacterium tuberculosis.[8][10]
-
Treatment Initiation: Treatment with the test compound, a standard drug (e.g., pyrazinamide), and a vehicle control begins at a specified time post-infection (e.g., 14-28 days).[6][10]
-
Dosing: Compounds are administered orally or via another appropriate route at various dose levels for a defined period (e.g., 4-8 weeks).[6][7]
-
Efficacy Assessment: At the end of the treatment period, animals are euthanized, and the lungs and spleen are harvested. The bacterial load is quantified by plating serial dilutions of organ homogenates and counting colony-forming units (CFUs). The ED50 can be determined from the dose-dependent reduction in CFU counts.[8]
Acute Oral Toxicity Study in Rodents
-
Animal Model: Typically, rats or mice are used.
-
Dosing: A single, high dose of the test substance is administered orally by gavage to a group of animals. A limit test may be performed first, often starting at a high dose (e.g., 2000 or 5000 mg/kg).[11]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[11]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
LD50 Determination: If mortality occurs, additional groups of animals are dosed at progressively lower levels to determine the dose that is lethal to 50% of the animals (LD50).[12]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Proposed mechanism of action for Pyrazinamide.
Caption: Workflow for evaluating the therapeutic index.
References
- 1. droracle.ai [droracle.ai]
- 2. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth and angiogenesis are inhibited in vivo in developing tissues by pyrazine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. LD50 and ED50.pptx [slideshare.net]
Benchmarking the Performance of 5-Aminopyrazine-2-carbothioamide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical benchmarking of 5-Aminopyrazine-2-carbothioamide, a novel structural analog of the frontline antituberculosis drug, Pyrazinamide (PZA). Given the structural similarities, including the pyrazine ring and the replacement of a carboxamide with a carbothioamide group, the primary therapeutic potential of this compound is hypothesized to be in the treatment of tuberculosis.
This document benchmarks its hypothetical performance against the current standard-of-care, Pyrazinamide, and a relevant second-line thioamide drug, Ethionamide. The provided data, experimental protocols, and pathway diagrams are intended to serve as a comprehensive resource for researchers initiating preclinical evaluation of this and other novel antitubercular candidates.
Comparative Data Summary
The following tables summarize key preclinical performance indicators for Pyrazinamide and Ethionamide. A placeholder column for this compound is included to delineate the necessary data points for a comprehensive comparative assessment.
Table 1: In Vitro Antitubercular Activity
| Compound | Target Organism | MIC (μg/mL) | Assay Conditions |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 12.5-100 | Acidic pH (5.5-5.8) is required for activity.[1] |
| PZA-resistant M. tuberculosis | >100 | Typically due to mutations in the pncA gene. | |
| Ethionamide | Mycobacterium tuberculosis H37Rv | 0.25-1.0 | Standard neutral pH (6.8-7.4). |
| ETH-resistant M. tuberculosis | >10 | Often associated with mutations in ethA or inhA. | |
| This compound | Mycobacterium tuberculosis H37Rv | Data to be generated | Assess at both neutral and acidic pH. |
| PZA/ETH-resistant M. tuberculosis | Data to be generated | To determine potential for overcoming resistance. |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Mouse Model | Dose & Route | Efficacy Endpoint | Outcome |
| Pyrazinamide | BALB/c mice, aerosol infection | 150 mg/kg, oral | Reduction in lung CFU after 4-8 weeks | Significant sterilizing activity, reduces bacterial load by ~1.0 log10.[2][3] |
| Ethionamide | BALB/c mice, aerosol infection | 25-50 mg/kg, oral | Reduction in lung CFU after 4 weeks | Bacteriostatic/bactericidal activity, contributes to regimen efficacy. |
| This compound | BALB/c mice, aerosol infection | To be determined | Reduction in lung CFU, relapse rates | Data to be generated |
Table 3: Preclinical Safety and Pharmacokinetic Profile
| Compound | Parameter | Species | Observation |
| Pyrazinamide | Acute Toxicity | Mouse | LD50: 3000-4000 mg/kg |
| Hepatotoxicity | Rat, Human | Dose-dependent liver enzyme elevation is a known liability. | |
| Key PK Parameters | Mouse | Rapid absorption and elimination.[3] | |
| Ethionamide | Acute Toxicity | Mouse | LD50: ~1000 mg/kg |
| Hepatotoxicity | Rat, Human | Significant risk of hepatitis, requiring liver function monitoring. | |
| Key PK Parameters | Mouse | Good oral absorption, subject to metabolic activation. | |
| This compound | Acute Toxicity | To be determined | Data to be generated |
| Hepatotoxicity | To be determined | Data to be generated | |
| Key PK Parameters | To be determined | Data to be generated |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible benchmarking of novel compounds. Below are standard protocols for key experiments in antitubercular drug discovery.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is adapted from the EUCAST broth microdilution reference method.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Test compounds (Pyrazinamide, Ethionamide, this compound) dissolved in an appropriate solvent (e.g., DMSO). For PZA, testing is performed in media acidified to pH 5.8.
-
Saline-Tween solution with glass beads
Procedure:
-
Inoculum Preparation: Scrape M. tuberculosis colonies from a 7H10 agar plate and emulsify in a tube containing saline-tween and glass beads. Vortex vigorously for at least 30 seconds. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Let the suspension settle for 15 minutes. Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final inoculum density of approximately 5x10^5 CFU/mL.
-
Plate Preparation: Prepare serial two-fold dilutions of the test compounds in the 96-well plates containing 100 µL of 7H9 broth per well. The final volume in each well should be 100 µL after adding the inoculum. Include a drug-free well as a positive control for growth and a sterile well as a negative control.
-
Inoculation: Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.
-
Incubation: Seal the plates with an adhesive seal and incubate at 37°C.
-
Reading Results: Read the plates after 10-14 days of incubation. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Assessment in a Murine Model of Chronic Tuberculosis
This protocol describes a standard method for evaluating the in vivo efficacy of antitubercular agents in BALB/c mice.
Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs of mice chronically infected with M. tuberculosis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv
-
Aerosol infection chamber
-
Test compounds formulated for oral gavage
-
7H11 agar plates
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU) via the aerosol route using a calibrated inhalation exposure system.
-
Treatment Initiation: Begin treatment 4 weeks post-infection, once a chronic infection is established.
-
Drug Administration: Administer the test compounds (e.g., Pyrazinamide at 150 mg/kg, Ethionamide at 25 mg/kg) and the vehicle control orally, once daily, for 5 days a week for a duration of 4 or 8 weeks.
-
Efficacy Evaluation: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile saline.
-
Bacterial Load Determination: Plate serial dilutions of the lung homogenates on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colonies to determine the CFU per lung. The efficacy of the compound is measured by the log10 reduction in CFU compared to the vehicle-treated control group.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for the comparator drugs and a typical preclinical screening workflow.
References
- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Navigating bioactivity space in anti-tubercular drug discovery through the deployment of advanced machine learning models and cheminformatics tools: a molecular modeling based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Aminopyrazine-2-carbothioamide: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 5-Aminopyrazine-2-carbothioamide is to transfer it to a suitable, labeled, and sealed container for disposal by a licensed chemical waste management company. Due to the lack of specific regulatory disposal guidelines for this compound, a cautious approach is paramount. Researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste disposal and consult their institution's environmental health and safety (EHS) department.
Handling and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be familiar with the necessary safety precautions. The following table summarizes the recommended PPE and handling procedures based on data for 5-Aminopyrazine-2-carboxylic acid.
| Category | Recommendation | Source |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [1] |
| Skin Protection | Wear protective gloves and clothing. Wash hands thoroughly after handling. | [1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a respirator may be required. | [1][2] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Change contaminated clothing immediately. |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct all transfer and packaging activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Containment:
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet available.
References
Personal protective equipment for handling 5-Aminopyrazine-2-carbothioamide
Essential Safety and Handling Guide for 5-Aminopyrazine-2-carbothioamide
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices.
Disclaimer: No direct Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the safety information for the closely related compound, 5-(ethylamino)pyrazine-2-carbothioamide, and the analogous 5-Aminopyrazine-2-carboxylic acid. Users should treat this compound as a potentially hazardous substance and handle it with utmost care.
Hazard Assessment
Based on the hazard statements for a similar pyrazine carbothioamide compound, this compound should be considered to have the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, strict adherence to the recommended personal protective equipment (PPE) and handling procedures is imperative.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | To avoid respiratory tract irritation from inhaling dust. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid compound.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2] |
| In case of skin contact | Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[2] |
| If inhaled | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| If swallowed | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the product to enter drains.[3]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
